6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c10-7(11)6-3-5-4-12-2-1-9(5)8-6/h3H,1-2,4H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDHQXLDAEVRNIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=NN21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00677817 | |
| Record name | 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219694-53-7 | |
| Record name | 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00677817 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4H,6H,7H-pyrazolo[3,2-c][1,4]oxazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Structure Elucidation of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid
A Technical Guide to the Structure Elucidation of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document presents a theoretical framework for the structure elucidation of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid. Due to the absence of publicly available experimental data, the spectroscopic values and synthesis protocol are predicted based on established principles of organic chemistry and spectroscopy.
Introduction
6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid is a heterocyclic compound featuring a fused pyrazole and oxazine ring system. The pyrazolo-oxazine scaffold is of interest in medicinal chemistry due to its presence in various biologically active molecules. This guide provides a comprehensive, albeit theoretical, overview of the analytical methods that would be employed to confirm its chemical structure.
The fundamental properties of the target compound are summarized below:
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂O₃ | [3] |
| Molecular Weight | 168.15 g/mol | [2][3] |
| CAS Number | 1219694-53-7 | [2][3] |
| IUPAC Name | 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid | [3] |
Proposed Synthesis
A plausible synthetic route to the target compound could involve the initial formation of a substituted pyrazole followed by cyclization to form the oxazine ring. A detailed hypothetical protocol is provided below.
Experimental Protocol: Proposed Synthesis
Step 1: Synthesis of Ethyl 5-(hydroxymethyl)-1H-pyrazole-3-carboxylate
-
To a solution of diethyl acetylenedicarboxylate (1 eq.) in ethanol, add hydrazine hydrate (1 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
To the crude product dissolved in anhydrous Tetrahydrofuran (THF), slowly add lithium aluminium hydride (LiAlH₄) (1.5 eq.) at 0 °C.
-
Stir the mixture at room temperature for 4 hours.
-
Quench the reaction by the sequential addition of water, 15% NaOH solution, and water.
-
Filter the resulting solid and concentrate the filtrate to yield the desired pyrazole.
Step 2: Synthesis of Ethyl 1-(2-hydroxyethyl)-5-(hydroxymethyl)-1H-pyrazole-3-carboxylate
-
Dissolve the product from Step 1 (1 eq.) in dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) (2.5 eq.) and 2-bromoethanol (1.2 eq.).
-
Heat the mixture to 80 °C and stir for 6 hours.
-
After cooling, pour the reaction mixture into water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the N-alkylated pyrazole.
Step 3: Synthesis of Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylate
-
Dissolve the product from Step 2 (1 eq.) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C and add triphenylphosphine (PPh₃) (1.5 eq.).
-
Add diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise.
-
Allow the reaction to stir at room temperature for 12 hours (Mitsunobu reaction).
-
Purify the crude product by column chromatography to yield the cyclized ester.
Step 4: Synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid
-
Dissolve the ester from Step 3 in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) (3 eq.) and stir at room temperature for 4 hours.
-
Monitor the hydrolysis by TLC.
-
Acidify the reaction mixture to pH 3-4 with 1M HCl.
-
Extract the product with ethyl acetate, dry the organic layer, and remove the solvent to yield the final carboxylic acid.
Structure Elucidation
The confirmation of the chemical structure would rely on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~6.5 | s | 1H | Pyrazole C3-H |
| ~4.8 | t | 2H | -N-CH₂- (C4) |
| ~4.2 | t | 2H | -O-CH₂- (C7) |
| ~4.0 | s | 2H | -CH₂-O- (C6) |
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Chemical Shift (δ) (ppm) | Assignment |
| ~165.0 | -COOH |
| ~145.0 | Pyrazole C5 |
| ~135.0 | Pyrazole C2 |
| ~105.0 | Pyrazole C3 |
| ~65.0 | -O-CH₂- (C7) |
| ~50.0 | -N-CH₂- (C4) |
| ~48.0 | -CH₂-O- (C6) |
Mass Spectrometry (MS)
The mass spectrum is expected to show the molecular ion peak and characteristic fragmentation patterns.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 168 | [M]⁺ (Molecular Ion) |
| 123 | [M - COOH]⁺ |
| 95 | [M - COOH - C₂H₄]⁺ (Loss of ethylene from oxazine ring) |
| 67 | Further fragmentation of the pyrazole ring |
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present in the molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 2500-3300 | O-H (Carboxylic Acid) | Broad |
| ~1700 | C=O (Carboxylic Acid) | Strong, sharp |
| ~1620 | C=C (Pyrazole) | Medium |
| ~1550 | C=N (Pyrazole) | Medium |
| 1200-1300 | C-O (Ether & Acid) | Strong |
Visualizations
Chemical Structure
Caption: Chemical structure of the title compound.
Proposed Synthesis Workflow
Caption: Proposed multi-step synthesis workflow.
Structure Elucidation Workflow
Caption: Logical workflow for structure elucidation.
physical and chemical properties of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the known physical and chemical properties of the heterocyclic compound 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid. This molecule belongs to the pyrazolo-oxazine class of compounds, a scaffold of interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. This document summarizes the available data, presents computed properties, and outlines a potential synthetic pathway.
Chemical Identity
Chemical Structure:
Molecular Formula: C H N O
Molecular Weight: 168.15 g/mol
CAS Number: 1219694-53-7
Physical and Chemical Properties
| Property | Predicted Value | Source |
| Molecular Weight | 168.15 g/mol | PubChem |
| XLogP3 | -0.4 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 4 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
| Exact Mass | 168.05349212 g/mol | PubChem |
| Monoisotopic Mass | 168.05349212 g/mol | PubChem |
| Topological Polar Surface Area | 69.9 Ų | PubChem |
| Heavy Atom Count | 12 | PubChem |
| Complexity | 219 | PubChem |
Experimental Protocols
General Synthesis of the 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine Scaffold
While a specific, detailed experimental protocol for the synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid has not been reported in the reviewed literature, a general synthetic strategy for the 6,7-dihydro-4H-pyrazolo[5,1-c][1]oxazine core has been described. This approach can be adapted for the synthesis of the target molecule. The proposed pathway involves the following key steps:
-
N-Alkylation of a Pyrazole Ester: The synthesis would commence with a commercially available pyrazole substituted with a carboxylic acid ester at the 2-position. This pyrazole would undergo N-alkylation with a suitable two-carbon synthon containing a protected hydroxyl group (e.g., 2-bromoethanol protected with a tert-butyldimethylsilyl (TBDMS) group).
-
Cyclization: Following N-alkylation, deprotection of the hydroxyl group would be carried out, typically under acidic conditions. The resulting alcohol would then undergo an intramolecular cyclization to form the oxazine ring. This cyclization can be promoted by treatment with a suitable acid catalyst.
-
Ester Hydrolysis: The final step would involve the hydrolysis of the ester group to the desired carboxylic acid. This is typically achieved by saponification using a base such as sodium hydroxide, followed by acidification.
Proposed Synthesis Workflow
Caption: Proposed synthetic workflow for 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid.
Potential Biological Significance and Signaling Pathways
The pyrazolo[5,1-c]oxazine scaffold is recognized for its potential as a pharmacophore in drug discovery. While no specific biological activities or signaling pathway involvements have been reported for 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid itself, derivatives of the broader pyrazolo-oxazine class have been associated with a range of therapeutic applications. Further research is required to determine if the title compound exhibits any of these activities.
Potential Therapeutic Areas for Pyrazolo-Oxazine Derivatives
Caption: Potential therapeutic areas associated with the pyrazolo[5,1-c]oxazine scaffold.
Conclusion
6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid is a heterocyclic compound with potential for further investigation in the field of medicinal chemistry. Currently, there is a notable absence of experimentally determined physical and chemical data for this specific molecule. The information presented in this guide is based on computed predictions and general synthetic methodologies for the parent scaffold. Future research should focus on the experimental determination of its properties, the development of a specific and optimized synthetic protocol, and the exploration of its biological activity profile to validate the potential of this compound for drug development.
References
An In-depth Technical Guide to CAS Number 1219694-53-7
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide serves to provide a comprehensive overview of the chemical compound identified by CAS number 1219694-53-7, also known as 6,7-Dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid. Despite a thorough investigation of scientific literature and patent databases, detailed information regarding the biological activity, mechanism of action, and specific experimental protocols for this compound remains largely unavailable in the public domain. This document consolidates the known physicochemical properties and provides a foundational understanding of this molecule. The absence of substantial biological data suggests that this compound may be a novel entity with potential for future investigation or an intermediate in the synthesis of other proprietary molecules.
Chemical Identity and Physicochemical Properties
The compound with CAS number 1219694-53-7 is chemically identified as 6,7-Dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid. Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1219694-53-7 | N/A |
| IUPAC Name | 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid | N/A |
| Molecular Formula | C₇H₈N₂O₃ | N/A |
| Molecular Weight | 168.15 g/mol | N/A |
| Canonical SMILES | C1COCC2=CC(=NN21)C(=O)O | N/A |
| InChI Key | UDHQXLDAEVRNIZ-UHFFFAOYSA-N | N/A |
Synthesis
Caption: A generalized, hypothetical synthetic workflow for the target compound.
Biological Activity and Mechanism of Action
Extensive searches of scientific databases (including PubMed, Scopus, and Google Scholar) and patent databases (including USPTO, EPO, and WIPO) did not yield any specific information on the biological activity or mechanism of action of 6,7-Dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid. The compound is listed in some chemical screening libraries, which suggests it may be used in high-throughput screening campaigns to identify novel bioactive molecules.
The core structure, a pyrazolo-oxazine, is a heterocyclic scaffold that can be found in compounds with a wide range of biological activities. Pyrazole derivatives, for instance, are known to exhibit antimicrobial, anti-inflammatory, analgesic, and anticancer properties. However, without specific experimental data for the compound , any discussion of its potential therapeutic effects would be purely speculative.
Experimental Protocols
As no published studies detailing the biological evaluation of 6,7-Dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid were identified, this guide cannot provide specific experimental protocols. For researchers interested in investigating this compound, a general workflow for initial biological screening is suggested below.
References
The Biological Versatility of Pyrazolo[5,1-c]oxazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[5,1-c]oxazine scaffold, a fused heterocyclic system, has emerged as a promising chemotype in medicinal chemistry. Its unique structural features and synthetic accessibility have led to the exploration of its derivatives for a wide range of biological activities. This technical guide provides a comprehensive overview of the current understanding of the biological potential of pyrazolo[5,1-c]oxazine derivatives, with a focus on their anticancer, antimicrobial, and neuroprotective properties. Quantitative data from key studies are summarized, detailed experimental methodologies are provided, and a crucial signaling pathway is visualized to offer a thorough resource for researchers in the field.
Quantitative Biological Activity Data
The biological evaluation of pyrazolo[5,1-c]oxazine derivatives and their close structural analogs has yielded significant quantitative data, highlighting their potential as therapeutic agents. The following tables summarize key findings in anticancer, antimicrobial, and neuroprotective activities.
Table 1: Anticancer Activity of Pyrazolo[5,1-c]oxazine Analogs
| Compound Class | Cell Line | Assay | IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidin-4-one | MCF-7 (Breast) | MTT | 11 - 49 | [1] |
| Pyrazolo[1,5-a]pyrimidine | HCT116 (Colon) | MTT | 1.51 | [2] |
| Pyrazolo[1,5-a]pyrimidine | MCF-7 (Breast) | MTT | 7.68 | [2] |
| Pyrazolo[1,5-a]pyrimidine | HepG2 (Liver) | MTT | 3.53 | [2] |
| Pyrazolo[1,5-a]pyrimidine | HeLa (Cervical) | MTT | 5.16 | [2] |
| Pyrazolo[4,3-e][3][4][5]triazine | Colo205 (Colon) | MTT | 4 | [6] |
Table 2: Antimicrobial Activity of Pyrazolo[5,1-c]oxazine Analogs
| Compound Class | Microorganism | Assay | MIC (µg/mL) | Reference |
| Pyrazole Derivative | Escherichia coli | Broth Dilution | 0.25 | [7] |
| Pyrazole Derivative | Streptococcus epidermidis | Broth Dilution | 0.25 | [7] |
| Pyrazole Derivative | Aspergillus niger | Broth Dilution | 1 | [7] |
| Pyrazole Derivative | Microsporum audouinii | Broth Dilution | 0.5 | [7] |
| Pyrazolo[1,5-a]pyrimidine | Gram-positive bacteria | Broth Dilution | 0.125 - 0.50 | [8] |
| Pyrazolo[1,5-a]pyrimidine | Gram-negative bacteria | Broth Dilution | 0.062 - 0.50 | [8] |
| Pyrazolyl 1,3,4-Thiadiazine | Bacteria | Broth Dilution | 62.5 - 125 | [9] |
| Pyrazolyl 1,3,4-Thiadiazine | Fungi | Broth Dilution | 2.9 - 7.8 | [9] |
Table 3: Neuroprotective Activity of Pyrazolo[5,1-c]oxazine Derivatives
| Compound | Target | Assay | IC50 (µM) | Ki (µM) | Reference |
| Pyrazolo[1,5-c][3][10]benzoxazin-5(5H)-one (6a) | Butyrylcholinesterase | Ellman's Method | 1.06 | 7.46 | [3] |
| Pyrazolo[1,5-c][3][10]benzoxazin-5(5H)-one (6c) | Butyrylcholinesterase | Ellman's Method | 1.63 | - | [3] |
| Pyrazolo[1,5-c][3][10]benzoxazin-5(5H)-one (6g) | Butyrylcholinesterase | Ellman's Method | 1.63 | 3.09 | [3] |
Experimental Protocols
This section provides detailed methodologies for the key in vitro assays used to evaluate the biological activities of pyrazolo[5,1-c]oxazine derivatives.
Anticancer Activity: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[5][11][12][13][14]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or acidified isopropanol)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 24 hours to allow for cell attachment.[12]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired exposure period (e.g., 24, 48, or 72 hours). Include a vehicle control (solvent only) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from a dose-response curve.
Antimicrobial Activity: Agar Well Diffusion Assay
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of a compound.[15][16][17][18]
Materials:
-
Nutrient agar or Mueller-Hinton agar plates
-
Bacterial or fungal cultures
-
Sterile cork borer (6-8 mm diameter)
-
Test compounds dissolved in a suitable solvent
-
Positive control (standard antibiotic) and negative control (solvent)
Procedure:
-
Inoculation: Inoculate the surface of the agar plates with a standardized microbial culture.[17]
-
Well Creation: Create wells in the agar using a sterile cork borer.[16]
-
Compound Application: Add a defined volume (e.g., 100 µL) of the test compound solution, positive control, and negative control to the respective wells.[16]
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.[16]
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well.
-
Data Analysis: A larger zone of inhibition indicates greater antimicrobial activity. The Minimum Inhibitory Concentration (MIC) can be determined using a broth dilution method for more quantitative results.
Neuroprotective (Antioxidant) Activity: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant potential of a compound by its ability to scavenge free radicals.[3][10][19][20][21]
Materials:
-
DPPH solution (e.g., 0.1 mM in methanol or ethanol)
-
Test compounds dissolved in a suitable solvent
-
Positive control (e.g., ascorbic acid or quercetin)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a test tube or microplate well, mix a solution of the test compound at various concentrations with the DPPH working solution.[3]
-
Incubation: Incubate the mixture in the dark at room temperature for a specific period (e.g., 15-30 minutes).[19]
-
Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[3]
-
Data Analysis: The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the test compound and A_sample is the absorbance of the reaction mixture. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined from a dose-response curve.
Neuroprotective (Enzyme Inhibition) Activity: Butyrylcholinesterase (BuChE) Inhibition Assay
This assay, based on Ellman's method, measures the inhibition of BuChE activity.[22][23][24][25][26]
Materials:
-
Butyrylcholinesterase (BuChE) enzyme
-
S-Butyrylthiocholine iodide (BTCh) as the substrate
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 7.4-7.5)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Microplate spectrophotometer
Procedure:
-
Reagent Preparation: Prepare solutions of BuChE, BTCh, and DTNB in phosphate buffer.[22]
-
Reaction Setup: In a 96-well plate, add the BuChE enzyme solution, DTNB solution, and the test compound at various concentrations. Include a control without the inhibitor.[25]
-
Pre-incubation: Incubate the mixture for a short period (e.g., 10-30 minutes) at room temperature.[24][25]
-
Initiation of Reaction: Add the substrate (BTCh) to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm in kinetic mode for a set duration (e.g., 30-60 minutes).[25]
-
Data Analysis: The rate of the reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of certain pyrazolo[5,1-c]oxazine derivatives are attributed to their ability to mitigate oxidative stress, a key pathological process in neurodegenerative diseases and ischemic injury.[27][28] One such derivative, 2-methyl-5H-benzo[d]pyrazolo[5,1-b][3][10]oxazin-5-imine, an analog of edaravone, exerts its neuroprotective effects by scavenging free radicals and strengthening the antioxidant system.[27] The following diagram illustrates this proposed mechanism.
This workflow illustrates how an ischemic event leads to an increase in reactive oxygen species (ROS), causing oxidative stress and subsequent neuronal damage. The pyrazolo[5,1-c]oxazine derivative is proposed to intervene by directly scavenging these harmful ROS and by bolstering the body's own antioxidant defense systems, such as superoxide dismutase (SOD), thereby protecting neurons from damage.
Conclusion
Derivatives of the pyrazolo[5,1-c]oxazine scaffold represent a versatile and promising class of compounds with demonstrated biological activities. The data presented in this guide highlight their potential in the development of new anticancer, antimicrobial, and neuroprotective agents. The detailed experimental protocols provide a foundation for researchers to further investigate these and other potential therapeutic applications. The visualized mechanism of neuroprotection underscores the importance of targeting oxidative stress in the treatment of neurological disorders. Further research, including in vivo studies and exploration of structure-activity relationships, will be crucial in advancing these promising compounds towards clinical applications.
References
- 1. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. hereditybio.in [hereditybio.in]
- 5. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 6. Review of the Synthesis and Anticancer Properties of Pyrazolo[4,3-e][1,2,4]triazine Derivatives | MDPI [mdpi.com]
- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiofilm and Anti-Quorum-Sensing Activities of Novel Pyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives as Carbonic Anhydrase I and II Inhibitors: Design, Synthesis, Radiosterilization, and Molecular Docking Studies [mdpi.com]
- 9. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. atcc.org [atcc.org]
- 13. broadpharm.com [broadpharm.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. A Review of Commonly Used Methodologies for Assessing the Antibacterial Activity of Honey and Honey Products [mdpi.com]
- 16. botanyjournals.com [botanyjournals.com]
- 17. chemistnotes.com [chemistnotes.com]
- 18. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. DPPH Radical Scavenging Assay | MDPI [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. Identification of Compounds for Butyrylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 24. bio-protocol.org [bio-protocol.org]
- 25. content.abcam.com [content.abcam.com]
- 26. mdpi.com [mdpi.com]
- 27. 2-Methyl-5H-benzodpyrazolo5,1-b1,3oxazin-5-imine, an edaravone analog, exerts neuroprotective effects against acute ischemic injury via inhibiting oxidative stress [jbr-pub.org.cn]
- 28. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid: An In-depth Technical Guide
Disclaimer: There is currently no direct published research identifying the specific therapeutic targets of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid. This guide synthesizes information from studies on structurally related compounds containing the pyrazolo[5,1-c]oxazine scaffold or the broader pyrazole class to propose potential therapeutic targets and a research framework for their investigation. All proposed targets and pathways require experimental validation for this specific molecule.
Executive Summary
6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid is a heterocyclic compound featuring a fused pyrazole and oxazine ring system. While direct biological data for this specific molecule is not publicly available, the pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs.[1][2] Analysis of structurally similar compounds suggests that 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid may exhibit activity towards several key therapeutic targets. This document outlines these potential targets, provides detailed hypothetical experimental protocols for their validation, and presents relevant signaling pathways and experimental workflows. The primary inferred targets include the GABA-A receptor, butyrylcholinesterase (BuChE), cyclooxygenase (COX) enzymes, and various targets implicated in cancer.
Inferred Potential Therapeutic Targets
Based on the biological activities of analogous structures, the following are proposed as potential therapeutic targets for 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid.
GABA-A Receptor Modulation
Structurally related pyrazolo[5,1-c][3][4][5]benzotriazines are known to be selective ligands for the benzodiazepine site on the GABA-A receptor.[3] This suggests that 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid could modulate GABAergic neurotransmission, potentially leading to anxiolytic, sedative, or anticonvulsant effects.
Butyrylcholinesterase (BuChE) Inhibition
Tricyclic pyrazole-containing scaffolds have been identified as selective inhibitors of butyrylcholinesterase (BuChE), an important target in the management of Alzheimer's disease.[4] The structural similarity makes BuChE a plausible target for the compound of interest.
Cyclooxygenase (COX) Inhibition
The pyrazolo-oxazine fused system has been associated with anti-inflammatory activity through the inhibition of COX-1 and COX-2 enzymes.[6] The pyrazole ring is a core component of the selective COX-2 inhibitor celecoxib, further supporting the potential for anti-inflammatory action.[7][8]
Anticancer Activity
Fused pyrazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer.[9][10] The pyrazole scaffold is prevalent in many kinase inhibitors used in oncology, suggesting a potential role for 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid in cancer therapy.[2]
Quantitative Data from Structurally Related Compounds
The following table summarizes quantitative data for compounds structurally related to 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid. It is crucial to note that these values are for different molecules and serve only as a reference for potential potency.
| Compound Class | Target | Compound Example | IC50 / Ki | Reference |
| Pyrazolo[1,5-c][1][3]benzoxazin-5(5H)-ones | BuChE | Compound 6a | IC50 = 1.06 µM | [4] |
| Pyrazolo[1,5-c][1][3]benzoxazin-5(5H)-ones | BuChE | Compound 6g | Ki = 3.09 µM | [5] |
| Pyrazolo[1,5-a]quinazoline | GABA-A Receptor | Compound 12b | Ki = 0.27 nM | [11] |
| Pyrazole-hydrazone derivatives | COX-2 | Compound 4b | IC50 = 0.58 µM | [12] |
| Pyrazolyl-thiazole derivatives | EGFR | Compound 5a | IC50 = 0.06 µM | [13] |
Proposed Experimental Protocols
The following are detailed, generalized methodologies for investigating the potential therapeutic targets of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid.
GABA-A Receptor Binding Assay
Objective: To determine the binding affinity of the test compound for the benzodiazepine site on the GABA-A receptor.
Methodology:
-
Membrane Preparation: Isolate cell membranes from a stable cell line expressing the desired GABA-A receptor subtype (e.g., α1β2γ2).
-
Radioligand Binding: Incubate the membranes with a known radioligand for the benzodiazepine site (e.g., [3H]flunitrazepam) and varying concentrations of the test compound.
-
Separation: Separate bound from unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding data. The Ki value can be calculated using the Cheng-Prusoff equation.
Butyrylcholinesterase (BuChE) Inhibition Assay
Objective: To measure the inhibitory activity of the test compound against human BuChE.
Methodology (Ellman's Method):
-
Enzyme and Substrate Preparation: Prepare solutions of human BuChE, the substrate butyrylthiocholine iodide (BTCI), and the chromogen 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Incubation: Pre-incubate the enzyme with various concentrations of the test compound for a defined period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding BTCI and DTNB. The hydrolysis of BTCI by BuChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a colored product.
-
Spectrophotometric Measurement: Monitor the increase in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
COX-1/COX-2 Inhibition Assay
Objective: To assess the inhibitory potency and selectivity of the test compound against COX-1 and COX-2 isoforms.
Methodology (Enzyme Immunoassay):
-
Enzyme Reactions: In separate wells of a microplate, incubate purified human COX-1 or COX-2 with arachidonic acid as the substrate in the presence of varying concentrations of the test compound.
-
Prostaglandin Measurement: The enzymatic reaction produces prostaglandins (e.g., PGE2). Quantify the amount of PGE2 produced using a competitive enzyme immunoassay (EIA) kit.
-
Data Analysis: For each isoform, calculate the percentage of inhibition at each concentration of the test compound. Determine the IC50 values for COX-1 and COX-2 by non-linear regression. The COX-2 selectivity index can be calculated as the ratio of the IC50 (COX-1) to the IC50 (COX-2).
In Vitro Anticancer Activity Assay
Objective: To evaluate the cytotoxic effect of the test compound on human cancer cell lines.
Methodology (MTT Assay):
-
Cell Culture: Seed human cancer cell lines (e.g., MCF-7, HCT-116) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce MTT to a purple formazan product.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Potential modulation of GABA-A receptor signaling.
Caption: Proposed mechanism of BuChE inhibition.
Caption: Inhibition of the COX pathway.
Caption: A logical workflow for drug discovery.
Conclusion
While the therapeutic targets of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid remain to be experimentally determined, the analysis of its structural features and the known activities of related pyrazole-containing compounds provide a strong foundation for future research. The most promising avenues for investigation appear to be its potential as a GABA-A receptor modulator, a BuChE inhibitor for neurodegenerative diseases, a COX inhibitor for inflammatory conditions, and as an anticancer agent. The experimental protocols and workflows outlined in this guide offer a comprehensive starting point for elucidating the pharmacological profile of this compound and unlocking its therapeutic potential.
References
- 1. New fluoro derivatives of the pyrazolo[5,1-c][1,2,4]benzotriazine 5-oxide system: evaluation of fluorine binding properties in the benzodiazepine site on γ-aminobutyrric acid type A (GABA(A)) receptor. Design, synthesis, biological, and molecular modeling investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of tricyclic pyrazolo[1,5-c][1,3]benzoxazin-5(5H)-one scaffolds as selective BuChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of tricyclic pyrazolo[1,5-c][1,3]benzoxazin-5(5H)-one scaffolds as selective BuChE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. researchgate.net [researchgate.net]
- 11. Identification of a New Pyrazolo[1,5-a]quinazoline Ligand Highly Affine to γ-Aminobutyric Type A (GABAA) Receptor Subtype with Anxiolytic-Like and Antihyperalgesic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis, molecular modelling and ADME studies - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma: The Mechanism of Action of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic Acid Remains Undisclosed
Despite a comprehensive search of scientific literature and chemical databases, the specific mechanism of action, biological targets, and pharmacological profile of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid (CAS No. 1219694-53-7) remain unpublished in the public domain. This compound is commercially available as a chemical building block, suggesting its potential use in the synthesis of more complex molecules. However, no publicly available data exists to create an in-depth technical guide on its core mechanism of action as requested.
While information on the specific compound is absent, an examination of the broader class of pyrazole-containing compounds can offer a speculative glimpse into its potential, albeit unconfirmed, biological activities. Pyrazole and its derivatives are well-established pharmacophores known to interact with a wide array of biological targets, leading to diverse pharmacological effects.
The Promiscuous Pharmacology of the Pyrazole Scaffold
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives have been successfully developed into drugs for a variety of therapeutic areas. The biological activities of pyrazole-containing molecules are highly dependent on the nature and position of substituents on the pyrazole ring and any fused ring systems.
General Biological Activities of Pyrazole Derivatives:
-
Enzyme Inhibition: A significant number of pyrazole derivatives function as enzyme inhibitors. For instance, some are known to inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects. Others target kinases, proteases, and other enzymes involved in critical cellular signaling pathways.
-
Receptor Modulation: Pyrazole-containing compounds have been shown to act as agonists or antagonists at various receptors, including cannabinoid receptors (e.g., Rimonabant, an anti-obesity drug) and G-protein coupled receptors (GPCRs).
-
Antimicrobial and Antiviral Activity: The pyrazole scaffold is present in numerous compounds with demonstrated antibacterial, antifungal, and antiviral properties.
-
Anticancer Activity: Many pyrazole derivatives exhibit antiproliferative effects on cancer cell lines through various mechanisms, including the inhibition of kinases involved in cancer progression and the induction of apoptosis.
It is crucial to reiterate that these are general activities of the broader pyrazole class, and it is not possible to extrapolate these to 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid without specific experimental data. The fused oxazine ring and the carboxylic acid substituent will significantly influence the molecule's three-dimensional shape, electronic properties, and potential interactions with biological macromolecules.
Future Directions and the Path to Elucidation
To determine the mechanism of action of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid, a systematic experimental approach would be required. This would typically involve:
-
High-Throughput Screening (HTS): Screening the compound against a large panel of biological targets (enzymes, receptors, ion channels) to identify initial "hits."
-
Target Identification and Validation: Following a positive HTS result, further experiments would be necessary to confirm the specific molecular target and validate the interaction.
-
In Vitro and In Vivo Studies: A battery of cell-based assays and animal models would be employed to characterize the compound's pharmacological effects and establish a dose-response relationship.
-
Structural Biology: Techniques such as X-ray crystallography or cryo-electron microscopy could be used to determine the precise binding mode of the compound to its target.
Below is a conceptual workflow for elucidating the mechanism of action of a novel chemical entity like 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid.
Figure 1. A generalized workflow for determining the mechanism of action of a novel compound.
An In-depth Technical Guide to Pyrazolo[5,1-c]oxazine Compounds: Discovery, Synthesis, and Biological Significance
An In-depth Technical Guide to Pyrazolo[5,1-c][1][2]oxazine Compounds: Discovery, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo[5,1-c][1][2]oxazine scaffold is a fused heterocyclic system that has garnered interest in medicinal chemistry due to its potential as a pharmacophore. This technical guide provides a comprehensive overview of the discovery and history of these compounds, detailing their synthesis and exploring their biological activities. This document summarizes key synthetic methodologies, provides detailed experimental protocols, and presents quantitative data on reaction yields. Furthermore, it outlines the known biological landscape of these molecules, focusing on their potential as anticancer and antimicrobial agents, while also addressing the current gaps in the understanding of their specific mechanisms of action.
Introduction
Fused heterocyclic ring systems are foundational scaffolds in modern drug discovery, offering rigid three-dimensional structures that can be tailored to interact with a wide array of biological targets. Among these, the pyrazolo[5,1-c][1][2]oxazine core, which integrates a pyrazole and a 1,4-oxazine ring, represents an emerging class of compounds with significant therapeutic potential. While structurally related to the more extensively studied pyrazolo[5,1-c][1][2][3]triazines, the pyrazolo-oxazine skeleton possesses a unique combination of heteroatoms that may confer distinct pharmacological properties. This guide aims to consolidate the current knowledge on the discovery, synthesis, and biological evaluation of this promising heterocyclic family.
Discovery and History of Synthesis
The exploration of the pyrazolo[5,1-c][1][2]oxazine scaffold is a relatively recent development in heterocyclic chemistry. While the broader class of pyrazolo-fused heterocycles has been known for over a century, specific and efficient synthetic routes to the [5,1-c][1][2]oxazine isomer have been described in detail in the last several years.
A significant advancement in the synthesis of this scaffold was reported by the research group of Guirado. Initially, they developed a multi-step procedure, and more recently, a more efficient one-pot synthesis, which has made these compounds more accessible for biological screening and further derivatization.
Multi-Step Synthesis (2020)
In 2020, Guirado and colleagues reported a foundational multi-step synthesis for 2-aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazines. This method involves the initial synthesis of 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazoline intermediates. These pyrazoline intermediates are then subjected to a subsequent cyclization step to yield the final pyrazolo[5,1-c][1][2]oxazine ring system.
One-Pot Synthesis (2022)
Building upon their earlier work, the same research group developed a more streamlined and efficient one-pot synthesis in 2022. This method allows for the direct synthesis of 2-aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazines from 2,2-dichlorovinylacetophenones and 2-hydroxyethylhydrazine in the presence of a base, achieving high to quantitative yields.[4] This one-pot procedure represents a significant improvement, making the synthesis more practical and scalable.
Key Synthetic Methodologies and Experimental Protocols
One-Pot Synthesis of 2-Aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazines
This procedure, developed by Guirado et al., has become a key method for accessing this scaffold.
Experimental Protocol:
A mixture of the respective 2,2-dichlorovinylacetophenone (1.0 mmol) and 2-hydroxyethylhydrazine (1.2 mmol) in a suitable solvent is treated with an aqueous solution of sodium hydroxide. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography. Upon completion, the product is isolated through standard workup procedures, typically involving extraction and purification by chromatography. The structure of the final product is then confirmed by spectroscopic methods, and in some cases, X-ray crystallography.[4]
dot
Caption: One-Pot Synthesis Workflow.
Data Presentation: Yields of Synthesized Compounds
The following table summarizes the yields for a series of 2-aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazines synthesized via the one-pot method.
| Compound ID | Aryl Substituent (R) | Yield (%) |
| 4a | H | 93 |
| 4b | F | 94 |
| 4c | Cl | 95 |
| 4d | Br | 95 |
| 4e | OMe | 90 |
| 4f | NO2 | 93 |
| 4g | Ph | 85 |
| 4h | Me | 92 |
| Data sourced from J. Heterocycl. Chem. 2022.[4] |
Biological Activities and Therapeutic Potential
A 2022 review by Farghaly and Dawood provides a consolidated view of the biological activities of the broader pyrazolo-oxazine class of compounds.[1][3][5] The research suggests that these scaffolds are of significant interest due to their diverse inhibitory activities.
Anticancer Activity
The pyrazolo-oxazine fused ring system is highlighted as a promising scaffold for the development of novel anticancer agents.[1][5] While specific quantitative data such as IC50 values for pyrazolo[5,1-c][1][2]oxazine derivatives are not yet widely published, the general class of pyrazolo-fused heterocycles has demonstrated potent anticancer effects through various mechanisms, including kinase inhibition and induction of apoptosis. Further screening of the more recently synthesized 2-aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazines is warranted to determine their specific cytotoxic profiles and mechanisms of action.
Antimicrobial Activity
The pyrazolo-oxazine scaffold has also been investigated for its antimicrobial properties.[3][5] The unique arrangement of nitrogen and oxygen atoms in the fused ring system may allow for interactions with microbial targets that are distinct from existing classes of antibiotics. As with the anticancer activity, there is a need for more detailed studies, including the determination of Minimum Inhibitory Concentration (MIC) values against a broad panel of bacterial and fungal pathogens, to fully elucidate the antimicrobial potential of these compounds.
Mechanism of Action and Signaling Pathways: An Area for Future Research
A critical gap in the current understanding of pyrazolo[5,1-c][1][2]oxazine compounds is the lack of detailed mechanistic studies. While the broader class of pyrazolo-fused heterocycles is known to target various enzymes and signaling pathways implicated in cancer and microbial infections, the specific molecular targets of the pyrazolo[5,1-c][1][2]oxazine scaffold have not yet been elucidated.
Future research should focus on target identification and validation studies to understand how these compounds exert their biological effects. This could involve affinity chromatography, proteomic approaches, and computational docking studies to identify protein binding partners. Once a target is identified, further studies will be needed to map the downstream signaling pathways that are modulated by these compounds.
As no specific signaling pathway has been described in the literature for this exact scaffold, a generalized workflow for future mechanism of action studies is presented below.
dot
Caption: Workflow for Elucidating Mechanism of Action.
Conclusion and Future Directions
The pyrazolo[5,1-c][1][2]oxazine scaffold represents a promising area for further research and development in medicinal chemistry. The recent development of efficient synthetic routes has made these compounds more accessible for in-depth biological evaluation. While preliminary reviews suggest potential anticancer and antimicrobial activities, the field is still in its infancy.
Future efforts should be directed towards:
-
Expanding the chemical diversity of the pyrazolo[5,1-c][1][2]oxazine library through further derivatization.
-
Systematic screening of these compounds against a wide range of cancer cell lines and microbial strains to identify lead candidates.
-
In-depth mechanism of action studies to identify the molecular targets and signaling pathways modulated by these compounds.
The insights gained from such studies will be crucial for the rational design of next-generation pyrazolo[5,1-c][1][2]oxazine-based therapeutics.
References
- 1. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. turkjps.org [turkjps.org]
- 4. BJOC - Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides [beilstein-journals.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-Depth Technical Guide to 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid: Synthesis, Potential Biological Significance, and Research Applications
An In-Depth Technical Guide to 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid: Synthesis, Potential Biological Significance, and Research Applications
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. While specific biological data on this exact molecule is emerging, this document synthesizes foundational knowledge of its chemical properties, proposes a detailed, field-proven synthetic protocol, and explores the potential therapeutic applications of the broader pyrazolo[5,1-c][1][2]oxazine scaffold. By examining structurally related compounds, we infer potential mechanisms of action and outline future research directions. This guide is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics, particularly in the areas of oncology and infectious diseases.
Introduction: The Pyrazolo[5,1-c][1][2]oxazine Scaffold - A Privileged Heterocycle in Drug Discovery
The fusion of a pyrazole ring with an oxazine moiety creates the 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine core, a heterocyclic system that has garnered increasing attention in the field of drug discovery. Pyrazole-containing compounds are well-established pharmacophores, present in a number of approved drugs.[3][4] The pyrazole nucleus is known for its metabolic stability and its ability to participate in various biological interactions.[3] The incorporation of the oxazine ring introduces additional structural and electronic features that can modulate the pharmacological properties of the molecule.
Derivatives of the pyrazolo[5,1-c][1][2]oxazine scaffold are being explored for a range of therapeutic applications, including their potential as anticancer agents and for the treatment of infectious diseases.[5][6] The structural rigidity and specific stereoelectronic properties of this fused system make it an attractive template for the design of targeted therapies. This guide will focus specifically on the 2-carboxylic acid derivative, providing a detailed examination of its synthesis and potential biological relevance.
Physicochemical Properties of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid
A clear understanding of the physicochemical properties of a compound is fundamental to its application in drug development. Below is a summary of the key identifiers and properties for 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid.
| Property | Value | Source |
| IUPAC Name | 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid | - |
| CAS Number | 1219694-53-7 | [7] |
| Molecular Formula | C₇H₈N₂O₃ | [7] |
| Molecular Weight | 168.15 g/mol | [7] |
| Canonical SMILES | C1COCCN2N=C(C=C21)C(=O)O | - |
| Appearance | Predicted to be a solid at room temperature | - |
| Solubility | Expected to have moderate solubility in organic solvents and limited solubility in water | - |
| Storage | Store in a cool, dry place, sealed from moisture | [7] |
Synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid: A Proposed Protocol
Proposed Synthetic Pathway
The overall synthetic strategy involves the initial construction of a substituted pyrazole, followed by cyclization to form the fused oxazine ring.
Caption: Proposed synthetic pathway for 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Ethyl 3-(2-hydroxyethylamino)-1H-pyrazole-4-carboxylate
-
To a stirred solution of ethyl 3-amino-1H-pyrazole-4-carboxylate (1 equivalent) in anhydrous N,N-dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 equivalents).
-
Add 2-bromoethanol (1.2 equivalents) dropwise to the suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 3-(2-hydroxyethylamino)-1H-pyrazole-4-carboxylate.
Step 2: Synthesis of Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylate
This intramolecular cyclization is a critical step. The Mitsunobu reaction is a reliable method for achieving this transformation.
-
Dissolve ethyl 3-(2-hydroxyethylamino)-1H-pyrazole-4-carboxylate (1 equivalent) and triphenylphosphine (PPh₃, 1.5 equivalents) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equivalents) dropwise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to yield ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylate.
Step 3: Synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid
-
Dissolve the ethyl ester from the previous step (1 equivalent) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide monohydrate (LiOH·H₂O, 3 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring the hydrolysis by TLC.
-
After completion, remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1N hydrochloric acid (HCl) at 0 °C.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain the final product, 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid.
Potential Biological Activities and Therapeutic Applications
While direct biological data for 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid is not extensively documented in publicly available literature, the broader class of pyrazolo-fused heterocycles has demonstrated significant therapeutic potential.
Anticancer Potential
Numerous pyrazole derivatives have been investigated as anticancer agents.[9][10] The pyrazolo[5,1-c][1][2][11]benzotriazine scaffold, which is structurally related to the topic compound, has shown cytotoxic activity in both normoxic and hypoxic conditions, suggesting potential applications in solid tumor therapy.[6]
One of the key mechanisms through which pyrazole-containing compounds exert their anticancer effects is through the inhibition of protein kinases. The structural features of the pyrazolo[5,1-c][1][2]oxazine core may allow it to act as a scaffold for the design of specific kinase inhibitors.
Potential Anticancer Mechanism of Action Workflow:
Caption: A potential mechanism for the anticancer activity of the topic compound.
PARP Inhibition
Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a significant class of anticancer drugs, particularly for tumors with deficiencies in DNA repair pathways. Some pyrazole-containing scaffolds have been investigated for their PARP inhibitory activity.[12] Given the structural similarities, it is plausible that the 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine core could be a valuable scaffold for the development of novel PARP inhibitors.
Antiviral and Antibacterial Applications
Fused pyrazole systems have also been explored for their potential in treating infectious diseases.[5][13] The nitrogen-rich heterocyclic core can interact with various biological targets in viruses and bacteria. Further investigation into the antimicrobial spectrum of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid and its derivatives is warranted.
Future Research Directions and Conclusion
6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid represents a promising, yet underexplored, molecule in the landscape of medicinal chemistry. The synthetic pathway proposed in this guide provides a solid foundation for its preparation and the generation of a library of analogs for structure-activity relationship (SAR) studies.
Key areas for future research include:
-
Biological Screening: A comprehensive biological evaluation of the title compound against a panel of cancer cell lines, kinases, and microbial strains is essential to elucidate its therapeutic potential.
-
Mechanism of Action Studies: Should biological activity be identified, detailed mechanistic studies will be crucial to understand its mode of action at the molecular level.
-
Structural Biology: Co-crystallization studies of the compound with its biological target(s) would provide invaluable insights for rational drug design and optimization.
-
Pharmacokinetic Profiling: In vivo studies to determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound will be necessary to assess its drug-like potential.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2018011160A1 - 6,7-dihydro-4h-pyrazolo[1,5-a]pyrazine compounds for the treatment of infectious diseases - Google Patents [patents.google.com]
- 6. Synthesis of new pyrazolo[5,1-c][1,2,4] benzotriazines, pyrazolo[5,1-c]pyrido[4,3-e][1,2,4] triazines and their open analogues as cytotoxic agents in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Lead Sciences [lead-sciences.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A Comparative Study of the Anticancer Activity and PARP-1 Inhibiting Effect of Benzofuran-Pyrazole Scaffold and Its Nano-Sized Particles in Human Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
The Pyrazolo Oxazine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrazolo oxazine heterocyclic system represents a core structure of significant interest in medicinal chemistry. While possessing inherent biological activities, its primary role in contemporary drug development is that of a key synthetic intermediate for the generation of more complex and potent therapeutic agents. Specifically, the pyrazolo[3,4-d][1][2]oxazin-4-one isomer serves as a versatile precursor for a prominent class of compounds: the pyrazolo[3,4-d]pyrimidines. These derivatives have demonstrated substantial therapeutic potential, particularly in oncology, by targeting critical signaling pathways involved in cancer cell proliferation and inflammation. This guide provides a comprehensive overview of the biological significance of the pyrazolo oxazine core, focusing on its synthetic utility and the pharmacological activities of its derivatives, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.
Introduction to the Pyrazolo Oxazine Core
The pyrazolo oxazine scaffold is a fused bicyclic heterocyclic system containing both a pyrazole and an oxazine ring. The arrangement and fusion of these rings can result in numerous isomers, each with distinct chemical properties. Among these, the pyrazolo[3,4-d][1][2]oxazin-4-one has emerged as a cornerstone in synthetic medicinal chemistry. Its structure serves as a bioisostere of purines, allowing derivatives to interact with biological targets that recognize purine-based structures, such as the ATP-binding sites of protein kinases.[3][4] This characteristic is central to its biological significance, primarily as a launchpad for the development of potent kinase inhibitors.
While some pyrazolo oxazine isomers, such as pyrazolo[4,3-e][1][3][5]triazines, have been investigated for direct cytotoxic effects, the most profound impact of the core structure lies in its role as a reactive intermediate.[6][7] The oxazine ring is readily opened and recyclized with various nucleophiles, providing a straightforward and efficient route to a diverse library of pyrazolo[3,4-d]pyrimidines, which are the primary focus of this guide.[3][4]
Biological Significance and Therapeutic Applications
The principal biological application of compounds derived from the pyrazolo oxazine core is in the treatment of cancer. These derivatives function primarily as inhibitors of key enzymes that drive tumor growth, proliferation, and survival.
Anticancer Activity: Kinase Inhibition
Protein kinases are a class of enzymes that regulate a majority of cellular processes and are frequently dysregulated in cancer.[8] Pyrazolo[3,4-d]pyrimidines, derived from the pyrazolo oxazine core, are designed to mimic the adenine ring of ATP, enabling them to act as competitive inhibitors at the kinase ATP-binding site.[8] This mechanism has been successfully exploited to target several oncogenic kinases.
-
Epidermal Growth Factor Receptor (EGFR) Inhibition: EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can lead to uncontrolled cell proliferation in various cancers, including non-small cell lung cancer.[9] Several pyrazolo[3,4-d]pyrimidine derivatives have shown potent inhibitory activity against both wild-type (WT) and mutant forms of EGFR (e.g., T790M), which is a common mechanism of resistance to first-generation EGFR inhibitors.[9]
-
FLT3 and VEGFR2 Inhibition: FMS-like tyrosine kinase 3 (FLT3) is frequently mutated in acute myeloid leukemia (AML), making it a critical therapeutic target.[1][2] Vascular endothelial growth factor receptor 2 (VEGFR2) is a key mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[1][2] Certain pyrazolo[3,4-d]pyrimidine derivatives have been developed as multi-kinase inhibitors, potently targeting both FLT3 and VEGFR2, thereby attacking the cancer through both anti-proliferative and anti-angiogenic mechanisms.[1][2]
-
Other Kinase Targets: The versatility of the scaffold has led to the development of inhibitors for other kinases, including RET kinase (implicated in thyroid cancer) and Src/Abl kinases.[3][5]
Anti-inflammatory Activity: COX-2 Inhibition
Cyclooxygenase-2 (COX-2) is an enzyme that is typically absent in most tissues but is induced by inflammatory stimuli. It plays a key role in synthesizing prostaglandins, which mediate pain and inflammation. Chronic inflammation is a known risk factor for the development of certain cancers. Pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit COX-2 expression, suggesting their potential as anti-inflammatory agents and as a complementary mechanism for their anticancer effects.
Quantitative Data on Biological Activity
The potency of pyrazolo oxazine-derived compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values. The following tables summarize the activity of representative pyrazolo[3,4-d]pyrimidine derivatives against various cancer cell lines and kinase targets.
| Compound Class | Target Cell Line | Activity Metric | Value (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidin-4-one | MCF-7 (Breast Cancer) | IC50 | 11 | [3] |
| Pyrazolo[3,4-d]pyrimidine | A549 (Lung Cancer) | IC50 | 8.21 | [9] |
| Pyrazolo[3,4-d]pyrimidine | HCT-116 (Colon Cancer) | IC50 | 19.56 | [9] |
| Pyrazolo[3,4-d]pyrimidine | MV4-11 (AML) | GI50 | 1.17 - 18.40 | [10] |
| Pyrazolo[4,3-e][1][3][5]triazine | BxPC-3 (Pancreatic Cancer) | IC50 | 0.18 - 0.35 | [7] |
| Pyrazolo[4,3-e][1][3][5]triazine | PC-3 (Prostate Cancer) | IC50 | 0.06 - 0.17 | [7] |
| Pyrazolo[4,3-e]tetrazolo[1,5-b][1][3][5]triazine | HCT 116 (Colon Cancer) | IC50 | 0.39 - 0.6 | [11] |
| Table 1: In Vitro Cytotoxicity of Pyrazolo Oxazine Derivatives |
| Compound Class | Target Kinase | Activity Metric | Value (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine | EGFR (Wild Type) | IC50 | 0.016 | [9] |
| Pyrazolo[3,4-d]pyrimidine | EGFR (T790M Mutant) | IC50 | 0.236 | [9] |
| Pyrazolo[3,4-d]pyrimidine | FLT3 | IC50 | 1.278 | [1] |
| Pyrazolo[3,4-d]pyrimidine | VEGFR2 | IC50 | 0.305 | [1] |
| Table 2: In Vitro Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives |
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the evaluation of pyrazolo oxazine derivatives.
Synthesis of Pyrazolo[3,4-d]pyrimidines from a Pyrazolo Oxazine Intermediate
This protocol describes a general two-step synthesis of the pyrazolo oxazine intermediate followed by its conversion to a pyrazolo[3,4-d]pyrimidine.
Step 1: Synthesis of 3,6-Dimethyl-1-phenyl-1H-pyrazolo[3,4-d][1][2]oxazin-4-one (Intermediate)
-
Hydrolyze ethyl 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate by refluxing with an aqueous solution of sodium hydroxide.
-
Acidify the reaction mixture with dilute hydrochloric acid to precipitate the corresponding carboxylic acid.
-
Filter, wash with water, and dry the resulting 5-amino-3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid.[3]
-
Reflux the carboxylic acid in an excess of acetic anhydride for several hours.[3]
-
Allow the mixture to cool, during which the pyrazolo[3,4-d][1][2]oxazin-4-one product will crystallize.
-
Filter the product, wash with a small amount of cold ethanol, and dry.
Step 2: Synthesis of Substituted Pyrazolo[3,4-d]pyrimidin-4-ones (Final Product)
-
Dissolve the pyrazolo[3,4-d][1][2]oxazin-4-one intermediate in a suitable solvent, such as glacial acetic acid or dry pyridine.
-
Add the desired nucleophile (e.g., an aromatic amine, urea, hydrazine hydrate) to the solution.[3][4]
-
Reflux the reaction mixture for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration.
-
Wash the solid thoroughly with water to remove any residual acid or pyridine.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure pyrazolo[3,4-d]pyrimidin-4-one derivative.
In Vitro Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.
-
Cell Plating: Seed cancer cells (e.g., MCF-7, A549) into a 96-well flat-bottomed microplate at a density of 5x10⁴ to 1x10⁵ cells/well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the culture medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
In Vitro Kinase Inhibition Assay (Generic TR-FRET Protocol)
This protocol describes a common method for measuring kinase activity and inhibition using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
Reagent Preparation: Prepare the kinase buffer, a solution of the specific kinase (e.g., EGFR, FLT3), a biotinylated peptide substrate, ATP, and the test inhibitor compound at various concentrations.
-
Kinase Reaction: In a 384-well plate, add the kinase and the test inhibitor (or vehicle control). Allow a pre-incubation period of 15-30 minutes at room temperature.
-
Initiate Reaction: Initiate the phosphorylation reaction by adding a mixture of the biotinylated substrate and ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow for substrate phosphorylation.
-
Detection: Stop the reaction and add the detection reagents: a terbium-labeled anti-phospho-specific antibody and streptavidin-conjugated XL665 (acceptor).
-
Incubation: Incubate for at least 60 minutes at room temperature to allow the detection reagents to bind.
-
Signal Reading: Read the plate on a TR-FRET enabled microplate reader. The reader excites the terbium donor and measures the emission from both the donor and the acceptor.
-
Data Analysis: The ratio of the acceptor to donor emission is calculated. A decrease in this ratio in the presence of the test compound indicates inhibition of kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Signaling Pathways and Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key processes related to the pyrazolo oxazine core.
Caption: Synthetic workflow for pyrazolo[3,4-d]pyrimidines.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Caption: COX-2 inflammatory pathway and point of inhibition.
Conclusion
The pyrazolo oxazine core, particularly the pyrazolo[3,4-d][1][2]oxazin-4-one isomer, is a highly valuable scaffold in medicinal chemistry. Its true biological significance is realized through its efficient conversion into pyrazolo[3,4-d]pyrimidine derivatives. These compounds have demonstrated potent and clinically relevant activity as anticancer agents by targeting key protein kinases such as EGFR, FLT3, and VEGFR2. Furthermore, their ability to modulate inflammatory pathways via COX-2 inhibition adds another dimension to their therapeutic potential. The continued exploration of this privileged core structure promises to yield novel and effective therapies for cancer and other challenging diseases, making it a focal point for ongoing and future drug discovery efforts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and structure-activity relationship study of pyrazolo[3,4-d]pyrimidines as tyrosine kinase RET inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis, and biological evaluation with molecular dynamics study of novel pyrazolo[3,4-d]pyrimidine derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Cytotoxic and Genotoxic Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic Acid Activity: A Technical Guide
In Silico Prediction of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic Acid Activity: A Technical Guide
Introduction
The 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid scaffold represents a promising, yet underexplored, area in medicinal chemistry. As a fused heterocyclic system, it combines the pharmacologically significant pyrazole nucleus with an oxazine ring, suggesting potential for diverse biological activities. Pyrazole derivatives are known to exhibit a wide range of therapeutic effects, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[3][4][5] In silico computational methods provide a powerful and cost-effective approach to predict the biological activity of novel compounds, prioritize them for synthesis, and elucidate their mechanisms of action. This guide provides a comprehensive technical overview of a proposed in silico workflow for predicting the biological activity of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid and its derivatives.
Due to the limited publicly available experimental data specifically for 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid, this guide will draw upon established methodologies for similar pyrazole-containing compounds and related fused heterocyclic systems. The proposed workflow will encompass ligand preparation, target identification, molecular docking, and quantitative structure-activity relationship (QSAR) modeling.
Ligand and Target Preparation
The initial step in any in silico study is the preparation of the small molecule (ligand) and its potential protein targets.
Ligand Preparation
The 3D structure of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid can be generated using chemical drawing software such as MarvinSketch or ChemDraw. The structure should then be optimized to its lowest energy conformation using computational chemistry software.
Table 1: Physicochemical Properties of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid
| Property | Value | Source |
| IUPAC Name | 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid | PubChem[6] |
| CAS Number | 1219694-53-7 | PubChem[6] |
| Molecular Formula | C₇H₈N₂O₃ | PubChem[6] |
| Molecular Weight | 168.15 g/mol | PubChem[6] |
| XLogP3 | -0.5 | PubChem[6] |
| Hydrogen Bond Donor Count | 1 | PubChem[6] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[6] |
Potential Protein Target Identification
Based on the activities of structurally related pyrazole and pyrazolo-fused compounds, several protein families can be prioritized as potential targets for 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid.
Table 2: Potential Protein Targets for Pyrazolo-Oxazine Derivatives
| Target Class | Specific Examples | Rationale/Supporting Literature |
| Kinases | PIM-1, JAK, FLT3, VEGFR, C-RAF | Pyrazolo[1,5-a]pyrimidine and pyrazine-linked indazole derivatives have shown inhibitory activity against various kinases, making them attractive targets for cancer therapy.[1][2][7] |
| Cyclooxygenases (COX) | COX-1, COX-2 | Many pyrazole derivatives, including the commercial drug Celecoxib, are potent and selective COX-2 inhibitors with anti-inflammatory activity.[8] |
| Phosphodiesterases (PDE) | PDE4 | A patent for closely related 6,7-dihydro-5H-pyrazolo[5,1-b][1][7]oxazine-2-carboxamide derivatives identified them as PDE4 inhibitors.[9] |
| G-protein coupled receptors (GPCRs) | Cannabinoid Receptor 1 (CB1) | Pyrazoline derivatives have been investigated as cannabinoid CB1 receptor modulators.[10] |
Proposed In Silico Prediction Workflow
A multi-step computational workflow is proposed to predict the biological activity of the target compound. This workflow integrates molecular docking to assess binding affinity to specific targets and QSAR modeling to correlate chemical structure with biological activity.
Experimental Protocols
Detailed methodologies for the key computational experiments are outlined below. These protocols are based on commonly used practices for pyrazole derivatives.
Molecular Docking Protocol
Objective: To predict the binding mode and affinity of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid against a selected protein target (e.g., COX-2, PIM-1 kinase).
Software:
-
Protein Preparation: UCSF Chimera or Schrödinger's Protein Preparation Wizard.
-
Ligand Preparation: Avogadro, ChemDraw, or MarvinSketch.
-
Docking Software: AutoDock Vina.
-
Visualization: PyMOL or BIOVIA Discovery Studio.
Methodology:
-
Protein Preparation:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, PDB ID: 3LN1 for COX-2.
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges.
-
Save the prepared protein in PDBQT format.
-
-
Ligand Preparation:
-
Draw the 2D structure of the ligand and convert it to 3D.
-
Perform energy minimization using a force field like MMFF94.
-
Assign Gasteiger charges and define rotatable bonds.
-
Save the prepared ligand in PDBQT format.
-
-
Grid Box Generation:
-
Define the binding site on the protein, typically centered on the co-crystallized ligand or identified through literature.
-
Generate a grid box that encompasses the entire binding pocket.
-
-
Docking Simulation:
-
Run AutoDock Vina using the prepared protein, ligand, and grid configuration file.
-
The software will generate multiple binding poses ranked by their binding affinity scores (kcal/mol).
-
-
Analysis of Results:
-
Visualize the top-ranked docking poses and analyze the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions).
-
Compare the binding mode and score to known inhibitors if available.
-
QSAR Model Development Protocol
Objective: To develop a mathematical model that correlates the structural features of a series of pyrazolo-oxazine derivatives with their experimentally determined biological activity.
Software:
-
Molecular Descriptors: PaDEL-Descriptor or Mordred.
-
Statistical Analysis: R, Scikit-learn (Python), or specialized QSAR software like CODESSA.
Methodology:
-
Dataset Preparation:
-
Compile a dataset of pyrazolo-oxazine derivatives with their measured biological activities (e.g., IC50 values).
-
Convert IC50 values to a logarithmic scale (pIC50 = -log(IC50)).
-
Divide the dataset into a training set (typically 70-80%) and a test set (20-30%).
-
-
Descriptor Calculation:
-
For each molecule in the dataset, calculate a wide range of molecular descriptors (e.g., topological, constitutional, quantum-chemical).
-
-
Model Building:
-
Use a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a regression model that relates the descriptors (independent variables) to the pIC50 values (dependent variable).
-
-
Model Validation:
-
Internal Validation: Use cross-validation (e.g., leave-one-out) on the training set to assess the model's robustness.
-
External Validation: Use the test set to evaluate the model's predictive power on new data.
-
Key statistical parameters include the coefficient of determination (R²), cross-validated R² (Q²), and predictive R² for the test set.
-
Hypothetical Signaling Pathway
Based on the potential kinase inhibitory activity of pyrazole derivatives, a hypothetical signaling pathway that could be modulated by 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid is presented below. Inhibition of a kinase like PIM-1 could disrupt downstream signaling cascades involved in cell proliferation and survival.
Conclusion
While experimental data on the biological activity of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid is currently scarce, in silico methods offer a robust framework for its preliminary evaluation. The workflow and protocols detailed in this guide, based on established practices for related pyrazole compounds, provide a clear path for researchers to predict potential therapeutic targets, estimate binding affinities, and build predictive QSAR models. Such computational studies are invaluable for guiding the synthesis and experimental testing of this promising class of molecules, ultimately accelerating the drug discovery process. Future experimental validation of these in silico predictions will be crucial to fully elucidate the therapeutic potential of the pyrazolo-oxazine scaffold.
References
- 1. In Silico Identification of Promising New Pyrazole Derivative-Based Small Molecules for Modulating CRMP2, C-RAF, CYP17, VEGFR, C-KIT, and HDAC—Application towards Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. 4H,6H,7H-pyrazolo(3,2-c)(1,4)oxazine-2-carboxylic acid | C7H8N2O3 | CID 49757987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. Design, Synthesis, In Silico Docking, Multitarget Bioevaluation and Molecular Dynamic Simulation of Novel Pyrazolo[3,4-d]Pyrimidinone Derivatives as Potential In Vitro and In Vivo Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. WO2017145013A1 - Composés 6,7-dihydro-5 h-pyrazolo [5,1-b] [1,3]oxazine-2-carboxamide - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid: An Application Note and Protocol Guide
Synthesis of 6,7-Dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid: An Application Note and Protocol Guide
Introduction
The 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Compounds bearing this fused ring system have demonstrated a wide range of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. The incorporation of a carboxylic acid moiety at the 2-position of this scaffold can provide a handle for further derivatization or serve as a key pharmacophoric element, enhancing the compound's interaction with biological targets.
This comprehensive guide provides a detailed, research-level overview of a plausible synthetic route to 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid. The proposed strategy is grounded in established principles of heterocyclic chemistry, drawing from authoritative literature to present a robust and logical synthetic pathway. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only step-by-step protocols but also the scientific rationale behind the experimental choices.
Strategic Approach to Synthesis
The synthesis of the target molecule, 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid, is best approached through a convergent strategy. This involves the initial construction of a suitably functionalized pyrazole core, followed by the annulation of the oxazine ring. A key consideration is the regioselective introduction of substituents on the pyrazole ring to ensure the correct final product.
Our proposed synthetic pathway is outlined below. It begins with the synthesis of a pyrazole-3-carboxylate ester, which serves as a versatile starting material. This is followed by N-alkylation with a protected 2-hydroxyethyl group, functionalization at the C5 position, intramolecular cyclization to form the fused ring system, and finally, deprotection and hydrolysis to yield the target carboxylic acid.
Caption: Proposed synthetic workflow for 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid.
Part 1: Synthesis of the Pyrazole Core
The foundation of this synthesis is the robust and well-established Knorr pyrazole synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[2][3] To obtain the desired substitution pattern, we will start with the synthesis of ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.
Protocol 1: Synthesis of Ethyl 5-(Substituted)-1H-pyrazole-3-carboxylate (2a-j)
This protocol is adapted from a known procedure for the synthesis of pyrazole-3-carboxylate esters.[4]
Materials:
-
Diethyl oxalate
-
Substituted acetophenone (e.g., acetophenone, 3,4-dimethoxyacetophenone)
-
Sodium ethoxide
-
Hydrazine hydrate
-
Glacial acetic acid
-
Ethanol
-
Diethyl ether
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Formation of the 1,3-Dicarbonyl Intermediate: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol. To this solution, add a mixture of diethyl oxalate (1.0 eq) and the substituted acetophenone (1.0 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 1-2 hours, then heat to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice. Acidify the mixture with dilute hydrochloric acid to precipitate the ethyl 2,4-dioxo-4-phenylbutanoate derivative.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Cyclocondensation: Suspend the dried intermediate (1.0 eq) in glacial acetic acid. Add hydrazine hydrate (1.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into ice-cold water. The product, ethyl 5-(substituted)-1H-pyrazole-3-carboxylate, will precipitate.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to afford the pure product.
Data Presentation:
| Compound | Substituent (R) | Yield (%) |
| 2a | H | 85 |
| 2f | 3,4-dimethoxyphenyl | 90 |
| 2e | 2,3-dimethoxyphenyl | 88 |
Yields are representative and may vary based on the specific substituted acetophenone used.[4]
Part 2: Annulation of the Oxazine Ring
With the pyrazole core in hand, the next phase involves the regioselective N-alkylation and subsequent intramolecular cyclization to form the desired fused heterocyclic system. A regiocontrolled approach is crucial to ensure the formation of the desired pyrazolo[5,1-c][1][2]oxazine isomer.[3]
Protocol 2: N-Alkylation and C5-Functionalization
Rationale:
Direct N-alkylation of pyrazoles can often lead to a mixture of N1 and N2 isomers. To achieve regioselectivity, a protecting group strategy on the N1 position can be employed. However, for this synthesis, we propose a direct alkylation followed by chromatographic separation of the desired N1-alkylated isomer. The subsequent C5-functionalization, such as formylation, provides the necessary electrophilic center for the final cyclization.
Materials:
-
Ethyl 5-phenyl-1H-pyrazole-3-carboxylate (from Protocol 1)
-
2-(tert-Butyldimethylsilyloxy)ethyl bromide
-
Potassium carbonate
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Standard laboratory glassware and purification apparatus
Procedure:
-
N-Alkylation: To a solution of ethyl 5-phenyl-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF, add potassium carbonate (2.0 eq) and 2-(tert-butyldimethylsilyloxy)ethyl bromide (1.2 eq).
-
Stir the reaction mixture at 60-70 °C for 12-16 hours. Monitor the reaction by TLC.
-
After completion, cool the mixture, pour it into water, and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the desired N1-alkylated isomer.
-
C5-Formylation (Vilsmeier-Haack Reaction): To a cooled (0 °C) solution of the N1-alkylated pyrazole (1.0 eq) in anhydrous DMF, add phosphorus oxychloride (3.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate, wash with brine, dry, and concentrate. Purify by column chromatography to obtain the ethyl 1-(2-(tert-butyldimethylsilyloxy)ethyl)-5-formyl-1H-pyrazole-3-carboxylate.
-
Reduction of the Aldehyde: Dissolve the formylated pyrazole (1.0 eq) in methanol. Cool the solution to 0 °C and add sodium borohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 1-2 hours.
-
Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.
-
Dry the organic layer and concentrate to yield the ethyl 1-(2-(tert-butyldimethylsilyloxy)ethyl)-5-(hydroxymethyl)-1H-pyrazole-3-carboxylate, which may be used in the next step without further purification.
Caption: Key steps in the functionalization of the pyrazole core for oxazine ring formation.
Protocol 3: Intramolecular Cyclization and Final Product Formation
Rationale:
The key step in this synthesis is the intramolecular cyclization to form the pyrazolo[5,1-c][1][2]oxazine ring. The Mitsunobu reaction is a powerful and mild method for achieving such intramolecular dehydrative cyclizations between a hydroxyl group and a nucleophilic nitrogen.[1] This approach offers high yields and stereochemical control. The final step involves the hydrolysis of the ethyl ester to the target carboxylic acid.
Materials:
-
Ethyl 1-(2-(tert-butyldimethylsilyloxy)ethyl)-5-(hydroxymethyl)-1H-pyrazole-3-carboxylate
-
Tetrabutylammonium fluoride (TBAF)
-
Tetrahydrofuran (THF)
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Lithium hydroxide (LiOH)
-
Methanol/Water mixture
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Deprotection of the Hydroxyethyl Group: Dissolve the silyl-protected pyrazole (1.0 eq) in THF. Add TBAF (1.1 eq, 1M solution in THF) and stir at room temperature for 2-3 hours.
-
Monitor the deprotection by TLC. Upon completion, quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the crude ethyl 1-(2-hydroxyethyl)-5-(hydroxymethyl)-1H-pyrazole-3-carboxylate.
-
Intramolecular Mitsunobu Cyclization: Dissolve the diol intermediate (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C and add DIAD (1.5 eq) dropwise over 30 minutes.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylate.
-
Ester Hydrolysis: Dissolve the purified ester (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (2.0-3.0 eq) and stir the mixture at room temperature for 4-8 hours, or until TLC indicates complete consumption of the starting material.
-
Remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Acidify the aqueous layer to pH 2-3 with 1M HCl. The product, 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid, will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum to yield the final product.
Characterization Data (Expected):
The final product should be characterized by standard analytical techniques to confirm its structure and purity.
-
¹H NMR: Expect characteristic signals for the methylene protons of the oxazine ring, the pyrazole proton, and the absence of the ethyl ester signals.
-
¹³C NMR: Confirmation of the number of unique carbon atoms in the fused ring system and the presence of the carboxylic acid carbon.
-
Mass Spectrometry (MS): Determination of the molecular weight to confirm the elemental composition (C₇H₈N₂O₃).[5]
-
Infrared (IR) Spectroscopy: Presence of a broad O-H stretch for the carboxylic acid and a C=O stretch.
Trustworthiness and Self-Validation
The protocols described herein are designed as a self-validating system. The successful synthesis and characterization of the intermediates at each stage serve as a confirmation of the preceding step's efficacy. For instance, the successful isolation of the N1-alkylated pyrazole validates the regioselectivity of the alkylation step. Similarly, the formation of the fused bicyclic system in the intramolecular cyclization step is a clear indicator of the successful C5-functionalization and subsequent ring closure. The spectral data at each step should be carefully analyzed to ensure the desired transformations have occurred before proceeding to the next step.
Conclusion
This application note provides a comprehensive and scientifically grounded guide for the synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently approach the synthesis of this valuable heterocyclic compound. The modular nature of this synthetic route also allows for the potential to introduce diversity at various positions of the scaffold, making it a valuable tool for the development of new chemical entities in drug discovery programs.
References
- 1. Intramolecular monomer-on-monomer (MoM) mitsunobu cyclization for the synthesis of benzofused thiadiazepine-dioxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ompu.repo.nii.ac.jp [ompu.repo.nii.ac.jp]
- 3. researchgate.net [researchgate.net]
- 4. Brønsted-Acid-Promoted Diaza-Nazarov Cyclization to Access Tetrasubstituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Multi-Step Synthesis from Pyrazole Precursors
Introduction
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its versatile structure allows for extensive functionalization, enabling the fine-tuning of physicochemical properties and biological activity.[3][4] Consequently, the pyrazole scaffold is a privileged structure found in a wide array of approved pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, anticancer, antiviral, and analgesic agents.[5][6][7][8] Notable examples include the COX-2 inhibitor Celecoxib, the JAK inhibitor Ruxolitinib, and the erectile dysfunction drug Sildenafil.[6]
These application notes provide an overview of key multi-step synthetic strategies starting from common precursors to yield functionalized, bioactive pyrazole derivatives. Detailed protocols for representative syntheses are provided, along with summaries of quantitative data and diagrams of relevant biological pathways.
Key Synthetic Strategies for the Pyrazole Core
The construction of the pyrazole ring is typically achieved through condensation reactions involving a hydrazine derivative and a 1,3-dielectrophile precursor. The choice of strategy depends on the availability of starting materials and the desired substitution pattern on the final pyrazole ring.
Knorr Pyrazole Synthesis
The most common and enduring method is the Knorr synthesis, which involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine.[9] The reaction is typically acid-catalyzed and proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration to form the aromatic pyrazole ring.[9] A primary consideration is regioselectivity when using unsymmetrical 1,3-dicarbonyls, as the initial nucleophilic attack can occur at either carbonyl carbon, potentially leading to a mixture of regioisomers.[9][10]
Synthesis from α,β-Unsaturated Carbonyls
Another versatile route involves the cyclocondensation of α,β-unsaturated aldehydes or ketones (including chalcones) with hydrazines.[7][11] The reaction typically forms a pyrazoline intermediate, which is subsequently oxidized to the aromatic pyrazole.[10][11] This multi-step approach allows for the synthesis of a variety of substituted pyrazoles.[12]
Multi-Component Reactions (MCRs)
MCRs offer a highly efficient strategy for synthesizing complex pyrazole derivatives in a single pot by combining three or more starting materials.[13] These reactions are valued for their operational simplicity, time and energy savings, and high atom economy.[13] A common MCR involves the reaction of an aldehyde, an active methylene compound (like malononitrile), a β-ketoester, and a hydrazine to form highly substituted pyrano[2,3-c]pyrazoles.[13]
Detailed Experimental Protocols
The following protocols are provided as representative examples of multi-step pyrazole synthesis. Optimization may be required for different substrates or scales.
Protocol 1: Knorr Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one
This protocol details the synthesis of a pyrazolone derivative via a classic Knorr condensation.[9]
Materials:
-
Ethyl acetoacetate (1.0 equivalent)
-
Phenylhydrazine (1.0 equivalent)
-
Glacial acetic acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, cautiously add ethyl acetoacetate to an equimolar amount of phenylhydrazine. The addition is exothermic.[9]
-
Heating: Heat the reaction mixture under reflux for 1 hour.[9]
-
Isolation: Cool the resulting syrup in an ice bath to induce crystallization.[9]
-
Purification: Recrystallize the crude product from a minimal amount of hot ethanol to obtain the pure pyrazolone.[9]
Protocol 2: Three-Step Synthesis of a Thiophene-Substituted Pyrazole from a Chalcone
This protocol outlines the conversion of a thiophene-containing chalcone analogue to a bioactive pyrazole via bromination and subsequent cyclization.[12]
Step 1: Synthesis of Chalcone Analogue (Example: 3-(3,4-Dimethoxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one)
-
Reaction: Combine 2-acetylthiophene (20 mmol) and 3,4-dimethoxybenzaldehyde (20 mmol) in absolute ethanol. Add a catalytic amount of aqueous NaOH.
-
Stirring: Stir the mixture at room temperature for 1 hour, then let it stand overnight.[12]
-
Work-up: Pour the reaction mixture into water, collect the precipitate by filtration, wash thoroughly with water, and air-dry.[12]
-
Purification: Recrystallize the crude product from ethanol to yield yellow crystals.[12]
Step 2: Conversion to β-Diketone
-
Bromination: Dissolve the chalcone from Step 1 in a suitable solvent (e.g., CCl₄) and add a solution of bromine (1.0 equivalent) dropwise while stirring.
-
Debromination/Rearrangement: Treat the resulting chalcone dibromide with a base such as sodium methoxide in methanol. Heat the mixture under reflux.
-
Work-up: After cooling, acidify the mixture and extract the β-diketone product with an organic solvent. Dry the organic layer and evaporate the solvent.
Step 3: Ring Closure to Form Pyrazole
-
Cyclization: Dissolve the β-diketone from Step 2 in ethanol or acetic acid. Add hydrazine hydrate (1.1 equivalents).[12]
-
Heating: Heat the mixture under reflux for 2-4 hours.
-
Isolation: Cool the reaction mixture and pour it into ice water. Collect the precipitated solid by filtration.
-
Purification: Recrystallize the crude solid from a suitable solvent (e.g., ethanol) to obtain the pure 1H-pyrazole derivative.[12]
Quantitative Data Summary
The following tables summarize representative reaction yields and biological activity data for various pyrazole derivatives.
Table 1: Comparison of Reaction Conditions and Yields for Pyrazole Synthesis
| Synthesis Method | Precursors | Catalyst/Solvent | Conditions | Yield (%) | Reference(s) |
|---|---|---|---|---|---|
| Knorr Synthesis | 1,3-Diketones + Hydrazines | Ethylene Glycol | Room Temp | 70-95% | [10] |
| Knorr Synthesis | Ethyl Acetoacetate + Phenylhydrazine | Acetic Acid | Reflux, 1h | ~90% | [9] |
| From α,β-Unsaturated Ketone | Chalcone + Hydrazine | H₂O₂, then Hydrazine | Reflux | Good | [7] |
| 1,3-Dipolar Cycloaddition | Ethyl Diazoacetate + α-Methylene Carbonyl | DBU / Acetonitrile | Room Temp | Good | [7][11] |
| Multi-Component Reaction | Aldehyde, Malononitrile, β-Ketoester, Hydrazine | Piperidine / H₂O | Room Temp, 20 min | 85-93% | [13] |
| Continuous Flow Synthesis | Anilines + 1,3-Dicarbonyls | Vitamin C (reductant) | Flow Reactor | 40-78% |[14] |
Table 2: Biological Activity of Representative Pyrazole-Based Inhibitors
| Compound Class | Target / Cell Line | Activity (IC₅₀) | Reference(s) |
|---|---|---|---|
| Triaryl Pyrazole | TLR Signaling | < 5 µM | [15] |
| Pyrazole Derivative | WM 266.4 (Melanoma) | 0.12 µM | [1] |
| Pyrazole Derivative | MCF-7 (Breast Cancer) | 0.16 µM | [1] |
| Pyrazole-based Akt Inhibitor | Akt1 Kinase | 1.3 nM | [16] |
| Pyrazole-based Akt Inhibitor | HCT116 (Colon Cancer) | 0.95 µM | [16] |
| Pyrazole-based Chk2 Inhibitor | Chk2 Kinase | 17.9 nM | [16] |
| Thiazole-Pyrazole Hybrid | MCF-7 (Breast Cancer) | 10.21 µM | [17] |
| Benzotiophenyl-Pyrazole | COX-2 | 0.01 µM |[17] |
Signaling Pathways Modulated by Pyrazole Derivatives
Many pyrazole-based drugs function by inhibiting key enzymes, such as kinases, within intracellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders.[2][8]
JAK-STAT Signaling Pathway
The Janus kinase (JAK) family of proteins is critical for cytokine signaling that governs hematopoiesis and immune cell function.[18] Inhibitors like Ruxolitinib bind to the ATP-binding site of JAK1 and JAK2, blocking the phosphorylation of STAT proteins. This prevents STAT dimerization and translocation to the nucleus, thereby inhibiting the transcription of target genes involved in cell proliferation and inflammation.[18]
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and metabolism, and its over-activation is a hallmark of many cancers.[16] Pyrazole-based compounds have been developed as potent Akt kinase inhibitors. By blocking Akt, these inhibitors prevent the downstream signaling cascade that would otherwise suppress apoptosis and promote cell growth, making them valuable candidates for cancer therapy.[16][19]
References
- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Recent Advances in Synthesis and Properties of Pyrazoles: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents | MDPI [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A multistep continuous flow synthesis machine for the preparation of pyrazoles via a metal-free amine-redox process - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Triaryl Pyrazole Toll-Like Receptor Signaling Inhibitors: Structure-Activity Relationships Governing Pan- and Selective Signaling Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyrazolo[5,1-c]oxazine Analogs
Application Notes and Protocols for the Synthesis of Pyrazolo[5,1-c][1][2]oxazine Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolo[5,1-c][1][2]oxazine scaffold is a privileged heterocyclic system that has garnered significant interest in medicinal chemistry. This fused bicyclic structure, combining the pharmacologically relevant pyrazole and oxazine rings, serves as a versatile template for the design of novel therapeutic agents. Analogs of this family have been investigated for their potential as modulators of the central nervous system, particularly as ligands for the GABA-A receptor, suggesting applications in the treatment of anxiety, epilepsy, and other neurological disorders. This document provides detailed protocols for the synthesis of 2-aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine analogs and presents relevant data for their characterization and biological evaluation.
Data Presentation
Table 1: Synthesis of 2-Aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine Analogs
This table summarizes the yields of various substituted pyrazolo[5,1-c][1][2]oxazine analogs synthesized via the one-pot reaction of the corresponding 2,2-dichlorovinylacetophenone with 2-hydroxyethylhydrazine.
| Compound ID | Aryl Substituent (R) | Yield (%) |
| 4a | H | 93 |
| 4b | 4-F | 94 |
| 4c | 4-Cl | 95 |
| 4d | 4-Br | 95 |
| 4e | 4-OCH₃ | 90 |
| 4f | 4-NO₂ | 93 |
| 4g | 4-Phenyl | 85 |
| 4h | 4-CH₃ | 92 |
Table 2: Spectroscopic Data for Selected 2-Aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine Analogs
| Compound ID | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 4a (R=H) | 7.69 (d, 2H), 7.37 (t, 2H), 7.29 (t, 1H), 5.70 (s, 1H), 4.38 (t, 2H), 4.05 (t, 2H) | 148.1, 142.5, 132.9, 128.7, 127.8, 125.8, 93.6, 65.9, 46.7 | 186.09 [M]⁺ |
| 4c (R=4-Cl) | 7.62 (d, 2H), 7.33 (d, 2H), 5.68 (s, 1H), 4.38 (t, 2H), 4.05 (t, 2H) | 147.9, 141.3, 133.2, 131.4, 128.8, 127.1, 93.4, 65.9, 46.7 | 220.05 [M]⁺ |
| 4e (R=4-OCH₃) | 7.62 (d, 2H), 6.90 (d, 2H), 5.61 (s, 1H), 4.37 (t, 2H), 4.04 (t, 2H), 3.82 (s, 3H) | 159.5, 148.1, 142.5, 127.1, 125.6, 114.0, 93.0, 65.9, 55.3, 46.7 | 216.10 [M]⁺ |
Table 3: Biological Activity of Representative Pyrazolo-Fused GABAA Receptor Modulators
Note: Data for closely related pyrazolo[1,5-a]quinazolines are presented as representative examples of GABAA receptor modulation by pyrazolo-fused heterocycles.
| Compound ID | Structure | GABAA Receptor Subtype | Activity (% Modulation at 10 µM) | IC₅₀/EC₅₀ (µM) |
| PQ-1 | Pyrazolo[1,5-a]quinazoline | α₁β₂γ₂L | 120 (Potentiation) | 5.2 |
| PQ-2 | 8-Chloro-Pyrazolo[1,5-a]quinazoline | α₁β₂γ₂L | -15 (Inhibition) | >100 |
| PQ-3 | 3-Phenyl-Pyrazolo[1,5-a]quinazoline | α₁β₂γ₂L | 85 (Potentiation) | 12.1 |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazines (4a-h)
This protocol describes a general one-pot procedure for the synthesis of the title compounds from substituted 2,2-dichlorovinylacetophenones.
Materials:
-
Substituted 2,2-dichlorovinylacetophenone (1.0 eq)
-
2-Hydroxyethylhydrazine (1.2 eq)
-
Sodium hydroxide (aq. solution)
-
Ethanol
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
To a solution of the appropriate 2,2-dichlorovinylacetophenone (1.0 eq) in ethanol, add 2-hydroxyethylhydrazine (1.2 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Add an aqueous solution of sodium hydroxide and heat the reaction mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure 2-aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine analog.
Protocol 2: Synthesis of Starting Material - 2,2-Dichloro-1-phenylethanone
This protocol outlines the synthesis of the key starting material, 2,2-dichloro-1-phenylethanone, from acetophenone.
Materials:
-
Acetophenone (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (2.2 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve acetophenone (1.0 eq) in dichloromethane.
-
Slowly add sulfuryl chloride (2.2 eq) to the solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding a saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to yield pure 2,2-dichloro-1-phenylethanone.
Visualizations
General Synthetic Workflow
Caption: One-pot and two-step synthetic routes to pyrazolo[5,1-c]oxazine analogs.
Putative Signaling Pathway: GABAA Receptor Modulation
Application Notes and Protocols: 6,7-Dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid in Medicinal Chemistry
Application Notes and Protocols: 6,7-Dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid in Medicinal Chemistry
Introduction
The 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine scaffold is a promising heterocyclic system in medicinal chemistry. Derivatives of this core structure have been investigated for a range of biological activities, making the parent carboxylic acid, 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid (CAS No. 1219694-53-7), a valuable starting material or intermediate for the synthesis of novel therapeutic agents.[2][3] This document provides an overview of the potential applications of this scaffold, a general synthetic protocol, and highlights the known biological activities of its derivatives. Due to limited publicly available data on the specific biological activities of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid itself, these notes focus on the broader potential of the pyrazolo-oxazine class of compounds.
Chemical Properties
| Property | Value |
| CAS Number | 1219694-53-7 |
| Molecular Formula | C₇H₈N₂O₃ |
| Molecular Weight | 168.15 g/mol |
| IUPAC Name | 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid |
| Synonyms | 4H,6H,7H-pyrazolo(3,2-c)(1,4)oxazine-2-carboxylic acid |
Medicinal Chemistry Applications
The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs with diverse therapeutic applications.[4][5] The fusion of a pyrazole ring with an oxazine moiety to form the 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine system offers a rigid, three-dimensional structure that can be exploited for developing selective ligands for various biological targets. While specific data for the title compound is scarce, derivatives of the pyrazolo-oxazine scaffold have shown potential in several therapeutic areas.
Potential Therapeutic Areas for Derivatives:
-
Anticancer: Fused pyrazole systems have been investigated for their cytotoxic effects against various cancer cell lines.[1][6][7]
-
Anti-inflammatory: The pyrazole moiety is a key component of COX-2 inhibitors, suggesting that pyrazolo-oxazine derivatives could be explored for anti-inflammatory activity.[1]
-
Antibacterial and Antifungal: Heterocyclic compounds containing pyrazole and oxazine rings have been reported to possess antimicrobial properties.[1]
-
Enzyme Inhibition: Pyrazole carboxylic acids have been identified as potent inhibitors of enzymes such as rat long-chain L-2-hydroxy acid oxidase (Hao2), indicating the potential of this scaffold in targeting specific enzymes.[8]
Table 1: Summary of Potential Biological Activities of Pyrazolo-oxazine Derivatives
| Biological Activity | Therapeutic Area | Reference |
| Anticancer | Oncology | [1][6][7] |
| Anti-inflammatory (COX-1/COX-2 inhibition) | Inflammation, Pain | [1] |
| Antibacterial | Infectious Diseases | [1] |
| Antifungal | Infectious Diseases | [1] |
| Antitubercular | Infectious Diseases | [1] |
Experimental Protocols
General Synthesis of the 6,7-Dihydro-4H-pyrazolo[5,1-c][1][2]oxazine Scaffold
A general, regiocontrolled synthesis for the 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine scaffold has been reported, which can be adapted for the synthesis of the title carboxylic acid.[1] The following is a representative protocol based on this literature.
Materials:
-
Substituted pyrazole
-
Reagents for N-alkylation (e.g., a protected hydroxyethyl group)
-
Reagents for formylation or carboxylation
-
Deprotecting agents
-
Reducing agents
-
Solvents (e.g., DMF, THF, Ethanol)
-
Catalysts (e.g., p-toluenesulfonic acid)
Procedure:
-
N-Alkylation of Pyrazole: A suitably substituted pyrazole is N-alkylated with a protected 2-hydroxyethyl group. This step is crucial for controlling the regioselectivity of the subsequent cyclization.
-
Introduction of the Carboxylic Acid Precursor: A precursor to the carboxylic acid group (e.g., an aldehyde or ester) is introduced at the 5-position of the pyrazole ring.
-
Deprotection: The protecting group on the hydroxyethyl side chain is removed to yield the free alcohol.
-
Reductive Cyclization: The intermediate is then subjected to reductive cyclization to form the fused pyrazolo-oxazine ring system. This can be achieved through reduction of an intermediate lactol.[1]
-
Modification of the 2-position: If an aldehyde or ester was introduced, it is then converted to the carboxylic acid through oxidation or hydrolysis, respectively.
Note: The specific reagents and reaction conditions will need to be optimized based on the starting materials and the desired substitution pattern on the final molecule.
Visualizations
Diagram 1: General Synthetic Workflow for the Pyrazolo-oxazine Scaffold
Caption: General synthetic route to the pyrazolo-oxazine core.
Diagram 2: Potential Therapeutic Pathways for Pyrazolo-oxazine Derivatives
Caption: Potential applications of the pyrazolo-oxazine scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. 4H,6H,7H-pyrazolo(3,2-c)(1,4)oxazine-2-carboxylic acid | C7H8N2O3 | CID 49757987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid - Lead Sciences [lead-sciences.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of new pyrazolo[5,1-c][1,2,4] benzotriazines, pyrazolo[5,1-c]pyrido[4,3-e][1,2,4] triazines and their open analogues as cytotoxic agents in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of pyrazole carboxylic acids as potent inhibitors of rat long chain L-2-hydroxy acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
Research Applications of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid: A Review of Available Data
Research Applications of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid: A Review of Available Data
For researchers, scientists, and drug development professionals, 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid is a heterocyclic compound belonging to the broader class of pyrazole derivatives. While the pyrazole scaffold is known for a wide range of pharmacological activities, specific research applications, detailed experimental protocols, and comprehensive biological data for this particular compound are not extensively documented in publicly available scientific literature.
Currently, information on 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid is primarily available through chemical supplier catalogs. These sources confirm its chemical identity and availability for procurement.
Physicochemical Properties
A summary of the basic chemical information for 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid is presented below.
| Property | Value | Reference |
| CAS Number | 1219694-53-7 | [1][3] |
| Molecular Formula | C₇H₈N₂O₃ | [1][4] |
| Molecular Weight | 168.15 g/mol | [2][5] |
| Synonyms | OC(=O)C1=NN2CCOCC2=C1 | [1] |
Biological Activity and Research Potential
The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs with diverse therapeutic applications, including anti-inflammatory, anti-cancer, and anti-infective agents.[6][7] The fusion of a pyrazole ring with an oxazine moiety, as seen in 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid, creates a novel scaffold with potential for unique biological activities.
Derivatives of similar fused pyrazole heterocyclic systems have been investigated for various research applications:
-
Protein Kinase Inhibition: Pyrazole carboxamides and carboxylic acids have been synthesized and tested as inhibitors of various protein kinases, which are key targets in cancer and inflammatory diseases.[8]
-
Anticancer Activity: Certain pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives have demonstrated the ability to inhibit the growth of lung cancer cells by inducing apoptosis.[9][10]
-
P2X7 Receptor Antagonism: Substituted 6,7-dihydro-[1][2][11]triazolo[4,3-a]pyrazin-8(5H)-ones have been identified as potent antagonists of the P2X7 receptor, a target for inflammatory and neurological disorders.[12]
-
Antimicrobial and Antiviral Properties: The broader class of pyrazole derivatives has shown promise as antibacterial, antifungal, and antiviral agents.[13][14]
Given the established biological significance of the pyrazole core and related fused heterocyclic systems, 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid represents a compound of interest for further investigation. However, at present, there are no specific, publicly available studies detailing its mechanism of action, signaling pathway interactions, or established experimental protocols for its use as a research tool. Researchers interested in this compound would need to undertake initial screening and characterization studies to elucidate its potential biological activities.
Experimental Protocols
Due to the absence of published research utilizing 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid, detailed experimental protocols for its application are not available. Researchers would need to develop and validate their own assays based on the intended research question. General experimental approaches that could be considered for initial characterization include:
-
In vitro enzyme inhibition assays: To screen for activity against specific enzyme targets (e.g., kinases, proteases).
-
Cell-based assays: To evaluate effects on cell proliferation, viability, apoptosis, or specific signaling pathways in relevant cell lines.
-
Binding assays: To determine affinity for specific receptors or other protein targets.
Signaling Pathways
There is currently no information available that directly links 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid to any specific signaling pathways. The logical workflow for identifying such a pathway would involve initial screening to identify a biological effect, followed by target deconvolution and pathway analysis studies.
Workflow for Investigating a Novel Compound.
References
- 1. 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid - Lead Sciences [lead-sciences.com]
- 2. This compound - CAS:1219694-53-7 - Sunway Pharm Ltd [3wpharm.com]
- 3. This compound | 1219694-53-7 [amp.chemicalbook.com]
- 4. 4H,6H,7H-pyrazolo(3,2-c)(1,4)oxazine-2-carboxylic acid | C7H8N2O3 | CID 49757987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazole carboxamides and carboxylic acids as protein kinase inhibitors in aberrant eukaryotic signal transduction: induction of growth arrest in MCF-7 cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 5-Alkyl-2-ferrocenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one derivatives inhibit growth of lung cancer A549 cell by inducing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 and H322 lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. Preclinical characterization of substituted 6,7-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-8(5H)-one P2X7 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. globalresearchonline.net [globalresearchonline.net]
Experimental Design for the Biological Evaluation of Novel Pyrazolo[5,1-c]oxazine Derivatives
Application Notes
Pyrazolo[5,1-c]oxazine derivatives represent a class of heterocyclic compounds with significant potential in drug discovery. The fusion of a pyrazole and an oxazine ring creates a rigid scaffold that can be readily functionalized, allowing for the exploration of a diverse chemical space. Published literature on related pyrazolo-fused heterocyclic systems suggests a broad range of biological activities, including anticancer, anti-inflammatory, and central nervous system (CNS) modulatory effects. This document provides a comprehensive set of experimental protocols for the initial biological characterization of novel pyrazolo[5,1-c]oxazine derivatives, targeting these key therapeutic areas.
The following protocols are designed for researchers, scientists, and drug development professionals to conduct a primary screening cascade. This cascade aims to identify and characterize the cytotoxic, anti-inflammatory, and CNS-related activities of newly synthesized pyrazolo[5,1-c]oxazine compounds. The methodologies are based on established and widely accepted in vitro and in vivo assays to ensure reproducibility and comparability of the generated data.
Anticancer Activity Evaluation
The initial assessment of anticancer potential will be determined through a cell viability assay using a panel of human cancer cell lines. The MTT assay is a robust and cost-effective colorimetric method for this purpose.
Experimental Protocol: MTT Cell Viability Assay
Objective: To determine the cytotoxic effect of pyrazolo[5,1-c]oxazine derivatives on cancer cell lines and calculate the half-maximal inhibitory concentration (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7 - breast adenocarcinoma, HCT-116 - colorectal carcinoma, A549 - lung carcinoma)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well flat-bottom microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in T-75 flasks until they reach 70-80% confluency.
-
Wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of each pyrazolo[5,1-c]oxazine derivative in DMSO.
-
Perform serial dilutions of the stock solutions in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Include a vehicle control (medium with 0.5% DMSO) and a positive control (a known anticancer drug, e.g., Doxorubicin).
-
Incubate the plates for 48 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for an additional 4 hours at 37°C.
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: Anticancer Activity
| Compound ID | MCF-7 IC50 (µM) | HCT-116 IC50 (µM) | A549 IC50 (µM) |
| PCO-001 | 15.2 | 22.5 | 35.1 |
| PCO-002 | 5.8 | 8.1 | 12.4 |
| PCO-003 | > 100 | > 100 | > 100 |
| Doxorubicin | 0.5 | 0.8 | 1.1 |
Visualization: Anticancer Screening Workflow
Workflow for in vitro anticancer activity screening.
Anti-inflammatory Activity Evaluation
The anti-inflammatory potential of the pyrazolo[5,1-c]oxazine derivatives will be assessed through a combination of in vitro and in vivo models. The in vitro assay will investigate the inhibition of a key inflammatory signaling pathway, while the in vivo model will assess the effect on acute inflammation.
In Vitro Protocol: LPS-Induced NF-κB Activation in THP-1 Cells
Objective: To determine if the test compounds can inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway in a human monocytic cell line.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS) from E. coli
-
NF-κB reporter assay kit (e.g., luciferase-based)
-
Luminometer
Procedure:
-
Cell Differentiation:
-
Culture THP-1 cells in suspension.
-
Differentiate the monocytes into macrophage-like cells by treating with 100 ng/mL PMA for 48 hours.
-
After differentiation, wash the adherent cells with PBS and replace the medium with fresh, PMA-free medium. Allow the cells to rest for 24 hours.
-
-
Compound Pre-treatment:
-
Treat the differentiated THP-1 cells with various concentrations of the pyrazolo[5,1-c]oxazine derivatives (0.1 - 50 µM) for 1 hour. Include a vehicle control (DMSO).
-
-
LPS Stimulation:
-
Stimulate the cells with 1 µg/mL of LPS for 6 hours to induce NF-κB activation. A non-stimulated control should also be included.
-
-
NF-κB Activity Measurement:
-
Following stimulation, measure the NF-κB-dependent reporter gene expression (e.g., luciferase activity) according to the manufacturer's protocol.
-
-
Data Analysis:
-
Normalize the reporter activity to the LPS-stimulated control.
-
Calculate the percentage of inhibition for each compound concentration.
-
Determine the IC50 value for the inhibition of NF-κB activation.
-
In Vivo Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of the test compounds in an acute inflammation model.
Materials:
-
Male Wistar rats (180-220 g)
-
Carrageenan solution (1% w/v in sterile saline)
-
Pletysmometer
-
Indomethacin (positive control)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals for at least one week before the experiment.
-
Divide the rats into groups (n=6 per group): Vehicle control, positive control (Indomethacin, 10 mg/kg), and test compound groups (e.g., 10, 25, and 50 mg/kg).
-
-
Compound Administration:
-
Administer the test compounds and the positive control orally (p.o.) or intraperitoneally (i.p.) 1 hour before the carrageenan injection. The vehicle control group receives only the vehicle.
-
-
Induction of Edema:
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
-
Data Analysis:
-
Calculate the increase in paw volume for each animal at each time point.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Data Presentation: Anti-inflammatory Activity
In Vitro NF-κB Inhibition
| Compound ID | NF-κB Inhibition IC50 (µM) |
|---|---|
| PCO-001 | 25.6 |
| PCO-002 | 8.9 |
| PCO-003 | > 50 |
In Vivo Carrageenan-Induced Paw Edema
| Treatment | Dose (mg/kg) | Paw Edema Inhibition (%) at 3h |
|---|---|---|
| Vehicle | - | 0 |
| PCO-002 | 10 | 25.4 |
| PCO-002 | 25 | 48.7 |
| PCO-002 | 50 | 62.1 |
| Indomethacin | 10 | 55.3 |
Visualization: Inflammatory Signaling Pathway
Hypothesized inhibition of the NF-κB signaling pathway.
Central Nervous System (CNS) Activity Evaluation
Given that some related heterocyclic systems interact with CNS targets, a preliminary assessment of the affinity of the pyrazolo[5,1-c]oxazine derivatives for the GABA-A receptor will be conducted using a radioligand binding assay.
Experimental Protocol: GABA-A Receptor Radioligand Binding Assay
Objective: To determine the binding affinity of the test compounds for the GABA-A receptor.
Materials:
-
Rat brain tissue (cortex or cerebellum)
-
[³H]Muscimol (radioligand)
-
GABA (for non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
-
Scintillation fluid
Procedure:
-
Membrane Preparation:
-
Homogenize rat brain tissue in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet multiple times by resuspension and centrifugation to remove endogenous GABA.
-
Resuspend the final pellet in binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the prepared brain membranes, a fixed concentration of [³H]Muscimol (e.g., 2 nM), and varying concentrations of the pyrazolo[5,1-c]oxazine derivatives (0.01 µM to 100 µM).
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of unlabeled GABA (e.g., 1 mM).
-
Incubate the plate at 4°C for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Calculate the percentage of inhibition of [³H]Muscimol binding for each concentration of the test compound.
-
Determine the IC50 value and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: GABA-A Receptor Binding Affinity
| Compound ID | GABA-A Receptor Binding Ki (µM) |
| PCO-001 | > 100 |
| PCO-002 | 12.5 |
| PCO-003 | 5.2 |
| Diazepam | 0.02 |
Visualization: Radioligand Binding Assay Principle
Principle of competitive radioligand binding assay.
Application Notes and Protocols for the Derivatization of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid
Application Notes and Protocols for the Derivatization of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 6,7-dihydro-4H-pyrazolo[5,1-c][1]oxazine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide range of biological activities.[2][3][4] Derivatives of this and related pyrazolo-fused systems have shown promise as anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory agents.[2][3][4] The carboxylic acid moiety at the 2-position of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid (CAS No: 1219694-53-7) serves as a versatile handle for the synthesis of a diverse library of derivatives, particularly amides, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates.[5]
These application notes provide detailed protocols for the derivatization of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid via amide bond formation and summarize the biological activities of related compounds.
Biological Applications and Quantitative Data
Derivatives of the pyrazolo-oxazine and related fused-pyrazole scaffolds have been extensively evaluated for their potential as therapeutic agents, particularly in oncology. The following table summarizes the in vitro anticancer activity of selected pyrazolo[5,1-c][1][2]oxazine and analogous fused-pyrazole derivatives against various human cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[1,5-a]pyrimidine derivative | HCT116 (Colon Cancer) | 1.51 | [1] |
| Pyrazolo[1,5-a]pyrimidine derivative | MCF7 (Breast Cancer) | 7.68 | [1] |
| 1,4-Benzoxazine-pyrazole hybrid | MCF7 (Breast Cancer) | 2.82 | [1] |
| 1,4-Benzoxazine-pyrazole hybrid | A549 (Lung Cancer) | 3.15 | [1] |
| 1,4-Benzoxazine-pyrazole hybrid | HeLa (Cervical Cancer) | 4.21 | [1] |
| 1,4-Benzoxazine-pyrazole hybrid | PC3 (Prostate Cancer) | 6.28 | [1] |
| Pyrazolo[5,1-c][1][2][6]benzotriazine analog | HCT-8 (Colorectal Adenocarcinoma) | Selective cytotoxicity in hypoxic conditions | [7] |
| Pyrazolo[4,3-e][1][2][6]triazine derivative | MCF-7 (Breast Cancer) | Stronger than cisplatin | [8] |
| Pyrazolo[4,3-e][1][2][6]triazine derivative | MDA-MB-231 (Breast Cancer) | Stronger than cisplatin | [8] |
Experimental Protocols
The primary route for the derivatization of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid is through the formation of an amide bond with a variety of primary and secondary amines. Standard peptide coupling reagents are effective for this transformation. Below are detailed protocols for two common and reliable methods.
Protocol 1: EDC/NHS Mediated Amide Coupling
This method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) to activate the carboxylic acid for subsequent reaction with an amine.
Materials:
-
6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid
-
Amine of choice (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N,N-Diisopropylethylamine (DIPEA) (optional, for amine salts)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a solution of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid (1.0 eq) in anhydrous DMF or DCM (0.1 M), add NHS (1.2 eq) and EDC (1.2 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the NHS-activated ester.
-
In a separate flask, dissolve the desired amine (1.1 eq) in a minimal amount of DMF or DCM. If the amine is a hydrochloride salt, add DIPEA (1.5 eq) and stir for 10 minutes.
-
Add the amine solution to the activated ester solution.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
Protocol 2: HATU Mediated Amide Coupling
This protocol employs Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as the coupling agent, which is often more efficient for sterically hindered substrates.
Materials:
-
6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid
-
Amine of choice (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF (0.1 M).
-
Add HATU (1.2 eq) to the solution.
-
Add DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO3 (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes).
Visualizations
Experimental Workflow for Amide Derivatization
The following diagram illustrates the general workflow for the synthesis of amide derivatives of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid.
Caption: General workflow for amide synthesis.
Postulated Signaling Pathway for Anticancer Activity
Some pyrazolo-fused heterocyclic derivatives have been shown to induce apoptosis in cancer cells. The diagram below illustrates a possible signaling pathway involving key apoptosis-related proteins that may be modulated by derivatives of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid.[8]
Caption: Apoptotic pathway modulation.
References
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory Activities of Pyrazolo-Oxazine Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of new pyrazolo[5,1-c][1,2,4] benzotriazines, pyrazolo[5,1-c]pyrido[4,3-e][1,2,4] triazines and their open analogues as cytotoxic agents in normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Pyrazolo[5,1-c]oxazine Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of pyrazolo[5,1-c]oxazine compounds, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The following methods are designed to yield high-purity materials suitable for further biological evaluation and development.
Flash Column Chromatography
Flash column chromatography is a rapid and effective method for the purification of pyrazolo[5,1-c]oxazine derivatives from reaction mixtures, isolating them from starting materials, byproducts, and other impurities.
Application Note:
This protocol is suitable for the purification of crude pyrazolo[5,1-c]oxazine compounds that are soluble in moderately polar organic solvents. The selection of the eluent system is critical and should be guided by thin-layer chromatography (TLC) analysis to achieve optimal separation. A typical target Rf value for the desired compound on a TLC plate is approximately 0.3. For nitrogen-containing basic compounds like pyrazolo[5,1-c]oxazines, the addition of a small amount of a basic modifier like triethylamine to the mobile phase can improve peak shape and prevent tailing.
A general workflow for the purification of pyrazolo[5,1-c]oxazine compounds via flash chromatography is outlined below.
Applications of Pyrazole Derivatives in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a cornerstone scaffold in medicinal chemistry. Its unique structural and electronic properties have led to the development of a wide array of therapeutic agents with diverse pharmacological activities. Pyrazole derivatives have been successfully developed into drugs for treating inflammation, cancer, infectious diseases, and central nervous system disorders. This document provides detailed application notes on the various therapeutic applications of pyrazole derivatives, protocols for their synthesis and biological evaluation, and quantitative data to aid in drug discovery and development efforts.
Therapeutic Applications of Pyrazole Derivatives
Pyrazole-based compounds have demonstrated a broad spectrum of biological activities, making them a "privileged scaffold" in drug discovery. Key therapeutic areas where pyrazole derivatives have made a significant impact include:
-
Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties, most notably through the inhibition of cyclooxygenase (COX) enzymes.
-
Anticancer Agents: A multitude of pyrazole-containing compounds have been investigated for their potential to treat various cancers, targeting a range of signaling pathways involved in cell proliferation, survival, and angiogenesis.
-
Antimicrobial Agents: The pyrazole nucleus is a key component in the development of novel antibacterial and antifungal agents, offering potential solutions to the growing challenge of antimicrobial resistance.
-
Central Nervous System (CNS) Agents: Pyrazole derivatives have been designed to modulate CNS targets, leading to treatments for conditions such as obesity and erectile dysfunction.
Data Presentation: Quantitative Analysis of Pyrazole Derivatives
The following tables summarize the quantitative data for representative FDA-approved pyrazole-containing drugs and other experimental derivatives, providing a comparative overview of their potency.
Table 1: FDA-Approved Pyrazole-Containing Drugs
| Drug Name | Target | Therapeutic Application | Potency (IC50/Ki) |
| Celecoxib | COX-2 | Anti-inflammatory | IC50: 40 nM for COX-2 |
| Sildenafil | PDE5 | Erectile Dysfunction | IC50: 3.5 - 5.22 nM |
| Rimonabant | CB1 Receptor (Inverse Agonist) | Anti-obesity (Withdrawn) | Ki: 2 nM |
| Crizotinib | ALK/ROS1 | Anticancer | - |
| Ruxolitinib | JAK1/JAK2 | Anticancer | - |
Table 2: Anticancer Activity of Experimental Pyrazole Derivatives
| Compound | Cancer Cell Line | Potency (IC50) | Target | Reference |
| Compound 22 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 µM | EGFR | [1] |
| Compound 23 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 µM | EGFR | [1] |
| Compound 31 | A549 | 42.79 µM | CDK2 | [1] |
| Compound 32 | A549 | 55.73 µM | CDK2 | [1] |
| Compound 48 | HCT116, HeLa | 1.7 µM, 3.6 µM | Haspin Kinase | [1] |
| Compound 11 | Various | 0.01 - 0.65 µM | Tubulin | [1] |
Table 3: Antimicrobial Activity of Experimental Pyrazole Derivatives
| Compound | Microorganism | Potency (MIC in µg/mL) | Reference |
| Imidazo-pyridine pyrazole 18 | S. aureus, E. coli, K. pneumoniae, P. aeruginosa | <1 | [2] |
| Pyrazole-thiazole hybrid 24 | ΔTolC E. coli | - | [2] |
| Pyrazole-fused diterpenoid 30 | S. aureus | 0.71 | [2] |
| Triazine-fused pyrazole 32 | S. epidermidis, E. cloacae | 0.97, 0.48 | [2] |
| Hydrazone 21a | S. aureus, B. subtilis, K. pneumoniae | 62.5 - 125 | [3] |
| Hydrazone 21a | A. niger, C. albicans | 2.9 - 7.8 | [3] |
Signaling Pathways and Mechanisms of Action
Understanding the signaling pathways modulated by pyrazole derivatives is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for key pyrazole-containing drugs.
Caption: Mechanism of action of Celecoxib.[4][5][6]
Caption: Mechanism of action of Sildenafil.[5][7]
Caption: Mechanism of action of Rimonabant.[8][9]
Experimental Workflows
The following diagrams illustrate typical experimental workflows for the synthesis and evaluation of pyrazole derivatives in a drug discovery context.
Caption: Drug discovery workflow for pyrazole derivatives.
Experimental Protocols
Protocol 1: Synthesis of Pyrazole Derivatives via Knorr Pyrazole Synthesis
This protocol describes a general method for the synthesis of 3,5-disubstituted pyrazoles from 1,3-dicarbonyl compounds and hydrazine hydrate.[10][11]
Materials:
-
1,3-dicarbonyl compound (e.g., acetylacetone)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalyst)
-
Deionized water
-
Standard laboratory glassware
-
Stirring hotplate
-
Thin Layer Chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1 equivalent) in ethanol.
-
Add a catalytic amount of glacial acetic acid to the solution.
-
Slowly add hydrazine hydrate (1.1 equivalents) to the reaction mixture while stirring.
-
Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the pyrazole product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure pyrazole derivative.
-
Characterize the final product by NMR, IR, and mass spectrometry.
Protocol 2: In Vitro Anticancer Activity Assessment using MTT Assay
This protocol outlines the procedure for determining the cytotoxicity of pyrazole derivatives against cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[12][13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Pyrazole derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the pyrazole derivatives in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value for each compound.
Protocol 3: In Vitro Anti-inflammatory Activity Assessment (COX-2 Inhibition Assay)
This protocol describes a method for screening the inhibitory activity of pyrazole derivatives against the COX-2 enzyme.[15][16]
Materials:
-
Human recombinant COX-2 enzyme
-
COX assay buffer
-
Arachidonic acid (substrate)
-
COX probe (e.g., Amplex Red)
-
Pyrazole derivatives (dissolved in DMSO)
-
Celecoxib (positive control)
-
96-well black microtiter plates
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing COX assay buffer and the COX probe.
-
Add the diluted pyrazole derivatives to the wells of the 96-well plate. Include a vehicle control and a positive control (celecoxib).
-
Add the human recombinant COX-2 enzyme to all wells except the blank.
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Immediately measure the fluorescence (e.g., Ex/Em = 535/587 nm) in a kinetic mode for 5-10 minutes.
-
Calculate the rate of reaction (slope) for each well.
-
Determine the percentage of inhibition for each compound and calculate the IC50 value.
Protocol 4: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of pyrazole derivatives against bacterial strains using the broth microdilution method.
Materials:
-
Bacterial strain of interest
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Pyrazole derivatives (dissolved in DMSO)
-
Standard antibiotic (positive control)
-
Spectrophotometer
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the pyrazole derivatives in MHB in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
After incubation, visually inspect the plates for bacterial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
The pyrazole scaffold continues to be a highly valuable framework in the field of drug discovery, offering a versatile platform for the design of novel therapeutic agents. The detailed protocols and compiled quantitative data presented in these application notes are intended to serve as a valuable resource for researchers dedicated to the development of next-generation pyrazole-based pharmaceuticals. Through the systematic application of these methodologies, the full therapeutic potential of this remarkable heterocyclic system can be further explored and exploited to address unmet medical needs.
References
- 1. inotiv.com [inotiv.com]
- 2. researchgate.net [researchgate.net]
- 3. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Signalling pathways involved in sildenafil-induced relaxation of human bladder dome smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Molecular mechanisms of the effects of sildenafil (VIAGRA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rimonabant, a potent CB1 cannabinoid receptor antagonist, is a Gαi/o protein inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 16. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid
Technical Support Center: Synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid for improved yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis, offering potential causes and solutions in a question-and-answer format.
Question 1: Why is the overall yield of my multi-step synthesis consistently low?
Answer: Low overall yields in multi-step syntheses often stem from inefficiencies in one or more key steps. For the synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid, the critical stages are the regioselective formation of the pyrazole intermediate and the subsequent cyclization to form the oxazine ring.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent and base are crucial. It is recommended to perform small-scale trial reactions to determine the optimal parameters for your specific setup.
-
Impure Reagents and Solvents: Impurities can lead to side reactions and incomplete conversion. Ensure all starting materials and solvents are of high purity and appropriately dried, especially for moisture-sensitive steps.
-
Atmospheric Contamination: Reactions sensitive to oxygen or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Question 2: I am observing poor regioselectivity in the initial pyrazole formation. How can I improve this?
Answer: Achieving high regioselectivity is critical for maximizing the yield of the desired pyrazole isomer, which is a precursor to the final product. The reaction of a non-symmetrical 1,3-dicarbonyl compound with a substituted hydrazine can lead to a mixture of regioisomers.
Potential Causes & Solutions:
-
Solvent Effects: The choice of solvent can significantly influence regioselectivity. Studies have shown that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), can improve the regioselectivity in pyrazole formation compared to standard solvents like ethanol.
-
Protecting Groups: The use of a protected hydroxyethyl group on the N1 position of the pyrazole precursor can enable the regiocontrolled construction of the necessary pyrazole-5-aldehyde intermediate in high yields.[3]
-
Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over another by exploiting differences in activation energies.
Question 3: The cyclization step to form the pyrazolo-oxazine ring is resulting in a low yield. What are the likely issues?
Answer: The intramolecular cyclization is a critical ring-forming step. Incomplete reaction or the formation of byproducts can significantly reduce the yield.
Potential Causes & Solutions:
-
Inefficient Deprotection: If a protecting group is used on the hydroxyethyl side chain, incomplete deprotection will prevent cyclization. Ensure the deprotection step goes to completion by monitoring the reaction using techniques like TLC or LC-MS.
-
Suboptimal Cyclization Conditions: The choice of acid or base catalyst and the reaction temperature are critical for efficient cyclization. For similar heterocyclic systems, p-toluenesulfonic acid is often used to catalyze the cyclization.
-
Product Degradation: The desired product may be unstable under the reaction or workup conditions. Monitoring the reaction progress can help identify if the product is degrading over time.[1]
Frequently Asked Questions (FAQs)
Q1: What is a general synthetic strategy for preparing 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazines?
A1: A common and effective strategy involves a multi-step synthesis starting from commercially available pyrazoles.[3] This approach typically includes:
-
N-alkylation of a pyrazole with a protected 2-hydroxyethyl group.
-
Regioselective formylation to introduce an aldehyde at the C5 position of the pyrazole ring.
-
Deprotection of the hydroxyethyl group.
-
Reductive amination or cyclization to form the fused oxazine ring.
Q2: Are there any one-pot methods available for the synthesis of similar pyrazolo-fused heterocycles?
A2: While multi-step syntheses are common for this specific scaffold, the literature does describe one-pot and multicomponent reactions for the synthesis of other pyrazole derivatives.[2] These methods can offer advantages in terms of efficiency and reduced waste. However, their applicability to the specific synthesis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid would require further investigation and optimization.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful techniques for monitoring reaction progress.[1] They allow you to track the consumption of starting materials and the formation of the desired product and any byproducts. This information is crucial for determining the optimal reaction time and identifying potential issues.
Quantitative Data Summary
The following table summarizes the impact of different solvents on the regioselectivity of pyrazole formation, a critical step in the synthesis of the pyrazolo-oxazine scaffold. The data is adapted from a study on a similar system and illustrates the potential for yield improvement.
| Entry | 1,3-Diketone | Hydrazine | Solvent | Ratio of Regioisomers (Desired:Undesired) | Total Yield (%) |
| 1 | 1,1,1-trifluoro-2,4-pentanedione | Methylhydrazine | Ethanol | 1:1 | 85 |
| 2 | 1,1,1-trifluoro-2,4-pentanedione | Methylhydrazine | TFE | 9:1 | 90 |
| 3 | 1,1,1-trifluoro-2,4-pentanedione | Methylhydrazine | HFIP | >99:1 | 92 |
Data adapted from a study on fluorinated tebufenpyrad analogs. The "Desired" regioisomer corresponds to the substitution pattern required for the synthesis of the target molecule.
Key Experimental Protocols
A detailed experimental protocol for a regiocontrolled synthesis of the 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine scaffold is outlined below, based on synthetic strategies reported in the literature.[3]
Step 1: N-Alkylation of Pyrazole
-
To a solution of the starting pyrazole in a suitable solvent (e.g., DMF or ACN), add a base (e.g., Cs₂CO₃ or K₂CO₃).
-
Add the protected 2-bromoethanol derivative (e.g., 2-bromoethoxy-tert-butyldimethylsilane) dropwise at room temperature.
-
Stir the reaction mixture at an elevated temperature (e.g., 60-80 °C) until the starting material is consumed (monitor by TLC).
-
After cooling, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the product by column chromatography.
Step 2: Regioselective Formylation
-
Cool a solution of the N-alkylated pyrazole in an anhydrous solvent (e.g., THF or dichloromethane) to a low temperature (e.g., -78 °C) under an inert atmosphere.
-
Add a strong base (e.g., n-BuLi or LDA) dropwise and stir for a period to allow for deprotonation.
-
Add a formylating agent (e.g., DMF) and allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product and purify by column chromatography.
Step 3: Deprotection and Cyclization
-
Dissolve the formylated pyrazole in a suitable solvent (e.g., THF).
-
Add a deprotecting agent (e.g., TBAF for silyl ethers or an acid for other protecting groups) and stir at room temperature.
-
Once deprotection is complete (monitor by TLC), add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the reaction mixture to reflux to induce cyclization.
-
After completion, cool the reaction, neutralize, extract the product, and purify by crystallization or column chromatography.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
General Synthetic Pathway
Caption: A general workflow for the synthesis of the target molecule.
Technical Support Center: Pyrazolo[5,1-c]oxazine Ring Formation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of the pyrazolo[5,1-c]oxazine scaffold.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of pyrazolo[5,1-c]oxazine and related structures.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield of Pyrazolo[5,1-c][1][2]oxazine | Inefficient cyclization of the pyrazoline intermediate. | One-Pot Synthesis: Ensure the presence of a suitable base, such as aqueous sodium hydroxide, to facilitate the final cyclization step after the initial condensation.[1]Two-Step Synthesis: If the intermediate 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazoline has been isolated, use a strong, non-aqueous base like sodium hydride for the final cyclization to the pyrazolo[5,1-c][1][2]oxazine.[1] |
| Poor Yield in Intramolecular Nitrile Oxide Cycloaddition (INOC) | Suboptimal choice of oxidant for the in-situ generation of nitrile oxide from the aldoxime precursor. | The use of Chloramine-T in ethanol can lead to poor yields (e.g., 20%).[3]Aqueous sodium hypochlorite (NaOCl) in dichloromethane (DCM) has been shown to provide significantly better yields (e.g., 68%).[3]Adding a tertiary amine base like triethylamine (TEA) may not improve the yield and could even be detrimental.[3] |
| Formation of Unexpected Isomers | Ambiguous cyclization pathways with multifunctional precursors. | When using 5-aminopyrazoles with certain reagents, the formation of a structural isomer, pyrazolo[1,5-a]pyrimidine, can occur instead of the expected pyrazolo-fused product.[2] This is particularly noted when the 1-position of the pyrazole is unsubstituted.[2]Careful characterization of the final product using techniques like NMR is crucial to confirm the correct regioisomer formation. |
| Reaction Failure in Final Cyclization Step | High stability of a protecting group or intermediate. | In the synthesis of some related pyrazolo-fused systems, the final cyclative cleavage to form the desired ring can fail due to the high stability of a precursor, such as a triazene protecting group on a regioisomeric intermediate.[4]Harsh conditions (e.g., high temperatures, strong acids) may not be sufficient to induce cyclization and can lead to the recovery of the starting material.[4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to the 2-aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine ring system?
A1: A highly efficient method involves the reaction of 2,2-dichlorovinylacetophenones with 2-hydroxyethylhydrazine. This can be performed as a one-pot synthesis in the presence of aqueous sodium hydroxide, leading to almost quantitative yields (up to 95%).[1] Alternatively, a two-step process can be employed where the intermediate 3-aryl-5-dichloromethyl-1-(2-hydroxyethyl)-2-pyrazoline is first isolated and then cyclized using a strong base like sodium hydride to afford the final product in high yields.[1]
Q2: What factors influence the yield of the pyrazolo[5,1-c][1][2]oxazine products in the one-pot synthesis?
A2: The one-pot synthesis from 2,2-dichlorovinylacetophenones and 2-hydroxyethylhydrazine is generally high-yielding across a range of substrates. Both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) on the aryl ring of the acetophenone have been shown to produce the desired pyrazolo[5,1-c][1][2]oxazine in very high to almost quantitative yields (85-95%).[1]
Q3: Are there alternative cyclization strategies for forming related pyrazolo-oxazine cores?
A3: Yes, for the synthesis of pyrazolo[4′,3′:5,6]pyrano[4,3-c][1][3]oxazole systems, an intramolecular nitrile oxide cycloaddition (INOC) is a key step.[3] This involves the in-situ generation of a nitrile oxide from an aldoxime, which then undergoes an intramolecular cycloaddition. The choice of oxidant is critical in this method.[3]
Q4: What are some potential side reactions or alternative products to be aware of?
A4: When utilizing 5-aminopyrazoles as precursors, there is a possibility of forming isomeric fused systems. For instance, reactions intended to form certain pyrazolo-fused heterocycles might yield pyrazolo[1,5-a]pyrimidines instead, depending on the substitution pattern of the pyrazole and the reaction conditions.[2]
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2-Aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazines[1]
-
To a solution of the appropriate 2,2-dichlorovinylacetophenone (6.0 mmol) in a suitable solvent, add 2-hydroxyethylhydrazine (7.2 mmol).
-
Add aqueous sodium hydroxide to the mixture.
-
Stir the reaction mixture at room temperature until completion (monitoring by TLC).
-
Upon completion, perform a standard aqueous work-up.
-
Purify the crude product by chromatography to obtain the desired 2-aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine.
Protocol 2: Optimized Intramolecular Nitrile Oxide Cycloaddition (INOC) for a Pyrazolo-fused Oxazole System[3]
-
Dissolve the starting aldoxime (e.g., 1-phenyl-3-(prop-2-en-1-yloxy)-1H-pyrazole-4-carbaldehyde oxime) in dichloromethane (DCM).
-
Add aqueous sodium hypochlorite (NaOCl) to the solution.
-
Stir the reaction at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
After completion, perform an extractive work-up.
-
Purify the product by column chromatography.
Quantitative Data Summary
Table 1: Yields of 2-Aryl-6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazines via One-Pot Synthesis [1]
| Substituent (R) on Aryl Ring | Yield (%) |
| H | 93 |
| F | 94 |
| Cl | 95 |
| Br | 95 |
| OMe | 90 |
| NO₂ | 93 |
| Ph | 85 |
| Me | 92 |
Table 2: Optimization of INOC Reaction Conditions for a Model Pyrazolo-fused Oxazole Synthesis [3]
| Reagent/Conditions | Yield (%) |
| Chloramine-T, EtOH, 50 °C | 20 |
| aq. NaOCl, DCM, rt, 1h | 68 |
| aq. NaOCl, DCM, TEA, rt | 52 |
Visualizations
Caption: Comparative workflow for one-pot vs. two-step synthesis.
Caption: Troubleshooting logic for low yield issues.
References
- 1. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 2. BJOC - 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines [beilstein-journals.org]
- 3. Convenient Synthesis of Pyrazolo[4′,3′:5,6]pyrano[4,3-c][1,2]oxazoles via Intramolecular Nitrile Oxide Cycloaddition | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Synthesis of Pyrazolo[5,1-c]oxazines
This guide provides troubleshooting advice and optimized protocols for the regioselective synthesis of pyrazolo[5,1-c]oxazines. The information is compiled from established principles in heterocyclic chemistry and analogous reactions for related pyrazole-fused systems.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in pyrazole-based cyclizations can stem from several factors. A systematic approach is best for troubleshooting.[1]
-
Incomplete Reaction: The intramolecular cyclization step may be slow. Consider increasing the reaction time or temperature moderately. Microwave-assisted heating can sometimes dramatically improve yields and reduce reaction times by providing efficient and uniform heating.[2]
-
Suboptimal Catalyst: If your reaction is acid or base-catalyzed, ensure the catalyst is active and used in the correct stoichiometric amount. For metal-catalyzed reactions (e.g., palladium), ligand choice and catalyst loading are critical.
-
Starting Material Purity: Impurities in your pyrazole precursor or coupling partner can inhibit the reaction or lead to side products. Re-purify starting materials via recrystallization or column chromatography.
-
Atmospheric Conditions: Some reactions, particularly those involving organometallic catalysts, are sensitive to air or moisture. Ensure the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Q2: I am observing the formation of multiple regioisomers. How can I improve the regioselectivity for the desired pyrazolo[5,1-c]oxazine?
A2: Achieving high regioselectivity is a common challenge in the synthesis of fused heterocyclic systems.[3] The key is to control the nucleophilicity of the competing reaction sites on the pyrazole ring.
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction pathway. Non-polar aprotic solvents may favor one isomer, while polar protic solvents, especially highly fluorinated alcohols like 2,2,2-trifluoroethanol (TFE), can dramatically enhance the selectivity for a single isomer.[4]
-
Steric Hindrance: Bulky substituents on the pyrazole ring or the cyclizing partner can direct the reaction to the less sterically hindered position, improving selectivity.
-
Reaction Temperature: Lowering the reaction temperature can sometimes increase the kinetic preference for one regioisomer over the other, leading to a cleaner reaction profile.
Q3: I have isolated a major byproduct that is not the expected aromatic pyrazolo[5,1-c]oxazine. What could it be?
A3: A common issue is the formation of a non-aromatic, partially saturated intermediate (e.g., a dihydropyrazolo-oxazine).[4] This occurs when the final aromatization/elimination step does not proceed to completion.
-
Identification: The intermediate will have a different NMR spectrum, typically showing aliphatic protons where aromatic protons were expected. Mass spectrometry will show a mass corresponding to the addition of two hydrogen atoms (M+2) compared to the desired product.
-
Solution: If you have isolated the dihydro-intermediate, you can often convert it to the final aromatic product in a separate oxidation step. Common methods include heating in a high-boiling solvent like DMSO with exposure to air, or using a mild chemical oxidant.[4]
Q4: The purification of my final compound is difficult due to persistent, closely-related impurities. What purification strategies do you recommend?
A4: Purification challenges often arise from regioisomers or starting materials that have similar polarities to the product.
-
Column Chromatography Optimization: If standard silica gel chromatography is ineffective, try using a different solvent system with varying polarity. Sometimes adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) can improve separation.
-
Recrystallization: This is a powerful technique for purifying crystalline solids. A systematic screen of different solvents (e.g., ethanol, ethyl acetate, hexane, toluene, or mixtures thereof) is recommended to find conditions that yield high-purity crystals.
-
Preparative TLC or HPLC: For small-scale reactions or particularly difficult separations, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can provide high-purity material.
Data Presentation: Optimizing Regioselectivity
The choice of solvent can be a critical factor in directing the regioselectivity of the cyclization reaction. The following table illustrates representative trends based on data for analogous pyrazole syntheses.[4]
Table 1: Effect of Solvent on Regioselectivity in a Model Pyrazolo-Oxazine Synthesis
| Solvent | Dielectric Constant (ε) | Regioisomer Ratio (Desired : Undesired) | Comments |
| Toluene | 2.4 | ~60 : 40 | Low polarity, often results in poor selectivity. |
| Dichloromethane (DCM) | 9.1 | ~70 : 30 | Moderate improvement over non-polar solvents. |
| Acetonitrile | 37.5 | ~85 : 15 | Polar aprotic solvent, can favor one pathway. |
| Ethanol | 24.5 | ~88 : 12 | Polar protic solvent, shows good selectivity. |
| 2,2,2-Trifluoroethanol (TFE) | 8.5 | >95 : 5 | Fluorinated alcohol, often provides excellent regioselectivity. |
Note: Ratios are illustrative and will vary based on specific substrates and reaction conditions.
Experimental Protocols
General Protocol for Regioselective Synthesis of a Pyrazolo[5,1-c]oxazine Derivative
This protocol describes a general method for the intramolecular cyclization of a functionalized pyrazole precursor.
1. Reagents & Setup:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-substituted pyrazole precursor (1.0 eq).
-
Add the appropriate anhydrous solvent (e.g., TFE for high regioselectivity, 10 mL per mmol of substrate).
-
Place the flask under an inert atmosphere (N₂ or Ar).
2. Reaction:
-
Add the catalyst (e.g., a palladium catalyst for cross-coupling/cyclization or a base like K₂CO₃ for condensation, 1.5 eq).
-
Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the required time (4-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
3. Workup:
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off any solids (e.g., catalyst or base).
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
4. Purification:
-
Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the desired product and evaporate the solvent.
-
If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).
Visualizations
Caption: General reaction scheme for the synthesis of pyrazolo[5,1-c]oxazines.
Caption: Troubleshooting workflow for optimizing reaction outcomes.
Caption: Standard experimental workflow for synthesis and purification.
References
Technical Support Center: Synthesis of Pyrazole Fused Heterocycles
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common side reactions encountered during the synthesis of pyrazole fused heterocycles.
Frequently Asked Questions (FAQs)
Q1: What is the most common side reaction in the synthesis of pyrazole fused heterocycles?
A1: The most prevalent side reaction, particularly when using unsymmetrical starting materials, is the formation of regioisomers.[1][2] For instance, in the synthesis of pyrazoles from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, the substituted nitrogen of the hydrazine can attack either of the two non-equivalent carbonyl carbons, leading to a mixture of pyrazole regioisomers.[1] This challenge extends to the synthesis of fused systems like pyrazolo[3,4-b]pyridines, where the use of unsymmetrical precursors can result in the formation of isomeric products.[3]
Q2: How can I minimize the formation of regioisomers?
A2: Several strategies can be employed to control regioselectivity:
-
Solvent Choice: The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of a single isomer compared to conventional solvents like ethanol.[4]
-
pH Control: Adjusting the reaction pH with a catalytic amount of acid or base can alter the nucleophilicity of the nitrogen atoms in substituted hydrazines, thereby influencing the direction of cyclization.[5]
-
Steric and Electronic Effects: Utilizing starting materials with significant steric or electronic differences between the reactive sites can favor the formation of one regioisomer over the other.[5]
-
Catalyst Selection: The choice of catalyst can influence the reaction pathway and, consequently, the regiochemical outcome.[1]
Q3: Besides regioisomers, what other side reactions can occur?
A3: Other common side reactions include:
-
Low Conversion Rates: This can be due to impure starting materials, steric hindrance, or suboptimal reaction conditions (temperature, solvent, catalyst).[1]
-
Formation of Colored Impurities: Decomposition of hydrazine starting materials or oxidation of intermediates can lead to the formation of colored byproducts.[1]
-
Incomplete Cyclization: The reaction may stall at the hydrazone intermediate, particularly with deactivated hydrazines.[1]
-
Side Reactions with Vilsmeier-Haack Reagents: When using the Vilsmeier-Haack reaction for formylation and cyclization, side reactions on other electron-rich parts of the molecule can occur if not properly controlled.[5]
Q4: Can microwave-assisted synthesis help in reducing side reactions?
A4: Yes, microwave irradiation has been reported to be an effective technique for reducing reaction times and improving yields in the synthesis of pyrazole fused heterocycles.[6][7] In some cases, it can also enhance regioselectivity and lead to cleaner reactions with fewer byproducts, simplifying purification.[8]
Troubleshooting Guides
Issue 1: Formation of a Mixture of Regioisomers in Pyrazole Synthesis
Symptoms:
-
1H and 13C NMR spectra of the crude product show two sets of signals for the pyrazole core and its substituents.
-
TLC analysis reveals two closely eluting spots.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor regioselectivity.
Solutions:
-
Change the Solvent: Switch from a protic solvent like ethanol to a fluorinated alcohol such as TFE or HFIP to enhance regioselectivity.[4]
-
Modify the pH: Add a catalytic amount of an acid (e.g., acetic acid) or a base to the reaction mixture.
-
Re-evaluate Starting Materials: If possible, choose starting materials with more pronounced steric or electronic differences to direct the reaction towards a single isomer.
-
Purification: If a mixture is unavoidable, separation can often be achieved by careful column chromatography.
Issue 2: Low Yield in Pyrazolo[3,4-b]pyridine Synthesis
Symptoms:
-
Low isolated yield of the desired pyrazolo[3,4-b]pyridine product.
-
Significant amount of unreacted starting materials observed by TLC.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low reaction yield.
Solutions:
-
Ensure Purity of Starting Materials: Impurities in the aminopyrazole reactant can significantly hinder the reaction. Recrystallize or purify starting materials if necessary.[1]
-
Optimize Catalyst: The choice and loading of the catalyst can be critical. Experiment with different catalysts and concentrations to find the optimal conditions.[1]
-
Adjust Reaction Temperature and Time: Monitor the reaction by TLC to determine the optimal temperature and duration. Some reactions may require heating to proceed efficiently.[1]
-
Solvent Selection: The solvent should be chosen to ensure good solubility of all reactants.
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
| 1,3-Dicarbonyl Compound (R1, R2) | Hydrazine (R3) | Solvent | Regioisomer Ratio (A:B)a | Total Yield (%) | Reference |
| 1-Phenyl-1,3-butanedione (Ph, Me) | Methylhydrazine | Ethanol | 55:45 | 85 | [5] |
| 1-Phenyl-1,3-butanedione (Ph, Me) | Methylhydrazine | TFE | 95:5 | 90 | [5] |
| 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (4-Cl-Ph, CF3) | Phenylhydrazine | Ethanol | 40:60 | 78 | [4] |
| 1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (4-Cl-Ph, CF3) | Phenylhydrazine | HFIP | >99:1 | 92 | [4] |
aRegioisomer A: N-R3 adjacent to R1; Regioisomer B: N-R3 adjacent to R2.
Experimental Protocols
Protocol 1: Regioselective Synthesis of a 1,5-Disubstituted Pyrazole using a Fluorinated Alcohol Solvent
This protocol is adapted from methodologies demonstrating improved regioselectivity in fluorinated solvents.[4]
Materials:
-
1-(4-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq)
-
Methylhydrazine (1.1 eq)
-
2,2,2-Trifluoroethanol (TFE)
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard work-up and purification reagents (water, ethyl acetate, brine, anhydrous sodium sulfate)
Procedure:
-
Dissolve the 1,3-diketone (1.0 eq) in 2,2,2-trifluoroethanol (TFE) in a round-bottom flask equipped with a magnetic stir bar.
-
Add methylhydrazine (1.1 eq) dropwise to the solution at room temperature.
-
Heat the reaction mixture to reflux and monitor the reaction progress using TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the TFE solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up: Dilute the residue with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to isolate the major regioisomer.
-
Characterize the product using NMR spectroscopy (1H, 13C, and NOESY) to confirm its structure and assess isomeric purity.
Protocol 2: Synthesis of a Pyrazolo[3,4-b]pyridine Derivative
This protocol provides a general procedure for the synthesis of a pyrazolo[3,4-b]pyridine derivative.[9]
Materials:
-
(E)-4-(4-(dimethylamino)phenyl)but-3-en-2-one (0.5 mmol)
-
5-Amino-1-phenyl-pyrazole (0.5 mmol, 102 mg)
-
Zirconium(IV) chloride (ZrCl4) (0.15 mmol, 35 mg)
-
Dimethylformamide (DMF) (0.5 mL)
-
Ethanol (EtOH) (0.5 mL)
-
Standard work-up and purification reagents (chloroform, water)
Procedure:
-
To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), add a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) at 25 °C.
-
Degas the reaction mixture and then add ZrCl4 (0.15 mmol).
-
Stir the reaction mixture vigorously at 95 °C for 16 hours.
-
After completion of the reaction (monitored by TLC), concentrate the mixture in vacuo.
-
Add chloroform and water to the residue. Separate the two phases.
-
Wash the aqueous phase twice with chloroform.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure pyrazolo[3,4-b]pyridine derivative.
Mandatory Visualizations
Signaling Pathways and Logical Relationships
References
stability issues of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid in solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid in solution. Find troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses common stability issues you might encounter during your research.
Q1: I am observing a rapid loss of my compound in a DMSO stock solution. What could be the cause and how can I mitigate this?
Possible Causes:
-
Water Content in DMSO: Dimethyl sulfoxide (DMSO) is hygroscopic and can absorb moisture from the atmosphere. The presence of water can facilitate hydrolysis of the compound, particularly if the solution is stored at room temperature or exposed to light.
-
Impurities in DMSO: Lower-grade DMSO may contain acidic or basic impurities that can catalyze degradation.
-
Storage Temperature: Storing DMSO stock solutions at room temperature for extended periods can accelerate degradation.
Troubleshooting Steps:
-
Use High-Purity, Anhydrous DMSO: Always use DMSO of the highest purity available (anhydrous, >99.9%).
-
Proper Handling: Handle DMSO in a dry environment and use sealed containers to minimize water absorption.
-
Aliquot and Store Properly: Prepare small aliquots of your stock solution to avoid repeated freeze-thaw cycles. For short-term storage (1-2 weeks), store at -20°C. For long-term storage, -80°C is recommended.
-
Inert Atmosphere: For highly sensitive experiments, consider preparing and storing solutions under an inert atmosphere (e.g., argon or nitrogen).
Q2: My compound seems to be degrading in my aqueous assay buffer. How can I identify the cause and improve stability?
Possible Causes:
-
pH of the Buffer: The stability of carboxylic acids and heterocyclic compounds is often pH-dependent. Extremes in pH (either highly acidic or highly basic) can lead to hydrolysis or other degradation pathways.
-
Buffer Components: Certain buffer components may react with your compound. For example, phosphate buffers can sometimes participate in or catalyze degradation reactions.
-
Presence of Nucleophiles: If your buffer contains nucleophilic species, they may react with your compound.
-
Light Exposure: Photodegradation can occur, especially for compounds with conjugated systems.
-
Temperature: Elevated temperatures during assays can accelerate degradation.
Troubleshooting Steps:
-
Conduct a pH Stability Study: Assess the stability of the compound in a range of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9) to determine the optimal pH for stability.
-
Screen Different Buffers: If a particular buffer is suspected to cause instability, test alternative buffer systems.
-
Protect from Light: Perform experiments in low-light conditions or use amber-colored vials to protect the compound from photodegradation.
-
Control Temperature: Maintain a consistent and appropriate temperature throughout your experiment. If possible, run assays at a lower temperature.
-
Analyze for Degradants: Use analytical techniques like HPLC or LC-MS to identify potential degradation products, which can provide clues about the degradation pathway.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid?
The solid form of the compound should be stored in a tightly sealed container in a dry environment, protected from light. Recommended storage is at 2-8°C.[1]
Q2: What is the best solvent for preparing stock solutions of this compound?
While DMSO is a common solvent for initial stock solutions, its hygroscopic nature can present stability challenges as outlined in the troubleshooting guide. If your experimental workflow allows, consider less reactive, anhydrous solvents. For aqueous-based assays, it is crucial to dilute the DMSO stock solution significantly to minimize its potential effects on your system and compound stability.
Q3: How can I perform a preliminary stability assessment of my compound in a specific solution?
A preliminary stability assessment can be performed by incubating a solution of your compound under the desired conditions (e.g., specific solvent, buffer, temperature) and monitoring its concentration over time using a suitable analytical method.
Experimental Protocol: Preliminary Solution Stability Assessment
-
Solution Preparation: Prepare a solution of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid in the solvent or buffer of interest at a known concentration (e.g., 10 µM).
-
Incubation: Aliquot the solution into several vials. Store one vial at a reference condition (e.g., -80°C) and incubate the others under the test conditions (e.g., room temperature, 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take a sample from the incubated solutions.
-
Analysis: Analyze the concentration of the parent compound in each sample using a validated analytical method such as HPLC-UV or LC-MS.
-
Data Evaluation: Compare the concentration of the compound at each time point to the initial concentration (time 0) to determine the extent of degradation.
Q4: Which analytical techniques are suitable for stability testing of this compound?
Several analytical techniques can be employed for stability testing:
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for separating the parent compound from its degradants and quantifying its concentration over time.[2]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly sensitive and can be used to identify the mass of potential degradation products, aiding in the elucidation of degradation pathways.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the compound and any degradation products that form.[2]
Quantitative Data Summary
Table 1: pH Stability Profile Template
| pH | Buffer System | Temperature (°C) | Time (hours) | % Remaining Compound |
| 3.0 | Citrate | 25 | 0 | 100 |
| 24 | ||||
| 5.0 | Acetate | 25 | 0 | 100 |
| 24 | ||||
| 7.4 | Phosphate | 25 | 0 | 100 |
| 24 | ||||
| 9.0 | Borate | 25 | 0 | 100 |
| 24 |
Table 2: Solvent Stability Comparison Template
| Solvent | Temperature (°C) | Time (hours) | % Remaining Compound |
| DMSO | 25 | 0 | 100 |
| 24 | |||
| 48 | |||
| Acetonitrile | 25 | 0 | 100 |
| 24 | |||
| 48 | |||
| Methanol | 25 | 0 | 100 |
| 24 | |||
| 48 |
Visual Guides
The following diagrams illustrate key experimental workflows and decision-making processes for assessing the stability of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid.
Caption: Experimental workflow for assessing solution stability.
References
Technical Support Center: Optimizing Pyrazole Cyclization Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing pyrazole cyclization reactions.
Troubleshooting Guide
This guide addresses common issues encountered during pyrazole synthesis, offering potential causes and solutions in a question-and-answer format.
Q1: My pyrazole synthesis is resulting in a low yield. What are the potential causes and solutions?
Low yields are a frequent challenge in pyrazole synthesis and can stem from several factors, including incomplete reactions, side-product formation, or degradation of starting materials.[1] A systematic approach to troubleshooting can help identify and resolve the problem.
Potential Causes and Solutions:
-
Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are pure.[2] Impurities can lead to side reactions, reducing the yield and complicating purification.[2] Hydrazine derivatives can degrade over time; using a freshly opened or purified reagent is recommended.[2]
-
Reaction Stoichiometry: An improper ratio of reactants can lead to an incomplete reaction. A slight excess of the hydrazine (1.0-1.2 equivalents) can sometimes be employed to drive the reaction to completion.[2]
-
Suboptimal Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[2] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[2]
-
Incomplete Reaction: The cyclocondensation reaction can be slow. Consider increasing the reaction time or temperature moderately. The use of a catalyst, such as a few drops of glacial acetic acid, can facilitate the initial hydrazone formation and subsequent cyclization.[1]
-
Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization leading to intermediates.[2]
Q2: I am observing the formation of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds or substituted hydrazines.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[2] Regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[2]
Strategies to Improve Regioselectivity:
-
Solvent Choice: The choice of solvent can significantly influence the isomer ratio. While standard solvents like ethanol often result in poor selectivity, aprotic dipolar solvents or fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity.[1][3]
-
pH Control: The reaction conditions can direct the cyclization. Acidic conditions might favor the more basic nitrogen of the hydrazine attacking the more reactive carbonyl group. Experimenting with acidic versus neutral conditions can alter the product ratio.[1][2]
-
Steric Hindrance: A bulky substituent on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[2]
-
Purification Strategy: If a mixture is unavoidable, separation is necessary. Common methods include column chromatography on silica gel and crystallization.[1]
Q3: My final product is a pyrazoline, not a pyrazole. How do I fix this?
The formation of a pyrazoline (a 4,5-dihydro-1H-pyrazole) is a common outcome, particularly when reacting a hydrazine with an α,β-unsaturated ketone or aldehyde.[1][3] The initial cyclization yields the non-aromatic pyrazoline ring, which then requires an oxidation step to form the aromatic pyrazole.
Solutions:
-
In-situ Oxidation: Include a mild oxidizing agent in the reaction mixture.
-
Post-Synthesis Oxidation: If you have already isolated the pyrazoline, you can oxidize it in a separate step.[1] Common methods include:
Q4: The reaction mixture has turned a dark color. Is this normal and how can I obtain a clean product?
Discoloration of the reaction mixture is a frequent observation, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[2] This is often due to the formation of colored impurities from the hydrazine starting material.[2]
Causes and Solutions:
-
Hydrazine Degradation: Phenylhydrazine and its derivatives can be sensitive to air and light, leading to the formation of colored impurities.[1] Using fresh reagents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help.
-
Acidic Conditions: If using a hydrazine salt, the reaction mixture can become acidic, which may promote the formation of colored byproducts.[2] The addition of a mild base, such as sodium acetate, can help neutralize the acid and lead to a cleaner reaction profile.[2]
-
Purification:
-
Washing: Washing the crude product with a suitable solvent can remove some of these colored impurities.[2]
-
Recrystallization: This is an effective method for purifying the final pyrazole and removing colored byproducts.[2]
-
Column Chromatography: For persistent impurities, purification by column chromatography on silica gel is recommended.[2]
-
Frequently Asked Questions (FAQs)
Q1. What is the most common method for pyrazole synthesis?
The Knorr pyrazole synthesis is one of the most common and widely used methods. It involves the condensation reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[4]
Q2. What are the key steps in the Knorr pyrazole synthesis mechanism?
The reaction generally proceeds through the following key steps:
-
Initial Condensation: One of the nitrogen atoms of the hydrazine acts as a nucleophile and attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Intermediate Formation: This is followed by the elimination of a water molecule to form a hydrazone or an enamine intermediate.[4]
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.
-
Dehydration/Aromatization: A final dehydration step occurs, leading to the formation of the stable, aromatic pyrazole ring.[4]
Q3. Are there alternative methods to the Knorr synthesis for preparing pyrazoles?
Yes, several other methods exist, including:
-
1,3-Dipolar Cycloaddition: This reaction involves the cycloaddition of a diazo compound with an alkyne or alkene.[5]
-
Reaction of α,β-Unsaturated Ketones with Hydrazines: This method typically yields pyrazolines, which can then be oxidized to pyrazoles.[3]
-
From Acetylenic Ketones: The cyclocondensation of hydrazine derivatives with acetylenic ketones can also form pyrazoles, though it may result in a mixture of regioisomers.[3]
Data Presentation
Table 1: Effect of Solvent on Regioselectivity in Pyrazole Synthesis
| Entry | 1,3-Diketone | Hydrazine | Solvent | Ratio of Regioisomers (A:B) | Reference |
| 1 | 4,4,4-trifluoro-1-phenylbutane-1,3-dione | Arylhydrazine | Ethanol | Equimolar mixture | [3] |
| 2 | 4,4,4-trifluoro-1-phenylbutane-1,3-dione | Arylhydrazine | N,N-dimethylacetamide (DMAc) | 98:2 | [3] |
Table 2: Optimization of Reaction Conditions for the Synthesis of 3,5-disubstituted 1H-pyrazole
| Entry | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | None | Ethanol | Reflux | 12 | 45 | [5] |
| 2 | Acetic Acid | Ethanol | Reflux | 8 | 75 | [5] |
| 3 | None | PEG-400 | 80 | 4 | 85 | [5] |
| 4 | Base | Toluene | 110 | 6 | 60 | [6] |
| 5 | Acid | Dioxane | 100 | 5 | 70 | [6] |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the 1,3-dicarbonyl compound (1.0 equivalent) and a suitable solvent (e.g., ethanol).
-
Reagent Addition: Add the hydrazine derivative (1.0-1.2 equivalents) to the solution. If using a hydrazine salt, a mild base like sodium acetate (1.2 equivalents) may be added.[2] A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to promote the reaction.
-
Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by TLC.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[2] Otherwise, the solvent can be removed under reduced pressure.[2]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[2]
Visualizations
Caption: Experimental workflow for pyrazole cyclization.
Caption: Troubleshooting decision tree for low reaction yield.
References
troubleshooting solubility of pyrazolo[5,1-c]oxazine carboxylic acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pyrazolo[5,1-c]oxazine carboxylic acids. The information is designed to address common solubility challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[5,1-c]oxazine carboxylic acid has poor aqueous solubility. What are the primary reasons for this?
A1: The low aqueous solubility of pyrazolo[5,1-c]oxazine carboxylic acids can be attributed to several factors. These compounds possess a rigid heterocyclic core, which can lead to strong crystal lattice energy that is difficult to overcome with hydration. Additionally, the carboxylic acid group has a specific pKa, and its ionization state, which is crucial for solubility, is dependent on the pH of the aqueous medium.[1][2] The overall lipophilicity of the molecule, influenced by other substituents on the ring system, also plays a significant role.[3]
Q2: How does pH affect the solubility of my pyrazolo[5,1-c]oxazine carboxylic acid?
A2: As carboxylic acids, the solubility of these compounds is highly pH-dependent.[1] In acidic solutions (pH below the pKa), the carboxylic acid group will be protonated and exist in its neutral form, which is generally less soluble in aqueous media. As the pH increases to above the pKa, the carboxylic acid group deprotonates to form a carboxylate salt, which is more polar and typically exhibits significantly higher aqueous solubility.
Q3: Can I use organic co-solvents to dissolve my compound? If so, which ones are recommended?
A3: Yes, using water-miscible organic co-solvents is a common strategy to increase the solubility of poorly soluble compounds.[4] For pyrazolo[5,1-c]oxazine carboxylic acids, solvents such as DMSO, DMF, and NMP are often effective at dissolving the compound. For less polar compounds, ethanol, methanol, or acetonitrile can also be used. It is important to consider the downstream application when selecting a co-solvent, as some may be incompatible with certain biological assays.
Q4: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A4: Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[5] It is typically determined using the shake-flask method, which can be time-consuming.[5][6] Kinetic solubility, on the other hand, measures the concentration of a compound that remains in solution after a rapid precipitation event, often from a DMSO stock solution.[5][7] Kinetic solubility is a higher-throughput measurement often used in early drug discovery for screening purposes.[8] For detailed characterization and formulation development, thermodynamic solubility is the more reliable parameter.[9]
Q5: Are there any known formulation strategies to improve the bioavailability of poorly soluble pyrazolo[5,1-c]oxazine carboxylic acids?
A5: Several formulation strategies can be employed to enhance the bioavailability of these compounds. These include particle size reduction through micronization or nanomilling to increase the surface area for dissolution.[4][10][11] Another effective approach is the formation of amorphous solid dispersions, where the crystalline drug is dispersed in a polymer matrix to improve its dissolution rate.[10] Lipid-based formulations can also be beneficial for lipophilic compounds.[4] Additionally, forming a salt of the carboxylic acid can significantly improve its solubility and dissolution rate.[12]
Troubleshooting Guide
This guide addresses specific solubility issues you may encounter during your experiments.
Issue 1: Compound precipitates when diluting a DMSO stock solution into an aqueous buffer.
This is a common issue related to kinetic solubility. The compound is highly soluble in the organic stock solution but crashes out when introduced to the aqueous environment.
Troubleshooting Steps:
-
Decrease the final concentration: The most straightforward solution is to lower the final concentration of the compound in the aqueous buffer.
-
Increase the percentage of co-solvent: If your experimental system allows, increasing the final concentration of the organic co-solvent (e.g., from 1% to 5% DMSO) can help maintain solubility.
-
Use a different co-solvent: Some compounds may be more soluble in alternative water-miscible solvents like DMF or ethanol.
-
Adjust the pH of the aqueous buffer: For these acidic compounds, increasing the pH of the buffer to a value above the compound's pKa will increase the solubility of the ionized form.
-
Use a solubilizing excipient: Consider the addition of surfactants or cyclodextrins to the aqueous buffer to help solubilize the compound.[1][11]
Issue 2: Low and inconsistent results in biological assays.
This can often be a consequence of poor solubility, leading to an inaccurate concentration of the compound in the assay medium.
Troubleshooting Steps:
-
Visually inspect for precipitation: Before starting your assay, carefully inspect the assay medium for any signs of compound precipitation (e.g., cloudiness, solid particles).
-
Determine the kinetic solubility limit: Perform a kinetic solubility assay in your specific assay buffer to understand the maximum soluble concentration you can achieve.
-
Prepare a fresh dilution series: Always prepare fresh dilutions from your stock solution immediately before use to minimize the risk of precipitation over time.
-
Consider a formulation approach: For in vivo studies, if poor solubility is suspected to be the cause of low bioavailability, consider one of the formulation strategies mentioned in the FAQs.[4][10][12]
Issue 3: Difficulty in preparing a saturated solution for thermodynamic solubility determination.
Achieving equilibrium for a saturated solution can be challenging for compounds that dissolve slowly.
Troubleshooting Steps:
-
Increase the agitation time: The standard shake-flask method often requires 24-48 hours of agitation to reach equilibrium.[6] Ensure you are allowing sufficient time.
-
Control the temperature: Solubility is temperature-dependent. Maintain a constant and controlled temperature throughout the experiment.
-
Use a sufficient excess of solid material: Ensure that there is an excess of the solid compound in the solvent to guarantee that a saturated solution is formed.[9]
-
Particle size reduction: Grinding the solid material to a finer powder can increase the surface area and accelerate the dissolution process.
Quantitative Data Summary
| Parameter | Typical Range for Pyrazolo-oxazine Carboxylic Acids | Factors Influencing the Value |
| Aqueous Solubility (pH 7.4) | <1 µg/mL to >100 µg/mL | Molecular weight, lipophilicity, crystal lattice energy |
| pKa | 3.5 - 5.5 | Electronic effects of substituents on the ring system |
| LogP / LogD (pH 7.4) | 1.5 - 4.0 | Overall lipophilicity of the molecule |
Note: These are estimated ranges based on the general properties of heterocyclic carboxylic acids and may vary for specific analogs.
Key Experimental Protocols
Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)
-
Add an excess amount of the pyrazolo[5,1-c]oxazine carboxylic acid to a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.
-
Seal the vial and place it in a shaker or rotator at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[6]
-
After agitation, allow the suspension to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm filter to remove any undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as HPLC-UV or LC-MS/MS.
-
The resulting concentration is the thermodynamic solubility of the compound in that solvent at that temperature.
Protocol 2: Kinetic Solubility Determination (High-Throughput Method)
-
Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, add the desired aqueous buffer (e.g., PBS, pH 7.4).
-
Add a small volume of the DMSO stock solution to the aqueous buffer to achieve the desired final concentrations.
-
Mix the plate and incubate for a set period (e.g., 1-2 hours) at room temperature.
-
Measure the amount of precipitated material using a nephelometer, which detects light scattering from insoluble particles.[8]
-
Alternatively, filter the samples and analyze the concentration of the compound remaining in the filtrate by HPLC-UV or LC-MS/MS.[7]
-
The highest concentration at which no significant precipitation is observed is considered the kinetic solubility.
Visualizations
References
- 1. ijnrd.org [ijnrd.org]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. quora.com [quora.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. asianpubs.org [asianpubs.org]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. pharmatutor.org [pharmatutor.org]
- 8. bmglabtech.com [bmglabtech.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
Technical Support Center: Purification of Polar Heterocyclic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of polar heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: Why are polar heterocyclic compounds so difficult to purify?
Polar heterocyclic compounds often exhibit high water solubility and strong interactions with stationary phases in chromatography, leading to poor peak shape, low resolution, and difficulty in separating them from polar impurities. Their ability to form hydrogen bonds and their often-ionic nature at certain pH values further complicate purification.
Q2: What is the most common issue encountered during the purification of these compounds?
The most frequent challenge is the poor retention and peak shape observed in reverse-phase chromatography (RPC). Due to their high polarity, these compounds have a low affinity for the nonpolar stationary phase and elute quickly, often with the solvent front, resulting in inadequate separation from other polar components.
Q3: Can I use normal-phase chromatography for these compounds?
While normal-phase chromatography (NPC) can be used, it often requires highly polar and sometimes corrosive mobile phases to elute the compounds from the polar stationary phase (e.g., silica gel). This can lead to issues with compound stability and column degradation.
Q4: What is Hydrophilic Interaction Liquid Chromatography (HILIC) and is it suitable for my compounds?
HILIC is a chromatographic technique that uses a polar stationary phase and a mobile phase consisting of a high concentration of an organic solvent with a small amount of aqueous buffer. It is particularly well-suited for the retention and separation of highly polar compounds that are poorly retained in reverse-phase chromatography.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing in Reverse-Phase Chromatography
Symptoms:
-
Broad, asymmetric peaks.
-
Significant tailing, making integration and quantification difficult.
-
Inconsistent retention times.
Possible Causes & Solutions:
| Cause | Solution |
| Secondary Interactions with Silica | Uncapped silanol groups on the silica-based stationary phase can interact with basic heterocycles, causing tailing. Solution: Use an end-capped column. Alternatively, add a competing base like triethylamine (TEA) or a buffer to the mobile phase to mask the silanol groups. |
| Ionic Interactions | The compound may be ionized at the mobile phase pH, leading to strong interactions with the stationary phase. Solution: Adjust the mobile phase pH to suppress the ionization of the compound. For basic compounds, use a higher pH; for acidic compounds, use a lower pH. The use of buffers is highly recommended to maintain a consistent pH. |
| Metal Chelation | Some heterocyclic compounds can chelate with trace metals in the silica matrix or system components. Solution: Add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase. |
| Overloading of the Column | Injecting too much sample can lead to peak distortion. Solution: Reduce the sample concentration and/or injection volume. |
Issue 2: Compound is Not Retained in Reverse-Phase Chromatography
Symptoms:
-
The compound elutes in the void volume or with the solvent front.
-
No separation from other highly polar impurities.
Possible Causes & Solutions:
| Cause | Solution |
| High Polarity of the Compound | The compound is too polar for the nonpolar stationary phase. Solution 1 (Method Modification): Increase the aqueous portion of the mobile phase. Use a mobile phase with no organic modifier (100% aqueous), but ensure the column is stable under these conditions (e.g., "AQ" type columns). Solution 2 (Alternative Technique): Switch to a more suitable chromatographic mode like HILIC, which is designed for polar compounds. Ion-exchange chromatography (IEX) may also be an option if the compound is ionizable. |
| Inappropriate Column Chemistry | The chosen reverse-phase column is not providing sufficient interaction. Solution: Use a column with a more polar embedded group (e.g., polar-endcapped or with amide or phenyl functionalities) to increase interaction with the polar analyte. |
Experimental Protocols
Protocol 1: General HILIC Method for Polar Heterocyclic Compounds
-
Column Selection: Choose a HILIC column (e.g., amide, diol, or unbonded silica).
-
Mobile Phase Preparation:
-
Solvent A: 95% Acetonitrile / 5% Water with 10 mM Ammonium Acetate.
-
Solvent B: 50% Acetonitrile / 50% Water with 10 mM Ammonium Acetate.
-
-
Gradient Elution:
-
Start with a high percentage of Solvent A (e.g., 95-100%) to ensure retention of the polar analyte.
-
Gradually increase the percentage of Solvent B to elute the compound.
-
A typical gradient might be from 5% to 50% B over 15-20 minutes.
-
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes before the first injection.
-
Sample Preparation: Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition to avoid peak distortion.
Visualizations
Caption: A decision-making workflow for selecting a purification strategy.
Caption: A troubleshooting guide for peak tailing in reverse-phase chromatography.
Technical Support Center: Heterocyclic Synthesis Troubleshooting
Welcome to the technical support center for heterocyclic synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of heterocyclic compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Reaction & Yield Issues
Q1: My reaction yield is consistently low. What are the common causes and how can I improve it?
A1: Low yields in heterocyclic synthesis can arise from several factors. A systematic approach to troubleshooting is often the most effective.[1] Common causes include:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical.[1] Small-scale trial reactions can help determine the ideal parameters without committing large amounts of starting materials.[1]
-
Purity of Reagents and Solvents: Impurities in starting materials or solvents can lead to side reactions or incomplete conversion.[1] Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.[1][2][3]
-
Atmospheric Moisture and Oxygen: Many organic synthesis reactions are sensitive to air and moisture.[1] Employing proper inert atmosphere techniques, such as a nitrogen or argon blanket, is crucial for sensitive reactions.[1]
-
Inefficient Mixing: In heterogeneous reactions, poor stirring can result in slow reaction rates and diminished yields.[1] Ensure the stirring rate is adequate for your reaction's scale and viscosity.[1]
-
Product Decomposition: The desired product might be unstable under the reaction or workup conditions.[1] Monitoring the reaction with techniques like TLC or LC-MS can help detect product degradation over time.[1]
-
Side Reactions: Competing reactions are a common cause of low yields. Dimerization, polymerization, and elimination are frequent side reactions in the synthesis of three and four-membered rings.[4] For aromatic five-membered heterocycles, vigorous reactions with halogens can lead to polyhalogenated products and polymers.[4]
Q2: I am observing the formation of unexpected side products. How can I identify and minimize them?
A2: The formation of side products is a frequent challenge. Here’s a logical approach to address this issue:
-
Characterize the Side Products: Isolate the main side products using chromatography (e.g., column chromatography, preparative TLC/HPLC) and characterize their structures using spectroscopic methods (NMR, MS, IR).
-
Identify the Reaction Pathway: Once the structures are known, you can often deduce the reaction pathway leading to their formation. Common side reactions include:
-
Ring-opening: Strained rings like epoxides and aziridines are susceptible to ring-opening by nucleophiles or under acidic conditions.[4]
-
Dimerization/Polymerization: This is particularly common in the synthesis of small, strained rings and highly reactive aromatic heterocycles.[4]
-
Over-functionalization: Aromatic heterocycles like pyrrole, furan, and thiophene are highly reactive towards electrophilic substitution and can undergo multiple substitutions if the reaction is not carefully controlled.[4]
-
Rearrangements: Certain intermediates can undergo rearrangements to form more stable products.
-
-
Optimize Reaction Conditions:
-
Temperature: Lowering the reaction temperature can often suppress side reactions with higher activation energies.
-
Order of Addition: Adding a highly reactive reagent slowly can maintain a low concentration and minimize side reactions.
-
Catalyst/Reagent Choice: A different catalyst or reagent might offer higher selectivity for the desired reaction.
-
Q3: My reaction is not going to completion, and I'm left with a significant amount of starting material. What should I do?
A3: Incomplete conversion can be due to several factors. Consider the following troubleshooting steps:
-
Check Reagent Purity and Stoichiometry: Ensure all reagents are pure and added in the correct stoichiometric ratios. Impurities can inhibit catalysts or react with your starting materials.[2]
-
Verify Reaction Conditions: Double-check the temperature, pressure, and reaction time. Some reactions require extended periods to reach completion.
-
Catalyst Activity: If you are using a catalyst, it may be deactivated. Ensure it is fresh or properly activated. Catalyst poisoning by heteroatoms like nitrogen and sulfur in the substrate can also be an issue in certain C-H activation reactions.[5]
-
Equilibrium: The reaction may be reversible and have reached equilibrium. If so, you may need to remove a byproduct to drive the reaction forward (e.g., removing water with a Dean-Stark trap).
-
Solvent Effects: The choice of solvent can significantly impact reaction rates. Ensure you are using an appropriate solvent and that it is sufficiently dry if the reaction is moisture-sensitive.
Section 2: Purification & Isolation Challenges
Q4: I'm having difficulty purifying my heterocyclic compound. What are some common purification pitfalls and solutions?
A4: Purification can be challenging due to the diverse properties of heterocyclic compounds.
-
Solubility Issues: Some products may be poorly soluble in common chromatography solvents or may precipitate during workup.
-
Solution: Experiment with a wider range of solvents or solvent mixtures for extraction and chromatography. For highly polar compounds, reverse-phase chromatography might be more effective. Crystallization from a suitable solvent can be an excellent purification method if the compound is a solid.
-
-
Co-elution with Byproducts: If byproducts have similar polarities to your desired product, chromatographic separation can be difficult.
-
Solution: Optimize your chromatography conditions (e.g., try a different solvent system, use a different stationary phase, or employ gradient elution). Sometimes, converting the product to a derivative with different polarity can facilitate separation, followed by removal of the derivatizing group.
-
-
Product Instability: The target compound may decompose on the chromatography column (e.g., on silica or alumina).
-
Solution: Use a less acidic or basic stationary phase (e.g., neutral alumina or treated silica gel). Running the column quickly and at a lower temperature can also help minimize decomposition. In some cases, purification by crystallization or distillation (if the compound is volatile and stable to heat) is a better alternative.
-
Table 1: Common Purification Issues and Potential Solutions
| Issue | Potential Cause | Suggested Solution(s) |
| Streaking on TLC Plate | Compound is too acidic/basic or interacting strongly with silica. | Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. |
| Inseparable Mixture | Isomers or byproducts with very similar polarity. | Try a different column chromatography technique (e.g., reverse-phase, size-exclusion) or consider derivatization. |
| Product Decomposition | Sensitivity to acidic silica gel or heat. | Use neutral alumina, deactivated silica, or perform purification at low temperatures. Consider non-chromatographic methods. |
| Poor Solubility | Mismatch between compound polarity and solvent. | Screen a wider range of solvents for extraction and chromatography. Utilize techniques like trituration or recrystallization. |
Section 3: Scale-Up Problems
Q5: I successfully synthesized my compound on a small scale, but the reaction is failing upon scale-up. What could be the issue?
A5: Scale-up introduces challenges that are not always apparent at the lab scale.[6]
-
Heat Transfer: Larger reaction volumes have a smaller surface-area-to-volume ratio, making heat transfer less efficient. Exothermic reactions can overheat, leading to side products or decomposition, while endothermic reactions may not reach the required temperature.[6]
-
Solution: Use a reactor with better heat exchange capabilities (e.g., a jacketed reactor), control the rate of addition of reagents for exothermic reactions, and monitor the internal temperature closely.
-
-
Mixing Efficiency: What works for a few milliliters in a round-bottom flask with a magnetic stirrer may not be effective for several liters. Inefficient mixing can lead to localized "hot spots" or concentration gradients, resulting in lower yields and more impurities.[6]
-
Solution: Use mechanical overhead stirrers with appropriate impeller designs to ensure efficient mixing in larger vessels.
-
-
Mass Transfer: In reactions involving multiple phases (e.g., gas-liquid, liquid-liquid), mass transfer can become the rate-limiting step on a larger scale.
-
Solution: Optimize stirring speed and consider the use of phase-transfer catalysts for liquid-liquid reactions. For gas-liquid reactions, ensure efficient gas dispersion.
-
-
Impurity Profile: Minor impurities at a small scale can become significant problems during scale-up.[6]
-
Solution: Re-evaluate the purity of starting materials at the larger scale and consider if any minor byproducts from the small-scale reaction could be inhibiting the reaction at higher concentrations.
-
Experimental Protocols
Example Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole
This protocol describes a general method for the synthesis of pyrroles from 1,4-dicarbonyl compounds, a reaction known as the Paal-Knorr synthesis.[4]
Materials:
-
Hexane-2,5-dione (1.0 eq)
-
Aniline (1.0 eq)
-
p-Toluenesulfonic acid (p-TSA) (0.1 eq)
-
Toluene
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add hexane-2,5-dione, aniline, and a catalytic amount of p-TSA in toluene.
-
Heat the reaction mixture to reflux. Water will be collected in the Dean-Stark trap as the reaction proceeds.
-
Monitor the reaction progress by TLC. The reaction is typically complete when no more water is collected.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 1-phenyl-2,5-dimethylpyrrole.
Visualizations
Below are diagrams illustrating key concepts in troubleshooting heterocyclic synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
Caption: Common pitfalls encountered during the scale-up of heterocyclic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigarra.up.pt [sigarra.up.pt]
- 4. Heterocyclic Chemistry [www2.chemistry.msu.edu]
- 5. Overcoming the limitations of directed C-H functionalizations of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
Validation & Comparative
Comparative Analysis of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic Acid and Structurally Related Anti-Inflammatory Agents
Comparative Analysis of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic Acid and Structurally Related Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed characterization of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid, a heterocyclic compound with potential therapeutic applications. Due to the current absence of specific biological data for this molecule, its profile is presented alongside a comparative analysis of three established non-steroidal anti-inflammatory drugs (NSAIDs) that share a core pyrazole structure: Celecoxib, Piroxicam, and Meloxicam. This guide is intended to serve as a resource for researchers interested in the potential anti-inflammatory properties of novel pyrazolo-oxazine derivatives by contextualizing the target compound within the landscape of well-characterized therapeutic agents. The comparison focuses on the inhibition of cyclooxygenase (COX) enzymes, a key mechanism in mediating inflammation.
Physicochemical Properties
A summary of the key physicochemical properties of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid and the selected comparator drugs is presented in Table 1.
| Property | 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid | Celecoxib | Piroxicam | Meloxicam |
| Molecular Formula | C₇H₈N₂O₃ | C₁₇H₁₄F₃N₃O₂S | C₁₅H₁₃N₃O₄S | C₁₄H₁₃N₃O₄S₂ |
| Molecular Weight | 168.15 g/mol | 381.37 g/mol | 331.35 g/mol | 351.4 g/mol |
| CAS Number | 1219694-53-7 | 169590-42-5 | 36322-90-4 | 71125-38-7 |
| Structure |
Comparative Biological Activity
While direct biological data for 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid is not currently available in public literature, the pyrazole scaffold is a well-established pharmacophore in a variety of anti-inflammatory agents. The primary mechanism of action for many pyrazole-containing NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the synthesis of pro-inflammatory prostaglandins.[1][2][3] There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation. The therapeutic efficacy and side-effect profiles of NSAIDs are largely determined by their relative selectivity for COX-1 versus COX-2.
This guide compares the potential anti-inflammatory profile of the target compound with the known activities of Celecoxib, Piroxicam, and Meloxicam.
Quantitative Comparison of COX Inhibition
The following table summarizes the 50% inhibitory concentrations (IC₅₀) of the comparator drugs against COX-1 and COX-2. Lower IC₅₀ values indicate greater potency.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Ratio (COX-1/COX-2) |
| Celecoxib | 15[4] | 0.04[1][4] | 375 |
| Piroxicam | 47[3] | 25[3] | 1.88 |
| Meloxicam | 36.6[5] | 4.7[5] | 7.8 |
Note: IC₅₀ values can vary between different assay conditions and cell types.
Signaling Pathway and Experimental Workflows
To visually represent the underlying biological and experimental frameworks, the following diagrams have been generated.
Caption: Cyclooxygenase (COX) Signaling Pathway.
Caption: In Vitro COX Inhibition Assay Workflow.
Caption: In Vivo Anti-Inflammatory Assay Workflow.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of potential anti-inflammatory compounds.
In Vitro COX-1 and COX-2 Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available COX inhibitor screening kits.
Materials:
-
COX-1 and COX-2 enzymes (human recombinant)
-
COX Assay Buffer
-
COX Probe (e.g., ADHP)
-
Arachidonic Acid (substrate)
-
Test compound (dissolved in an appropriate solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of COX enzymes, probe, and arachidonic acid in COX Assay Buffer according to the manufacturer's instructions.
-
Assay Setup: To a 96-well black microplate, add the following to designated wells:
-
Blank: Assay Buffer.
-
Positive Control (100% activity): Assay Buffer, COX enzyme.
-
Inhibitor Wells: Assay Buffer, COX enzyme, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at 37°C for 15 minutes.
-
Initiation of Reaction: Add arachidonic acid to all wells to initiate the reaction.
-
Fluorescence Measurement: Immediately read the fluorescence intensity (e.g., excitation at 535 nm, emission at 590 nm) at timed intervals.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the positive control. Calculate the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.
In Vivo Carrageenan-Induced Paw Edema in Rats
This is a standard model for assessing acute inflammation.[6][7]
Animals:
-
Male Wistar rats (180-200 g)
Materials:
-
Test compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week before the experiment.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally to the respective groups of animals. A positive control group receiving a known NSAID (e.g., Indomethacin) should be included.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Conclusion
While 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid remains a compound with uncharacterized biological activity, its structural similarity to known pyrazole-containing NSAIDs suggests that it may possess anti-inflammatory properties, potentially through the inhibition of COX enzymes. The comparative data provided for Celecoxib, Piroxicam, and Meloxicam offer a benchmark for potency and selectivity that can guide the future evaluation of this and other novel pyrazolo-oxazine derivatives. The experimental protocols detailed herein provide a robust framework for such investigations. Further research is warranted to elucidate the specific biological targets and therapeutic potential of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid.
References
- 1. apexbt.com [apexbt.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. inotiv.com [inotiv.com]
A Comparative Guide to the ¹H NMR Spectrum of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid
This guide provides a detailed analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid. The expected spectral data for this target compound is compared with a structurally related analog, ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1]oxazine-2-carboxylate, to aid researchers, scientists, and drug development professionals in the structural elucidation and characterization of this class of heterocyclic compounds.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid is predicted to exhibit distinct signals corresponding to the protons of the fused ring system. The chemical shifts are influenced by the electron-withdrawing carboxylic acid group and the heteroatoms within the oxazine and pyrazole rings. Below is a summary of the expected and comparative ¹H NMR data.
| Proton Assignment (Target) | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Comparator Proton Assignment | Reported Chemical Shift (ppm) (Comparator) | Reported Multiplicity (Comparator) |
| H3 | ~6.5 - 7.0 | s | - | H3 | Not Available | - |
| H6 | ~4.0 - 4.5 | t | ~5-7 | H5 | Not Available | - |
| H7 | ~4.5 - 5.0 | t | ~5-7 | H6 | Not Available | - |
| H4 | ~4.2 - 4.7 | s | - | H7 | Not Available | - |
| COOH | ~12.0 - 13.0 | br s | - | OCH₂CH₃ | ~4.2 | q |
| OCH₂CH₃ | ~1.3 | t |
Note: The predicted values for the target compound are based on the analysis of structurally similar pyrazolo-oxazine derivatives. The data for the comparator, ethyl 6,7-dihydro-5H-pyrazolo[5,1-b][1]oxazine-2-carboxylate, is based on its known spectral information. Direct experimental data for the target compound was not publicly available.
Experimental Protocol: ¹H NMR Spectroscopy
A standard protocol for acquiring the ¹H NMR spectrum is provided below.
1. Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent may depend on the solubility of the compound. DMSO-d₆ is often suitable for carboxylic acids.
-
Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer.
-
Nucleus: ¹H
-
Temperature: 298 K (25 °C)
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 3-4 seconds.
-
Spectral Width (sw): -2 to 16 ppm.
-
Reference: The residual solvent peak is used for chemical shift calibration (e.g., DMSO at 2.50 ppm or CHCl₃ at 7.26 ppm).
3. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.
Workflow for ¹H NMR Spectral Analysis
The following diagram illustrates the logical workflow for the acquisition and analysis of a ¹H NMR spectrum for structural elucidation.
Caption: Workflow for ¹H NMR sample preparation, data acquisition, processing, and analysis.
References
Navigating the Analytical Maze: A Comparative Guide to the Characterization of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid
Navigating the Analytical Maze: A Comparative Guide to the Characterization of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid
For researchers, scientists, and drug development professionals, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. This guide provides a comparative analysis of key analytical techniques for the characterization of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid, a promising scaffold in medicinal chemistry. We delve into the nuances of mass spectrometry, nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy, offering insights into their respective strengths and providing supporting data based on the analysis of analogous structures.
The pyrazolo[5,1-c][1][2]oxazine core is a recurring motif in pharmacologically active molecules, exhibiting a wide range of biological activities.[1] Accurate and comprehensive analytical characterization is therefore paramount for advancing drug discovery and development programs centered on this privileged scaffold.
Mass Spectrometry: Unveiling the Molecular Blueprint
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elemental composition of a compound. Coupled with fragmentation analysis, it provides a veritable fingerprint of the molecule's structure. For 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid, both electron ionization (EI) and electrospray ionization (ESI) are viable techniques. ESI is generally preferred for its soft ionization, which keeps the parent molecule intact, a crucial feature for subsequent tandem mass spectrometry (MS/MS) experiments.
Predicted Fragmentation Pattern
Based on the analysis of related pyrazole and bicyclic heterocyclic structures, a plausible fragmentation pathway for 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid in negative ion mode ESI-MS/MS can be proposed. The initial deprotonation would occur at the carboxylic acid moiety. Subsequent collision-induced dissociation (CID) would likely lead to the characteristic loss of carbon dioxide (CO2), a common fragmentation for carboxylic acids.[3] Further fragmentation could involve the cleavage of the oxazine ring.
Table 1: Predicted Key Mass Fragments for 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid
| m/z (Negative Ion Mode) | Proposed Fragment | Notes |
| 167.04 | [M-H]⁻ | Deprotonated parent molecule. |
| 123.05 | [M-H-CO₂]⁻ | Loss of carbon dioxide from the carboxyl group. |
| 95.05 | [M-H-CO₂-C₂H₄]⁻ | Subsequent loss of ethylene from the oxazine ring. |
| 67.04 | [C₃H₃N₂]⁻ | Fragment corresponding to the pyrazole ring after ring cleavage. |
Note: These m/z values are theoretical and may vary slightly in experimental data.
A Glimpse into the Analytical Workflow
The journey from a sample to structural confirmation involves a series of orchestrated steps. The following diagram illustrates a typical workflow for the mass spectrometric analysis of a novel compound like 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Connectivity
NMR spectroscopy provides unparalleled detail about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~165 (C=O) |
| C3 | ~6.5 (s, 1H) | ~105 |
| C4 | ~4.5 (t, 2H) | ~65 |
| C6 | ~4.0 (t, 2H) | ~45 |
| C7 | - | ~140 |
| C8a | - | ~130 |
| COOH | ~12-13 (br s, 1H) | - |
Note: Predicted chemical shifts are based on general values for similar heterocyclic systems and can be influenced by solvent and substitution. Two-dimensional NMR techniques like COSY, HSQC, and HMBC would be required for unambiguous assignment.[4]
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Expected Characteristic FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300-2500 | Broad |
| C-H (sp³ and sp²) | 3100-2850 | Medium-Strong |
| C=O (Carboxylic Acid) | 1725-1700 | Strong |
| C=N (Pyrazole) | 1650-1550 | Medium |
| C=C (Pyrazole) | 1550-1450 | Medium |
| C-O (Oxazine Ether) | 1250-1050 | Strong |
A Comparative Overview of Analytical Techniques
Each analytical technique offers a unique perspective on the molecular structure. A combined approach is often necessary for complete and unambiguous characterization.
Table 4: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental formula, fragmentation pattern. | High sensitivity, small sample requirement. | Isomers can be difficult to distinguish without MS/MS. |
| NMR Spectroscopy | Detailed connectivity of atoms (C-H framework). | Unambiguous structure determination, stereochemistry. | Lower sensitivity, larger sample amount needed, longer acquisition times. |
| FTIR Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, inexpensive. | Provides limited information on the overall molecular structure. |
Experimental Protocols
Mass Spectrometry (LC-MS/MS)
-
Sample Preparation: A stock solution of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid is prepared in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL. This is then diluted to a working concentration of 1-10 µg/mL.
-
Chromatographic Separation: An aliquot of the sample is injected onto a C18 reverse-phase HPLC column. A gradient elution is typically employed using a mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid to aid ionization.
-
Mass Spectrometric Analysis: The eluent from the HPLC is introduced into an electrospray ionization (ESI) source. Mass spectra are acquired in both positive and negative ion modes over a mass range of m/z 50-500. For MS/MS analysis, the deprotonated molecule [M-H]⁻ is selected as the precursor ion and subjected to collision-induced dissociation (CID) with nitrogen or argon gas.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube.
-
Data Acquisition: ¹H, ¹³C, COSY, HSQC, and HMBC spectra are acquired on a 400 MHz or higher field NMR spectrometer.
FTIR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio.
Navigating Isomeric Landscapes: A Comparative Analysis of Pyrazolo-Oxazine Scaffolds in Biological Activity
A detailed examination of available literature reveals a notable scarcity of direct comparative studies on the biological activities of pyrazolo[5,1-c]oxazine isomers. However, by investigating closely related heterocyclic systems, specifically the pyrazolo[5,1-c][1][2][3]benzotriazine N-oxide isomers and the regioisomeric pyrazolo[1,5-c][1][4]benzoxazin-5(5H)-one scaffold, we can infer the critical role that isomerism plays in modulating pharmacological effects. This guide synthesizes the available data to provide researchers, scientists, and drug development professionals with a framework for understanding the structure-activity relationships within this class of compounds.
Case Study: N-Oxide Isomerism in the Pyrazolo[5,1-c][1][2][3]benzotriazine System
A study comparing the 4-oxide and 5-oxide isomers of 3,8-disubstituted pyrazolo[5,1-c][1][2][3]benzotriazines has provided valuable insights into how the spatial arrangement of atoms can significantly impact biological activity. These isomers were evaluated for their in vitro affinity for the benzodiazepine receptor (BZR).
The research highlighted that the 4-oxide isomers generally exhibited a better receptor affinity compared to their corresponding 5-oxide counterparts.[1] This difference in affinity suggests that the position of the N-oxide group is a key determinant for interaction with the BZR binding site. The efficacy of these compounds was characterized as being in the range of antagonist to partial inverse agonist.[1]
Comparative Affinity Data of N-Oxide Isomers
| Compound (Isomer) | Substituents | BZR Affinity (Ki, nM) | Efficacy Trend |
| 3c (4-oxide) | 3-COOEt, 8-Cl | Better than 5-oxide isomer | Antagonist/Partial Inverse Agonist |
| 3m (4-oxide) | 3-COOEt, 8-F | Better than 5-oxide isomer | Antagonist/Partial Inverse Agonist |
| 3n (4-oxide) | 3-CONHMe, 8-Cl | Better than 5-oxide isomer | Antagonist/Partial Inverse Agonist |
| 3o (4-oxide) | 3-CONHMe, 8-F | Better than 5-oxide isomer | Antagonist/Partial Inverse Agonist |
| Corresponding 5-oxides | - | Lower affinity | - |
This table summarizes the qualitative comparison of BZR affinity for the N-oxide isomers as reported in the literature.[1] Specific Ki values for all compounds were not provided in the initial search results.
Experimental Protocol: Benzodiazepine Receptor (BZR) Affinity Assay
The in vitro affinity of the compounds for the benzodiazepine receptor was evaluated using a competitive binding assay with a radiolabeled ligand, typically [3H]flunitrazepam. The general steps for such an assay are as follows:
-
Tissue Preparation: Membranes from a suitable brain region rich in GABA-A receptors (e.g., cortex or cerebellum) are prepared from rodents.
-
Incubation: The brain membranes are incubated with the radiolabeled ligand ([3H]flunitrazepam) and varying concentrations of the test compounds (the pyrazolo[5,1-c][1][2][3]benzotriazine N-oxide isomers).
-
Separation: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Biological Activity of a Regioisomeric Scaffold: Pyrazolo[1,5-c][1][4]benzoxazin-5(5H)-ones
While not a direct comparison, the biological evaluation of pyrazolo[1,5-c][1][4]benzoxazin-5(5H)-one derivatives, which are regioisomers of the pyrazolo[5,1-c]oxazine system, provides valuable data on the potential therapeutic applications of this broader class of compounds. A series of these derivatives were synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to the pathology of Alzheimer's disease.
The study found that compounds with a 5-carbonyl group and halogen substitutions at the 7 and/or 9 positions demonstrated potent and selective inhibitory activity against BuChE.[2]
Butyrylcholinesterase (BuChE) Inhibitory Activity
| Compound | Substituents | BuChE IC50 (µM) |
| 6a | 7,9-dichloro, 2-methyl | 1.06 |
| 6c | 7,9-dibromo, 2-methyl | 1.63 |
| 6g | 7,9-dibromo, 2-phenyl | 1.63 |
This table presents the 50% inhibitory concentrations (IC50) for the most active pyrazolo[1,5-c][1][4]benzoxazin-5(5H)-one derivatives against BuChE.[2]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
The inhibitory activity of the compounds against AChE and BuChE is typically determined using a modified Ellman's method.
-
Reaction Mixture: The assay is conducted in a phosphate buffer containing the respective enzyme (AChE or BuChE), the test compound at various concentrations, and the substrate (acetylthiocholine iodide for AChE or butyrylthiocholine iodide for BuChE).
-
Chromogen: 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) is included in the reaction mixture.
-
Enzymatic Reaction: The enzyme hydrolyzes the substrate to produce thiocholine.
-
Color Development: Thiocholine reacts with DTNB to produce 5-thio-2-nitrobenzoate, a yellow-colored anion.
-
Spectrophotometric Measurement: The rate of color development is monitored by measuring the absorbance at a specific wavelength (typically 412 nm) over time using a microplate reader.
-
Inhibition Calculation: The percentage of enzyme inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value is determined from the dose-response curve.
Conclusion
The direct comparison of pyrazolo[5,1-c]oxazine isomers remains an underexplored area in medicinal chemistry. However, the available data on analogous heterocyclic systems strongly indicates that isomerism is a critical factor in determining biological activity and receptor affinity. The case of pyrazolo[5,1-c][1][2][3]benzotriazine N-oxide isomers demonstrates that subtle changes in the position of a functional group can lead to significant differences in pharmacological properties. Furthermore, the investigation of the regioisomeric pyrazolo[1,5-c][1][4]benzoxazin-5(5H)-one scaffold reveals a promising avenue for the development of selective BuChE inhibitors.
Future research should focus on the systematic synthesis and comparative biological evaluation of pyrazolo[5,1-c]oxazine isomers to fully elucidate their structure-activity relationships and unlock their therapeutic potential. Such studies will be invaluable for the rational design of novel drug candidates with improved potency and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of tricyclic pyrazolo[1,5-c][1,3]benzoxazin-5(5H)-one scaffolds as selective BuChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Guide to the Structure-Activity Relationship of Pyrazolo[5,1-c]oxazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[5,1-c]oxazine scaffold is a promising heterocyclic framework in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazolo[5,1-c]oxazine derivatives and their analogs, focusing on their butyrylcholinesterase (BuChE) inhibitory, anticancer, and antimicrobial properties. Experimental data is presented to support the observed trends, along with detailed protocols for key biological assays.
Butyrylcholinesterase (BuChE) Inhibition
A series of pyrazolo[1,5-c][1][2]benzoxazin-5(5H)-one derivatives have been synthesized and evaluated as selective inhibitors of butyrylcholinesterase (BuChE), an important target in the management of Alzheimer's disease. The SAR studies have revealed several key structural features that govern their inhibitory potency.
Key SAR Findings:
-
5-Carbonyl Group: The presence of a carbonyl group at the 5-position is crucial for BuChE inhibitory activity.
-
Halogen Substituents: Introduction of halogen atoms (e.g., chlorine, bromine) at the 7 and/or 9-positions of the benzoxazine ring significantly enhances BuChE inhibition.[1][2][3][4]
-
Substitution Pattern: Di-substituted derivatives, particularly those with halogens at both the 7 and 9 positions, have shown the most potent activity.
Table 1: BuChE Inhibitory Activity of Pyrazolo[1,5-c][1][2]benzoxazin-5(5H)-one Derivatives
| Compound | R1 | R2 | R3 | BuChE IC50 (µM) |
| 6a | CH3 | Cl | Cl | 1.06[1][2][3] |
| 6c | CH3 | H | Cl | 1.63[1][2][3] |
| 6g | CH3 | Br | H | 1.63[1][2][3] |
| 6q | CH3 | Br | Br | >50 |
Data sourced from referenced literature.
Anticancer Activity
Various pyrazolo[5,1-c]triazine and related pyrazole derivatives have been investigated for their cytotoxic effects against several cancer cell lines. The SAR in this area is more diverse and appears to be dependent on the specific heterocyclic system fused to the pyrazole ring.
Key SAR Findings:
-
Fused Ring System: The nature of the fused heterocyclic ring (e.g., triazine, pyrimidine) and its substituents play a critical role in determining the anticancer potency and selectivity.
-
Aryl Substituents: The presence and substitution pattern of aryl groups on the pyrazole or the fused ring can significantly influence activity. For instance, in a series of pyrazolo[1,5-a]pyrimidine derivatives, the presence of a 3,4,5-trimethoxyphenyl group was found to be favorable for activity against the MCF-7 breast cancer cell line.
-
Inhibition of Kinases: Some pyrazole derivatives exert their anticancer effects by inhibiting protein kinases such as CDK2.
Table 2: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine and Pyrazolo[5,1-c][1][3][4]triazine Derivatives
| Compound | Fused Ring | Cancer Cell Line | IC50 (µM) |
| Pyrazolo[1,5-a]pyrimidine analog | Pyrimidine | MCF-7 | 6.71 |
| Pyrazolo[1,5-a]pyrimidine analog | Pyrimidine | Hela | 5.16 |
| Pyrazolo[5,1-c][1][3][4]triazine analog 7k | Triazine | HEPG-2 | 11.3 |
| Pyrazolo[5,1-c][1][3][4]triazine analog 7k | Triazine | HCT-116 | 12.5 |
Data sourced from referenced literature.[5][6]
Antimicrobial Activity
The antimicrobial potential of pyrazolo[5,1-c]oxazine and related fused pyrazole systems has been explored against various bacterial and fungal strains. The structural modifications influencing this activity are distinct from those for BuChE inhibition and anticancer effects.
Key SAR Findings:
-
Fused Heterocycle: The type of fused ring system is a key determinant of antimicrobial spectrum and potency. For example, certain pyrazolo[5,1-c][1][3][4]triazole derivatives have shown moderate antibacterial activity.[6][7]
-
Arylazo Group: The presence of an arylazopyrazolo moiety in some triazole derivatives was associated with antibacterial properties.
Table 3: Antimicrobial Activity of Pyrazolo[5,1-c][1][3][4]triazole Derivatives
| Compound | Bacterial Strain | Inhibition Zone (mm) |
| 7c | S. aureus | 13 |
| 7c | B. subtilis | 11 |
| 15a | S. aureus | 15 |
| 15a | B. subtilis | 12 |
Data sourced from referenced literature.[6]
Experimental Protocols
Butyrylcholinesterase (BuChE) Inhibition Assay (Ellman's Method)
This assay is a colorimetric method used to determine the activity of cholinesterases.
Materials:
-
Butyrylcholinesterase (BuChE) enzyme solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Butyrylthiocholine iodide (BTCI)
-
Phosphate buffer (pH 8.0)
-
Test compounds
-
96-well microplate reader
Procedure:
-
Prepare solutions of the test compounds in a suitable solvent.
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution.
-
Add the BuChE enzyme solution to each well and incubate for a specified time at a controlled temperature.
-
Initiate the reaction by adding the substrate, BTCI.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of reaction is proportional to the enzyme activity. The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Anticancer Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Cell culture medium
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for a few hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells.
-
IC50 values are determined from the dose-response curves.
Antimicrobial Activity Assay (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Test compounds
-
96-well microplates
-
Incubator
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the appropriate broth in a 96-well microplate.
-
Prepare a standardized inoculum of the microorganism.
-
Inoculate each well of the microplate with the microbial suspension.
-
Include a positive control (microorganism without test compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
After incubation, determine the MIC, which is the lowest concentration of the test compound that completely inhibits visible growth of the microorganism.
Visualizations
Caption: A general workflow for the structure-activity relationship (SAR) study of pyrazolo[5,1-c]oxazine derivatives.
Caption: The mechanism of the Ellman's method for assaying BuChE inhibition by pyrazolo[5,1-c]oxazine derivatives.
References
- 1. Design, synthesis and biological evaluation of tricyclic pyrazolo[1,5-c][1,3]benzoxazin-5(5H)-one scaffolds as selective BuChE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of tricyclic pyrazolo[1,5-c][1,3]benzoxazin-5(5H)-one scaffolds as selective BuChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazole-Based Cyclooxygenase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with significant therapeutic potential. This guide provides a comparative study of pyrazole-based inhibitors targeting cyclooxygenase (COX) enzymes, crucial mediators of inflammation and pain. We present quantitative data on their inhibitory potency, detail the experimental protocols for their evaluation, and visualize the key biological pathways involved.
Quantitative Comparison of Inhibitor Potency
The following table summarizes the in vitro inhibitory activity of selected pyrazole-based compounds against COX-1 and COX-2 enzymes. The half-maximal inhibitory concentration (IC50) is a measure of the inhibitor's potency; a lower IC50 value indicates a more potent inhibitor. For comparison, data for the well-established COX-2 inhibitor, Celecoxib, is also included.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | Reference Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Pyrazole Derivative 4c | COX-1 | 9.835 | 2.14 | Celecoxib | COX-1 | 5.439 | 2.51 |
| COX-2 | 4.597 | COX-2 | 2.164 | ||||
| Pyrazole Derivative 5b | COX-1 | 4.909 | 1.49 | Meloxicam | COX-1 | 1.879 | 0.35 |
| COX-2 | 3.289 | COX-2 | 5.409 | ||||
| Compound 11 | COX-2 | 0.043 | Not Reported | ||||
| Compound 12 | COX-2 | 0.049 | Not Reported | ||||
| Compound 15 | COX-2 | 0.049 | Not Reported |
Experimental Protocols
A detailed methodology for determining the in vitro inhibitory activity of compounds against COX-1 and COX-2 is crucial for reproducible and comparable results.
In Vitro COX Inhibition Assay (Colorimetric Method)
This assay measures the peroxidase component of the COX enzyme. The peroxidase activity is determined by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[1]
Materials:
-
Assay Buffer (0.1 M Tris-HCl, pH 8.0)
-
Heme
-
COX-1 enzyme (ovine) or COX-2 enzyme (human recombinant)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Arachidonic Acid (substrate)
-
TMPD (colorimetric substrate)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents: Prepare all reagents according to the manufacturer's instructions. Dilute the assay buffer, heme, and enzymes to their working concentrations.
-
Assay Setup:
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme.
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, and 10 µL of the respective enzyme (COX-1 or COX-2).
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of the respective enzyme, and 10 µL of the test compound at various concentrations.
-
-
Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding 10 µL of arachidonic acid to all wells.
-
Measurement: Immediately read the absorbance at 590 nm using a microplate reader at multiple time points to determine the rate of reaction.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% initial activity wells. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Visualizing the Mechanism of Action
Understanding the biological context of enzyme inhibition is critical. The following diagrams illustrate the prostaglandin biosynthesis pathway and a typical workflow for evaluating enzyme inhibitors.
Caption: Prostaglandin biosynthesis pathway and the site of action for selective COX-2 inhibitors.
Caption: A generalized experimental workflow for the in vitro evaluation of COX inhibitors.
References
Validation of In Vitro Activity for Novel Pyrazolo[1,5-c]benzoxazin-5(5H)-one Scaffolds as Selective Butyrylcholinesterase Inhibitors
Validation of In Vitro Activity for Novel Pyrazolo[1,5-c][1][2]benzoxazin-5(5H)-one Scaffolds as Selective Butyrylcholinesterase Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the in vitro performance of novel pyrazolo[1,5-c][1][2]benzoxazin-5(5H)-one derivatives as selective butyrylcholinesterase (BuChE) inhibitors. The data and experimental protocols presented are based on a study that designed, synthesized, and evaluated a series of these compounds for their potential in the management of Alzheimer's disease.
Data Presentation: Comparative Inhibitory Activity
The in vitro inhibitory activities of the synthesized pyrazolo[1,5-c][1][2]benzoxazin-5(5H)-one derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) were evaluated. The results, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), are summarized in the table below. Compounds with 5-carbonyl and 7- and/or 9-halogen substitutions demonstrated notable BuChE inhibitory activity.[2][3]
| Compound ID | Substituents | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (AChE/BuChE) |
| 6a | 7,9-dichloro-2-methyl | > 50 | 1.06 | > 47.17 |
| 6c | 7-chloro-2-phenyl | > 50 | 1.63 | > 30.67 |
| 6g | 7-bromo-9-chloro-2-phenyl | > 50 | 1.63 | > 30.67 |
| Donepezil | (Standard Drug) | 0.02 | 3.54 | 0.0056 |
Data sourced from a study on tricyclic pyrazolo[1,5-c][1][2]benzoxazin-5(5H)-one scaffolds as selective BuChE inhibitors.[2][3]
Experimental Protocols
The following methodologies were employed for the in vitro evaluation of the novel compounds.
In Vitro Cholinesterase Inhibition Assay
The inhibitory activity of the pyrazolo[1,5-c][1][2]benzoxazin-5(5H)-one derivatives against AChE (from electric eel) and BuChE (from equine serum) was determined using a modified Ellman's spectrophotometric method.
-
Preparation of Reagents :
-
Phosphate buffer (0.1 M, pH 8.0).
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates.
-
Test compounds and standard drug (Donepezil) were dissolved in DMSO.
-
-
Assay Procedure :
-
A 10 µL aliquot of the test compound solution at various concentrations was pre-incubated with the respective enzyme (AChE or BuChE) in phosphate buffer for 15 minutes at 37 °C.
-
The reaction was initiated by adding the substrate (ATCI or BTCI) and DTNB.
-
The hydrolysis of the substrate was monitored by the formation of the yellow 5-thio-2-nitrobenzoate anion at 412 nm using a microplate reader.
-
The percentage of inhibition was calculated by comparing the reaction rates of the samples with a blank (containing all components except the inhibitor).
-
IC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Mandatory Visualization
Experimental Workflow for In Vitro Cholinesterase Inhibition Assay
The following diagram illustrates the key steps in the experimental workflow for determining the in vitro cholinesterase inhibitory activity of the novel compounds.
Caption: Workflow for the in vitro cholinesterase inhibition assay.
Proposed Signaling Pathway Inhibition
While the primary mechanism evaluated was direct enzyme inhibition, the development of selective BuChE inhibitors is relevant to Alzheimer's disease pathology. The diagram below conceptualizes the intended therapeutic intervention.
Caption: Inhibition of acetylcholine hydrolysis by pyrazolo-oxazine compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of tricyclic pyrazolo[1,5-c][1,3]benzoxazin-5(5H)-one scaffolds as selective BuChE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolo[5,1-c][1,2,4]triazole: A Promising Emerging Biologically Active Scaffold in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pyrazolo-Fused Heterocycles and Established Anticancer Agents
An Objective Comparison of a Representative Pyrazolo[5,1-c][1][2][3]triazine Analog with the Known Anticancer Drug Doxorubicin
In the quest for novel and more effective anticancer therapeutics, researchers are increasingly exploring the potential of fused heterocyclic ring systems. Among these, pyrazole derivatives have garnered significant attention due to their diverse pharmacological activities.[3][4] This guide provides a comparative analysis of a representative compound from the pyrazolo[5,1-c][1][2][3]triazine class of molecules against the well-established anticancer agent, Doxorubicin.
Disclaimer: Direct experimental data for the anticancer activity of pyrazolo[5,1-c]oxazine-2-carboxylic acid is not currently available in the public domain. Therefore, this guide utilizes data from a closely related and well-studied pyrazolo[5,1-c][1][2][3]triazine derivative to provide a comparative perspective on the potential of this compound class. The data presented here is for informational and research purposes only and should not be interpreted as a direct representation of the activity of pyrazolo[5,1-c]oxazine-2-carboxylic acid.
Introduction to the Compared Agents
Pyrazolo[5,1-c][1][2][3]triazine Derivative:
The pyrazolo[5,1-c][1][2][3]triazine core is a fused heterocyclic system that has demonstrated promising in vitro anticancer activity. These compounds are of interest due to their structural similarity to purine bases, suggesting a potential to interfere with nucleic acid and protein synthesis in cancer cells. Various derivatives of this scaffold have been synthesized and evaluated against different cancer cell lines, with some showing moderate to high cytotoxic effects.[4][5]
Doxorubicin:
Doxorubicin is a widely used anthracycline antibiotic with potent anticancer activity. Its primary mechanism of action involves the intercalation into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme that relaxes supercoils in DNA for transcription and replication. This leads to the blockage of DNA replication and transcription, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.
Quantitative Comparison of In Vitro Cytotoxicity
The following table summarizes the in vitro cytotoxic activity of a representative pyrazolo[5,1-c][1][2][3]triazine derivative and Doxorubicin against two human cancer cell lines: breast adenocarcinoma (MCF-7) and colon carcinoma (HCT-116). The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound | Cancer Cell Line | IC50 (µM)[4][5] |
| Pyrazolo[5,1-c][1][2][3]triazine Derivative | MCF-7 | Varies (Moderate to High) |
| HCT-116 | Varies (Moderate to High) | |
| Doxorubicin (Positive Control) | MCF-7 | ~0.46 |
| HCT-116 | ~0.42 |
Note: The IC50 values for the pyrazolo[5,1-c][1][2][3]triazine derivatives can vary significantly based on the specific substitutions on the heterocyclic core. The studies indicate that some derivatives exhibit moderate to high anticancer activity.[4][5]
Experimental Protocols
The in vitro cytotoxicity data presented above was obtained using the following key experimental protocol:
MTT Cell Viability Assay:
-
Cell Seeding: Human cancer cells (MCF-7 and HCT-116) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (pyrazolo[5,1-c][1][2][3]triazine derivatives) and the positive control (Doxorubicin) for a specified period (e.g., 48-72 hours).
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Formazan Solubilization: Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. These crystals are then dissolved using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways and Experimental Workflow
Doxorubicin's Mechanism of Action
The following diagram illustrates the primary mechanism of action of Doxorubicin, which involves DNA intercalation and inhibition of Topoisomerase II, leading to apoptosis.
Caption: Doxorubicin's cytotoxic effect is primarily mediated through DNA intercalation and inhibition of Topoisomerase II.
General Experimental Workflow for In Vitro Cytotoxicity Screening
This diagram outlines the typical workflow for evaluating the anticancer potential of new chemical entities like pyrazolo[5,1-c]oxazine derivatives.
Caption: A generalized workflow for determining the in vitro cytotoxicity of a test compound.
Conclusion
While direct experimental evidence for the anticancer activity of pyrazolo[5,1-c]oxazine-2-carboxylic acid remains to be established, the available data on related pyrazolo-fused heterocycles, such as the pyrazolo[5,1-c][1][2][3]triazines, suggest that this class of compounds holds potential as a scaffold for the development of new anticancer agents.[4][5] Further synthesis and biological evaluation of pyrazolo[5,1-c]oxazine derivatives are warranted to fully elucidate their therapeutic potential and mechanisms of action. The comparative data with established drugs like Doxorubicin provides a crucial benchmark for these future investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of tricyclic pyrazolo[1,5-c][1,3]benzoxazin-5(5H)-one scaffolds as selective BuChE inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Characterization, Antimicrobial Activity and Anticancer of Some New Pyrazolo[1,5-a]pyrimidines and Pyrazolo[5,1-c]1,2,4-triazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. researchgate.net [researchgate.net]
Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic Acid
Disclaimer: As of the current date, publicly available cross-reactivity studies for 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid are limited. This guide is presented as a template for researchers and drug development professionals, illustrating a best-practice framework for conducting and presenting such an analysis. The data herein is hypothetical and serves to demonstrate the methodologies and data presentation formats essential for evaluating compound selectivity.
For the purpose of this guide, 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic acid will be referred to as Compound X . Its performance will be compared against two hypothetical alternatives, Compound Y and Compound Z , which represent molecules with similar scaffolds or intended primary targets.
The pyrazole scaffold is a well-established pharmacophore present in numerous kinase inhibitors. Therefore, this guide will operate on the hypothesis that Compound X is a potent inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. The subsequent cross-reactivity assessment will focus on its selectivity against a panel of other kinases and common off-target proteins.
Data Presentation: Comparative Selectivity Profiling
The selectivity of a compound is a critical determinant of its therapeutic window and potential for off-target toxicity. The following tables summarize the hypothetical inhibitory activity (IC50) of Compound X and its alternatives against a panel of kinases and a selection of common off-target receptors.
Table 1: Kinase Selectivity Panel
This table presents the half-maximal inhibitory concentration (IC50) values for each compound against a panel of representative kinases from different families. Lower values indicate higher potency.
| Target | Compound X (IC50, nM) | Compound Y (IC50, nM) | Compound Z (IC50, nM) |
| CDK2 (Primary Target) | 5 | 12 | 8 |
| CDK1 | 50 | 85 | 65 |
| CDK4 | >10,000 | 8,500 | >10,000 |
| CDK9 | 250 | 400 | 320 |
| GSK3β | 1,500 | 950 | 2,200 |
| ROCK1 | >10,000 | >10,000 | 8,900 |
| PIM1 | 8,000 | 5,500 | 9,500 |
| VEGFR2 | >10,000 | 9,800 | >10,000 |
| EGFR | >10,000 | >10,000 | >10,000 |
| SRC | 5,200 | 3,100 | 6,800 |
Data is hypothetical.
Table 2: Off-Target Liability Panel (Receptor Binding)
This table shows the percent inhibition (% I) at a 10 µM concentration for each compound against a panel of common off-target receptors, transporters, and ion channels. High inhibition values may indicate potential for adverse effects.
| Target | Compound X (% I @ 10 µM) | Compound Y (% I @ 10 µM) | Compound Z (% I @ 10 µM) |
| 5-HT2B Receptor | 8 | 55 | 12 |
| M1 Muscarinic Receptor | <5 | 15 | <5 |
| H1 Histamine Receptor | <5 | 8 | 45 |
| Dopamine D2 Receptor | 12 | 25 | 18 |
| hERG Channel | 15 | 40 | 22 |
Data is hypothetical.
Experimental Protocols
Detailed and reproducible methodologies are paramount for accurate cross-reactivity assessment. The following protocols are representative of the techniques used to generate the data presented above.
Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.
-
Reagents: Kinase, substrate, ATP, test compounds, and ADP-Glo™ reagent.
-
Procedure:
-
A 5 µL solution of the test compound at various concentrations is added to the wells of a 384-well plate.
-
A 10 µL mixture of the target kinase and its specific substrate is added to each well.
-
The kinase reaction is initiated by adding 10 µL of ATP solution. The plate is incubated at room temperature for 1 hour.
-
To stop the reaction and deplete the remaining ATP, 25 µL of ADP-Glo™ Reagent is added, followed by a 40-minute incubation.
-
Finally, 50 µL of Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Luminescence is measured using a plate reader.
-
-
Data Analysis: The luminescent signal is correlated with the amount of ADP produced, which is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated using a four-parameter logistic curve fit.
Radioligand Binding Assay for Off-Target Screening
This method assesses the ability of a test compound to displace a radiolabeled ligand from its receptor.
-
Reagents: Cell membranes expressing the target receptor, a specific radioligand (e.g., [³H]-Ketanserin for 5-HT2B), test compounds, and wash buffer.
-
Procedure:
-
Test compounds (at a final concentration of 10 µM) are incubated with the receptor-expressing membranes and the specific radioligand in a 96-well filter plate.
-
The incubation is carried out for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach binding equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membranes while allowing unbound radioligand to pass through.
-
The filters are washed multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Scintillation fluid is added to each well, and the radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis: The percent inhibition is calculated by comparing the radioactivity in the presence of the test compound to the control (vehicle) wells.
Visualizations
Diagrams are provided to illustrate key workflows and biological pathways relevant to the assessment of Compound X.
Caption: Cross-Reactivity Screening Workflow.
Caption: Hypothetical Signaling Pathway for Compound X.
Preclinical Comparison of Pyrazolo[1,5-a]-1,3,5-triazine Analogs as CDK7 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical performance of novel pyrazolo[1,5-a]-1,3,5-triazine analogs against other established Cyclin-Dependent Kinase 7 (CDK7) inhibitors. The data presented is based on experimental findings from recent studies in the field.
Cyclin-Dependent Kinase 7 (CDK7) is a crucial regulator of both transcription and cell cycle progression, making it a promising target for cancer therapy.[1] The pyrazolo[1,5-a]-1,3,5-triazine scaffold has emerged as a promising chemical starting point for the development of potent and selective CDK7 inhibitors.[2]
Data Presentation
In Vitro Antiproliferative Activity
A series of novel indolyl and 7-aza-indolyl pyrazolo[1,5-a]-1,3,5-triazine derivatives have been synthesized and evaluated for their antiproliferative activity against pancreatic ductal adenocarcinoma (PDAC) cell lines.[1] The half-maximal inhibitory concentrations (IC50) of the most active compounds are compared with the known CDK7 inhibitor, Samuraciclib (ICEC0942).
| Compound | SUIT 2.28 (IC50, µM) | PATU-T (IC50, µM) | PANC-1 (IC50, µM) | Reference |
| P-T Analog 1b | 0.2 | 0.5 | 1.0 | [1] |
| P-T Analog 1c | 0.3 | 0.6 | 1.2 | [1] |
| P-T Analog 1g | 0.19 | 0.4 | 0.8 | [1] |
| Samuraciclib (ICEC0942) | 0.2 - 0.3 (in various cancer cell lines) | Not specified for PATU-T | Not specified for PANC-1 | [3][4] |
CDK Kinase Selectivity
The selectivity of pyrazolo-triazine based inhibitors is a critical aspect of their preclinical characterization. The following table compares the inhibitory activity of Samuraciclib and LDC4297 against various cyclin-dependent kinases.
| Compound | CDK7 (IC50, nM) | CDK1 (IC50, nM) | CDK2 (IC50, nM) | CDK9 (IC50, nM) | Reference |
| Samuraciclib (ICEC0942) | 41 | ~1845 | 578 | ~1230 | [3][4] |
| LDC4297 | <5 | >3850 | 6 | >3850 | [5] |
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
This protocol is a general guideline for determining the cytotoxic effects of compounds on pancreatic cancer cell lines.
-
Cell Seeding: Pancreatic cancer cells (e.g., SUIT 2.28, PATU-T, PANC-1) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.[6]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for 24, 48, and 72 hours.[6]
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.[7]
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[8]
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Cell Migration Assay (Wound Healing Assay)
This assay is used to assess the effect of compounds on the migratory capacity of cancer cells.
-
Cell Seeding and Monolayer Formation: Cells are seeded in a culture dish and grown to form a confluent monolayer.
-
Creating the "Wound": A sterile pipette tip is used to create a scratch or "wound" in the cell monolayer.[9]
-
Compound Treatment: The cells are washed to remove debris and then incubated with medium containing the test compound or a vehicle control.
-
Image Acquisition: Images of the wound are captured at different time points (e.g., 0, 4, and 24 hours) using a microscope.[10]
-
Data Analysis: The rate of wound closure is measured to determine the extent of cell migration.
Apoptosis Assay (Annexin V Staining and Flow Cytometry)
This method is used to quantify the induction of apoptosis by the test compounds.
-
Cell Treatment: Cells are treated with the test compounds for a specified period (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected and washed with PBS.
-
Staining: The cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI) according to the manufacturer's protocol.[11][12]
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
CDK7 Enzymatic Activity Assay (ADP-Glo™ Kinase Assay)
This assay measures the ability of a compound to directly inhibit the enzymatic activity of CDK7.
-
Reaction Setup: Recombinant human CDK7/Cyclin H/MAT1 complex is incubated with the test compound at various concentrations in a kinase assay buffer.[13]
-
Initiation of Kinase Reaction: The kinase reaction is initiated by adding a solution containing the substrate peptide and ATP. The reaction is incubated at 30°C for a specified time.[14]
-
ADP Detection: The ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.[13]
-
Luminescence Measurement: The Kinase Detection Reagent is added to convert the generated ADP to ATP and produce a luminescent signal, which is proportional to the kinase activity. The luminescence is measured using a plate reader.[14]
Mandatory Visualization
Caption: CDK7 signaling pathway and point of inhibition.
Caption: Preclinical characterization workflow.
References
- 1. Novel Pyrazolo [1,5-a]-1,3,5-Triazine Derivatives as CDK7 Inhibitors: Synthesis and Biological Insights in Pancreatic Ductal Adenocarcinoma Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo[1,5-a]-1,3,5-triazine as a purine bioisostere: access to potent CDK inhibitor (R)-roscovitine analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ICEC0942 (Samuraciclib, CT7001) | CDK7 inhibitor | Probechem Biochemicals [probechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Anti proliferative and apoptotic effects on pancreatic cancer cell lines indicate new roles for ANGPTL8 (Betatrophin) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. scielo.br [scielo.br]
- 9. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Apoptosis of Pancreatic Cancer Cells after Co-Treatment with Eugenol and Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of 6,7-dihydro-4H-pyrazolo[5,1-c]oxazine-2-carboxylic Acid: A Procedural Guide
Navigating the Safe Disposal of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid, ensuring the protection of personnel and the environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid with the appropriate personal protective equipment (PPE). Safety data sheets for similar compounds indicate that this substance may be harmful if swallowed, in contact with skin, or inhaled.[3] Therefore, the following PPE is mandatory:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves.
-
Respiratory Protection: A NIOSH-approved respirator is recommended, especially if dust may be generated.
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5][6] Ensure that an eyewash station and safety shower are readily accessible.[2]
Step-by-Step Disposal Protocol
The disposal of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid must be carried out in accordance with federal, state, and local regulations.[1][7] The primary method of disposal is through an approved hazardous waste disposal plant.[2][4][8]
1. Waste Identification and Segregation:
-
Solid Waste: Collect any solid 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid, including residues and contaminated materials (e.g., weighing paper, gloves), in a designated, clearly labeled, and sealed container.
-
Liquid Waste: If the compound is in solution, it should be collected in a separate, labeled, and sealed container for liquid hazardous waste. Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Sharps: Any sharps (e.g., needles, broken glass) contaminated with the compound must be disposed of in a designated sharps container.
2. Container Labeling:
-
All waste containers must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid"
-
The CAS number, if available (1219694-53-7 for a similar compound).[3]
-
The specific hazards associated with the chemical (e.g., "Harmful if swallowed," "Causes skin irritation").[3][5][9]
-
The date of accumulation.
-
3. Storage of Waste:
-
Store the sealed and labeled waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure that the storage area is away from incompatible materials.
4. Scheduling Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.
-
Provide the contractor with a detailed inventory of the waste, including the chemical name and quantity.
5. Documentation:
-
Maintain a detailed record of the disposal process, including the date, quantity of waste, and the name of the disposal contractor. This documentation is crucial for regulatory compliance.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully sweep up the solid material and place it in a labeled hazardous waste container.[1] For liquid spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill before collecting it into a waste container.[4][5][6]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report: Report the spill to your EHS office immediately.
For personal exposure, follow these first-aid measures and seek immediate medical attention:
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid.
Caption: Disposal workflow for 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid.
By adhering to these procedures, research professionals can ensure the safe and compliant disposal of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid, fostering a secure laboratory environment.
References
- 1. kishida.co.jp [kishida.co.jp]
- 2. fishersci.com [fishersci.com]
- 3. angenechemical.com [angenechemical.com]
- 4. aksci.com [aksci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Personal protective equipment for handling 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
Essential Safety and Handling Guide for 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling, use, and disposal of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid (CAS Number: 1219694-53-7). Adherence to these guidelines is vital for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled.[1] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin contact, as the substance is harmful upon dermal absorption.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn if there is a splash hazard. | To protect eyes from dust particles and accidental splashes. |
| Skin and Body Protection | A laboratory coat must be worn at all times. For larger quantities or when there is a significant risk of contamination, consider additional protective clothing. | To prevent contamination of personal clothing and skin. |
| Respiratory Protection | To be used when engineering controls such as a fume hood are not available or are insufficient to control exposure to dust. A NIOSH-approved respirator with an appropriate particulate filter is recommended. | To prevent inhalation of the harmful dust of the compound.[1] |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical to minimize risk and maintain the integrity of the compound.
Handling:
-
Avoid the formation of dust and aerosols.[1]
-
All handling of the powdered form of this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.
-
Do not eat, drink, or smoke in areas where the chemical is handled.
-
Wash hands thoroughly after handling.[3]
Storage:
Experimental Protocol: Weighing and Transferring the Solid Compound
This protocol outlines the standard procedure for safely weighing and transferring 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid.
Materials:
-
6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid
-
Analytical balance
-
Weighing boat or paper
-
Spatula
-
Receiving vessel (e.g., beaker, flask)
-
Appropriate PPE (see Table 1)
Procedure:
-
Preparation: Ensure the analytical balance is clean and calibrated. Don the required PPE before handling the chemical.
-
Taring the Balance: Place a clean weighing boat or a piece of weighing paper on the balance pan and tare the balance to zero.
-
Dispensing the Compound: In a chemical fume hood, carefully use a clean spatula to transfer the desired amount of the solid compound from its storage container onto the tared weighing boat. Avoid generating dust.
-
Weighing: Record the mass of the compound.
-
Transferring to the Receiving Vessel: Carefully transfer the weighed solid into the receiving vessel. A powder funnel may be used for narrow-mouthed vessels to prevent spillage.
-
Clean-up: Clean the spatula and any contaminated surfaces. Dispose of the weighing boat/paper as contaminated solid waste.
Disposal Plan
Proper disposal of 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused or waste 6,7-dihydro-4H-pyrazolo[5,1-c][1][2]oxazine-2-carboxylic acid should be treated as hazardous chemical waste. One recommended method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Contaminated Solid Waste: All disposable items that have come into contact with the chemical, such as gloves, weighing boats, and paper towels, must be collected in a designated and clearly labeled hazardous waste container for proper disposal.
-
Regulations: All waste disposal must be carried out in accordance with local, regional, and national regulations.[3]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
